1,13-Tridecanediol
Description
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Structure
3D Structure
Properties
IUPAC Name |
tridecane-1,13-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPYODGJFPWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453878 | |
| Record name | 1,13-Tridecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-52-2 | |
| Record name | 1,13-Tridecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,13-Tridecanediol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,13-Tridecanediol is a long-chain aliphatic diol with the chemical formula C13H28O2. As a member of the α,ω-diol family, it possesses hydroxyl groups at both ends of a thirteen-carbon chain. This bifunctional nature imparts unique chemical and physical properties, making it a molecule of interest in various scientific and industrial fields, including cosmetics, polymer synthesis, and potentially as a bioactive lipid. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with general experimental protocols and a discussion of its potential biological relevance.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C13H28O2 | [1] |
| Molecular Weight | 216.36 g/mol | [1] |
| CAS Number | 13362-52-2 | |
| Appearance | White to off-white solid | |
| Melting Point | 76.6 °C | |
| Boiling Point | 288.31 °C (rough estimate) | |
| Density | 0.9123 g/cm³ (rough estimate) | |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | |
| pKa | 14.90 ± 0.10 (Predicted) |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and purification of this compound are not extensively documented in readily available literature, general methods for the synthesis of long-chain α,ω-diols can be adapted.
General Synthesis of Long-Chain α,ω-Diols
A common strategy for the synthesis of long-chain α,ω-diols involves the reduction of the corresponding dicarboxylic acid or its ester.
Reaction: HOOC-(CH2)11-COOH (Tridecanedioic acid) + Reducing Agent → HO-(CH2)13-OH (this compound)
Methodology:
-
Starting Material: Tridecanedioic acid (also known as brassylic acid) or its dimethyl ester is used as the precursor.
-
Reducing Agent: A strong reducing agent such as Lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically employed.
-
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH4 with atmospheric moisture. The dicarboxylic acid or ester is slowly added to a suspension of LiAlH4 in the solvent at a controlled temperature, often starting at 0 °C and then refluxing to ensure complete reaction.
-
Work-up: After the reaction is complete, the excess LiAlH4 is carefully quenched with a sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are then filtered off.
-
Extraction: The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent to recover any dissolved product. The combined organic extracts are then dried over an anhydrous salt like sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Caption: General workflow for the synthesis and purification of this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[2][3] The choice of solvent is critical for successful purification.
Methodology:
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a nonpolar molecule like this compound, a solvent system of ethanol/water or a hydrocarbon solvent like hexane could be suitable.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The cooling process can be further enhanced by placing the solution in an ice bath.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[2]
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are then dried, for example, in a desiccator or a vacuum oven, to remove any residual solvent.
Spectral Data
Detailed, publicly available NMR, IR, and mass spectra specifically for this compound are limited. However, the expected spectral characteristics can be inferred from the analysis of similar long-chain diols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the protons of the two -CH2OH groups would appear around 3.6 ppm. The protons of the long methylene (-CH2-) chain would give rise to a large, broad multiplet in the region of 1.2-1.6 ppm. The protons of the hydroxyl groups (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show a peak for the two equivalent terminal carbons bonded to the hydroxyl groups (-CH2OH) around 63 ppm. The internal methylene carbons of the long alkyl chain would produce a series of closely spaced signals in the range of 25-33 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorptions:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.
-
Strong C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
A C-O stretching vibration in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of long-chain diols can be complex due to fragmentation.[4][5] Derivatization, for instance, by silylation of the hydroxyl groups, is often employed to increase volatility and produce more informative mass spectra.[6][7][8] The mass spectrum would likely not show a prominent molecular ion peak (M+). Common fragmentation patterns would include the loss of water (M-18) and cleavage of the carbon chain.
Biological Activity and Signaling Pathways
While this compound itself is not extensively studied for its biological activity, some long-chain lipid diols have been identified as pro-inflammatory lipid mediators.[9] These diols can be formed in vivo from the metabolism of polyunsaturated fatty acids and may play a role in inflammatory signaling cascades.[9][10]
It is hypothesized that lipid diols, in contrast to their parent epoxy fatty acids which can have anti-inflammatory properties, may promote inflammation.[9] This could occur through the recruitment of immune cells like leukocytes.[9] The general mechanism may involve the activation of various signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines.
Caption: A potential pro-inflammatory signaling pathway involving lipid diols.
This generalized pathway suggests that this compound, if formed endogenously, could potentially contribute to inflammatory responses. However, further research is required to elucidate the specific biological roles and signaling mechanisms of this compound in drug development and disease.
Conclusion
This compound is a long-chain diol with well-defined chemical and physical properties that make it a versatile molecule for various applications. While detailed experimental protocols and spectral data are not abundantly available, this guide provides a solid foundation based on the established chemistry of long-chain aliphatic diols. The potential for biological activity, particularly in the context of inflammation, opens up new avenues for research, especially for professionals in drug development. Further investigation into its synthesis, purification, and biological functions will undoubtedly expand its utility and our understanding of this interesting molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Lipids in Autoimmune Inflammatory Diseases [mdpi.com]
An In-depth Technical Guide to 1,13-Tridecanediol: Structure, Isomerism, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,13-tridecanediol, a long-chain aliphatic diol. The document details its chemical structure, explores its various isomers, presents key physicochemical data, and outlines a contemporary synthesis protocol. This information is intended to support research and development activities in materials science, specialty chemicals, and potentially in the formulation of drug delivery systems.
Structural Formula and Chemical Identity
This compound is a linear, bifunctional organic molecule characterized by a thirteen-carbon backbone with hydroxyl (-OH) groups at its terminal positions (C1 and C13).[1][2] Its saturated nature and the presence of two primary alcohol groups define its chemical reactivity and physical properties.
-
IUPAC Name: tridecane-1,13-diol[2]
-
SMILES: C(CCCCCCO)CCCCCCO[2]
-
InChI Key: HCEPYODGJFPWOI-UHFFFAOYSA-N[2]
The linear structure of this compound allows for strong intermolecular hydrogen bonding and van der Waals forces, contributing to its solid state at room temperature.
Isomerism in Tridecanediol
Tridecanediol (C₁₃H₂₈O₂) exists in numerous isomeric forms, which can be broadly categorized as positional isomers and stereoisomers.
-
Positional Isomers: These isomers differ in the location of the two hydroxyl groups on the thirteen-carbon chain. While this compound has terminal hydroxyl groups, other isomers like 1,2-tridecanediol, 1,3-tridecanediol, or 2,5-tridecanediol feature the hydroxyl groups at different carbon atoms.[4] The position of these groups significantly alters the molecule's polarity, steric hindrance, and subsequent chemical and physical properties.
-
Skeletal Isomers: The carbon backbone itself can be branched instead of linear. For example, isomers of tridecanol, such as isotridecanol, are mixtures of branched isomers.[5] This branching disrupts crystal lattice packing, typically leading to lower melting points.[5]
-
Stereoisomers: For positional isomers where a hydroxyl group is attached to a chiral center (a carbon atom bonded to four different groups), stereoisomerism (enantiomers and diastereomers) is possible. For instance, 1,3-tridecanediol has a chiral center at the C3 position, leading to (R)- and (S)-enantiomers.
The structural diversity among its isomers leads to a wide range of properties, making different isomers suitable for different applications.
Caption: Logical relationship of this compound and its isomers.
Physicochemical Properties
The properties of this compound and its isomer, 1,3-tridecanediol, are summarized below. These quantitative data highlight the impact of hydroxyl group placement on the molecule's physical characteristics.
| Property | This compound | 1,3-Tridecanediol |
| Molecular Formula | C₁₃H₂₈O₂[1][2][3] | C₁₃H₂₈O₂[4] |
| Molecular Weight | 216.36 g/mol [2][3] | 216.36 g/mol [4] |
| Appearance | White to off-white solid[1] | Data not available |
| Melting Point | 76.6°C[1][3] | Data not available |
| Boiling Point | 288.31°C (estimate)[1][3] / 343.889°C @ 760 mmHg[6] | Data not available |
| Density | 0.9123 g/cm³ (estimate)[1][3] / 0.909 g/cm³[6] | Data not available |
| pKa | 14.90 ± 0.10 (Predicted)[1][3] | Data not available |
| Solubility | Soluble in ethanol, chloroform, DMSO[1] | Data not available |
Experimental Protocols: Synthesis of this compound
A novel and sustainable synthesis strategy for this compound has been developed using furfural, a biomass-derived platform chemical.[7] This multi-step process involves C-C bond formation followed by hydrodeoxygenation.
Objective: To synthesize this compound from furfural.
Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Step 1: Aldol Condensation to form C₁₃ Intermediate
-
Reactants: Furfural (0.02 mol) and acetone (0.01 mol).[7]
-
Solvent/Catalyst: 10 mL of 0.1 mol/L aqueous NaOH.[7]
-
Procedure: The reactants are combined in a 25 mL round-bottomed flask and stirred at room temperature for 20 hours.[7]
-
Outcome: The resulting C₁₃ intermediate (FAF) is obtained after filtering, washing, and purification.[7]
-
-
Step 2: Initial Hydrogenation
-
Step 3: Hydrodeoxygenation (HDO) and Ring Opening
-
Catalyst: 10% Pd supported on a mixed oxide of TiO₂–ZrO₂.[7] The presence of both ZrO₂ and Pd is crucial for effective dehydroxylation, ring opening, and promoting the reaction towards the final product.[7]
-
Reaction Conditions: The reaction is carried out at 250°C and 5 MPa of H₂ pressure for 8 hours with a stirring speed of 900 rpm.[7]
-
Solvent System: A mixture of 5 mL of methanol and 25 mL of water is used.[7]
-
Yield: Under optimized conditions with the Pd/TiO₂–ZrO₂ catalyst and the introduction of methanol, a yield of 76.51% for this compound can be achieved.[7]
-
Applications and Future Outlook
Currently, this compound is utilized in the cosmetics and personal care industry as an emulsifier, thickener, and humectant.[1] It also serves as a plasticizer for thermoplastic polymers and as a raw material for polyester resins.[1]
For drug development professionals, the interest in long-chain diols lies in their potential as building blocks for novel drug delivery systems, such as liposomes or polymeric nanoparticles. Their amphiphilic nature, when derivatized, can be exploited to encapsulate and deliver both hydrophilic and hydrophobic drug molecules. The well-defined linear structure of this compound makes it an attractive candidate for creating polymers with predictable properties for controlled release applications. Further research into the biocompatibility and degradation profiles of polyesters derived from this compound is warranted.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13362-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1,3-Tridecanediol | C13H28O2 | CID 15437718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 1,13-Tridecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,13-Tridecanediol is a long-chain aliphatic diol with applications in various fields, including the synthesis of polymers, fragrances, and as a precursor for pharmacologically active molecules. Its bifunctional nature, with hydroxyl groups at both ends of a thirteen-carbon chain, allows for a range of chemical modifications, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Core Synthesis Methodologies
Two principal synthetic routes have emerged as the most viable for the preparation of this compound: the reduction of brassylic acid derived from erucic acid, and a multi-step synthesis originating from the biomass-derived platform chemical, furfural.
Method 1: Synthesis from Erucic Acid via Brassylic Acid Reduction
This well-established method involves a two-step process: the oxidative cleavage of erucic acid to yield brassylic acid (1,13-tridecanedioic acid), followed by the reduction of the dicarboxylic acid to the corresponding diol.
Step 1: Oxidative Cleavage of Erucic Acid to Brassylic Acid
The carbon-carbon double bond in erucic acid, a major component of oils from plants like Crambe and rapeseed, is susceptible to oxidative cleavage. Ozonolysis is the most common industrial method for this transformation.[1][2][3]
Experimental Protocol: Ozonolysis of Erucic Acid
-
Dissolution: Dissolve erucic acid in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Ozonolysis: Cool the solution to a low temperature (typically between -10°C and 0°C) and bubble a stream of ozone-enriched oxygen through the mixture. The reaction is monitored for the disappearance of the starting material.
-
Decomposition of Ozonide: The intermediate ozonide is then decomposed under oxidative conditions. A common method involves the use of hydrogen peroxide in formic acid, which yields the dicarboxylic acid with high efficiency.[4]
-
Isolation and Purification: After the reaction is complete, the brassylic acid is isolated. This typically involves removal of the solvent, followed by recrystallization from a suitable solvent system to yield pure brassylic acid as a white solid.
Step 2: Reduction of Brassylic Acid to this compound
The reduction of the two carboxylic acid groups of brassylic acid to primary alcohols yields this compound. This can be achieved through chemical reduction using metal hydrides or by catalytic hydrogenation.
Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to alcohols.[5]
Experimental Protocol: LiAlH₄ Reduction of Brassylic Acid
-
Apparatus Setup: A dry, three-necked flask equipped with a stirrer, condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A suspension of lithium aluminum hydride in a dry ether solvent, such as tetrahydrofuran (THF), is prepared in the reaction flask and cooled in an ice bath.
-
Addition of Brassylic Acid: A solution of brassylic acid in dry THF is added dropwise to the LiAlH₄ suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Quench: After the addition is complete and the reaction is stirred for a specified time, the excess LiAlH₄ is carefully quenched. This is typically done by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure results in the formation of granular aluminum salts that are easily filtered.[6][7]
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
Catalytic hydrogenation offers a greener alternative to metal hydride reduction. Ruthenium-based catalysts have shown efficacy in the hydrogenation of dicarboxylic acids to diols.[8][9]
Experimental Protocol: Catalytic Hydrogenation of Brassylic Acid
-
Catalyst and Substrate Preparation: In a high-pressure autoclave, brassylic acid is dissolved in a suitable solvent, such as 1,4-dioxane. A heterogeneous catalyst, for example, Ru/C or a bimetallic system like Re-Pd/SiO₂, is added to the solution.[7]
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-40 bar). The mixture is heated to the reaction temperature (e.g., 130-150°C) and stirred vigorously for several hours.[8][9]
-
Workup and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is evaporated, and the resulting this compound is purified, typically by recrystallization.
Logical Relationship for Synthesis from Erucic Acid
Caption: Synthesis pathway from Erucic Acid.
Method 2: Synthesis from Furfural
A sustainable approach to this compound utilizes furfural, a platform chemical derived from lignocellulosic biomass. This multi-step synthesis involves an aldol condensation followed by hydrodeoxygenation.
Step 1: Aldol Condensation of Furfural and Acetone
Experimental Protocol: Aldol Condensation
-
Reaction Conditions: The reaction is typically carried out at a low to moderate temperature (e.g., 25-70°C) under atmospheric pressure.[10]
-
Product Isolation: After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting product, primarily 1,5-di(furan-2-yl)penta-1,4-dien-3-one (F₂Ac), can be purified by chromatography or used directly in the next step.
Step 2: Hydrodeoxygenation (HDO) of the Furfural-Acetone Adduct
The furan rings and the ketone functionality of the aldol adduct are removed through a catalytic hydrodeoxygenation process to yield the saturated diol.
Experimental Protocol: Hydrodeoxygenation
-
Catalyst and Reaction Setup: The furfural-acetone adduct is dissolved in a solvent (e.g., water or an alcohol) and placed in a high-pressure reactor with a suitable heterogeneous catalyst. Platinum-based catalysts, such as Pt/TiO₂, have shown good activity for this transformation.[13][14]
-
Reaction Conditions: The reactor is pressurized with hydrogen (e.g., 50 bar) and heated to a temperature in the range of 200°C. The reaction is monitored until the starting material is consumed.[13]
-
Product Isolation and Purification: After the reaction, the catalyst is removed by filtration. The solvent is evaporated, and the crude this compound is purified by column chromatography or recrystallization.
Experimental Workflow for Synthesis from Furfural
Caption: Workflow for synthesis from Furfural.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthesis methods of this compound. Please note that yields can vary significantly based on the specific reaction conditions, catalyst, and purification methods employed.
| Synthesis Route | Key Reaction Step | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference(s) |
| From Erucic Acid | Oxidative Cleavage | Erucic Acid | O₃, H₂O₂, HCOOH | -10 to 0 | Atmospheric | Variable | >95 (for Brassylic Acid) | [4] |
| LiAlH₄ Reduction | Brassylic Acid | LiAlH₄ | Reflux | Atmospheric | ~1 | High (General for dicarboxylic acids) | [7] | |
| Catalytic Hydrogenation | Brassylic Acid | Ru/C | 130 | 12 | 2.7 | Moderate (General for dicarboxylic acids) | [8] | |
| From Furfural | Aldol Condensation | Furfural, Acetone | La₂O₃–MgO | 25-70 | Atmospheric | Variable | High (for adduct) | [10][12] |
| Hydrodeoxygenation | Furfural-Acetone Adduct | Pt/TiO₂ | 200 | 50 | 8 | Moderate (for alkanes, diol yield not specified) | [13] |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The traditional method, starting from the naturally occurring erucic acid, is a robust and high-yielding process, particularly the ozonolysis step. The reduction of the intermediate brassylic acid can be accomplished by either powerful chemical reductants or through catalytic hydrogenation, with the latter offering a more environmentally benign option.
The emerging route from furfural presents a sustainable alternative, leveraging a renewable biomass feedstock. While this multi-step synthesis is more complex, it aligns with the principles of green chemistry and the development of a bio-based chemical industry.
The choice of synthetic method will depend on factors such as the availability and cost of starting materials, scalability requirements, and environmental considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the selection and implementation of the most suitable synthesis strategy for their specific needs.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Workup [chem.rochester.edu]
- 7. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 8. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. mdpi.com [mdpi.com]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Green Synthesis of Furfural Acetone by Solvent-Free Aldol Condensation of Furfural with Acetone over La2O3–MgO Mixed Oxide Catalyst | Semantic Scholar [semanticscholar.org]
- 13. Towards understanding the hydrodeoxygenation pathways of furfural–acetone aldol condensation products over supported Pt catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Solvent effects in hydrodeoxygenation of furfural-acetone aldol condensation products over Pt/TiO2 catalyst | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Natural Occurrence and Sources of Long-Chain Aliphatic Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain aliphatic diols (LCDs) are a class of lipids characterized by a linear hydrocarbon chain, typically containing 28 to 32 carbon atoms, with hydroxyl groups at the C-1 and a mid-chain position (commonly C-13, C-14, or C-15).[1][2] Initially of interest to geochemists as robust biomarkers for reconstructing past environmental conditions, recent discoveries into the biological activities of related lipid molecules have spurred interest in their potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence and sources of these molecules, detailed experimental protocols for their study, and an exploration of their known and putative biological significance.
Natural Occurrence and Major Producers
Long-chain aliphatic diols are ubiquitous in aquatic environments and have also been identified in terrestrial ecosystems. The primary producers are microalgae, with specific classes of Eustigmatophyceae and Bacillariophyceae (diatoms) being the most significant sources.
Aquatic Environments: Microalgae
The majority of naturally occurring LCDs are biosynthesized by a select group of phytoplankton.
-
Eustigmatophyte Algae: Species within the genus Nannochloropsis are well-established producers of C30 and C32 1,15-diols.[3][4] These algae are found in both marine and freshwater environments.[5] The concentration of LCDs in Nannochloropsis can vary with growth conditions, though they are considered structural components of the cell wall's algaenan rather than storage lipids.[3]
-
Diatoms: Diatoms of the genus Proboscia are major producers of C28 and C30 1,14-diols, particularly in nutrient-rich upwelling zones in marine environments.[2][6] The relative abundance of different 1,14-diol congeners in Proboscia can be influenced by water temperature.[6]
Sedimentary Records
As producers of LCDs die and sink, their lipids accumulate in marine and lacustrine sediments. Due to their stability, these molecules form a crucial part of the geological record. The distribution of different LCDs in sediments is widely used to reconstruct past sea surface temperatures through the Long-chain Diol Index (LDI).[7]
Terrestrial Environments: Higher Plants
In terrestrial ecosystems, long-chain diols are found as monomeric components of the biopolymers cutin and suberin.[6][8] These polyesters form protective layers in plants, with cutin covering aerial surfaces and suberin present in roots and bark.
-
Cutin: The cutin of many plants, such as tomato (Solanum lycopersicum), is rich in C16 and C18 ω-hydroxyacids and dihydroxy fatty acids, including 10,16-dihydroxyhexadecanoic acid and 9,10,18-trihydroxyoctadecanoic acid.[8][9]
-
Suberin: Suberin, found in plants like the cork oak (Quercus suber) and Camelina sativa, also contains C18 to C24 ω-hydroxyacids and α,ω-diacids as major aliphatic monomers.[2][10]
Insect Semiochemicals
While long-chain aldehydes, alcohols, and acetates are common insect pheromones, long-chain aliphatic diols are less frequently reported in this role.[11] However, shorter-chain diols, such as 2,3-hexanediols, have been identified as sex or aggregation pheromones in several species of longhorned beetles (family Cerambycidae).[9][10]
Quantitative Data on Long-Chain Diol Occurrence
The following tables summarize the concentrations of long-chain aliphatic diols found in various natural sources.
Table 1: Concentration of Long-Chain Diols in Microalgae
| Species | Diol Type(s) | Concentration (fg/cell) | Notes |
| Nannochloropsis oceanica | C30:0, C32:1, C32:0 1,15-diols | C30:0: ~7.4-16; C32:1: ~3.3-7.0; C32:0: ~9.3-20 | Concentrations increased significantly during dark incubation.[4] |
| Nannochloropsis gaditana | C30:0, C32:1, C32:0 1,15-diols | C30:0: ~7.4-16; C32:1: ~3.3-7.0; C32:0: ~9.3-20 | Similar to N. oceanica, concentrations increased in the dark.[4] |
| Proboscia alata | C28:1, C30 1,14-diols | 93% C28:1 1,14-diol | At low growth temperatures (2-8°C).[6] |
| Proboscia indica | C28:1, C30, C30:1, C28 1,14-diols | Relative proportions vary with temperature | Relative abundance of C28:1 and C30 1,14-diols decreases with increasing temperature.[6] |
Table 2: Relative Abundance of Long-Chain Diols in Marine Sediments
| Location | Diol Profile | Notes |
| Benguela Upwelling | 78% 1,14-diols | High abundance of Proboscia diatoms.[6] |
| Peruvian Upwelling | 33% 1,14-diols | High productivity region.[6] |
| Mid-Atlantic Bight | 26-31% 1,14-diols | Influenced by upwelling.[6] |
| Inner Shelf, East China Sea | C30 1,15-diol dominant (57-79%) | Also contains C28 1,14-diol (9-30%) and C32 1,15-diol (8.8-20%). |
Table 3: Monomeric Composition of Long-Chain Diols in Plant Polyesters
| Plant Species | Polymer | Major Diol/Hydroxyacid Monomers | Relative Abundance (%) |
| Solanum lycopersicum (Tomato) | Cutin | 10,16-dihydroxyhexadecanoic acid | 62 - 82% of cutin monomers |
| Camelina sativa | Root Suberin | 18-hydroxyoctadec-9-enoic acid, Octadec-9-ene-1,18-dioic acid | Major components of suberin |
| Camelina sativa | Leaf Cutin | 10,16-dihydroxyhexadecanoic acid | Major component |
Experimental Protocols
Extraction of Long-Chain Diols from Microalgae
This protocol is a generalized procedure based on common lipid extraction techniques.
-
Harvesting: Centrifuge the microalgal culture to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in a small volume of culture medium and disrupt the cells using methods such as sonication or high-pressure homogenization.
-
Solvent Extraction (Modified Bligh & Dyer): a. Add a mixture of chloroform and methanol (1:2, v/v) to the lysed cell suspension. b. Vortex vigorously for 2-5 minutes. c. Add chloroform and a salt solution (e.g., 1M NaCl) to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9. d. Centrifuge to separate the phases. The lower chloroform layer contains the total lipid extract.
-
Saponification: a. Evaporate the chloroform from the lipid extract under a stream of nitrogen. b. Add a solution of potassium hydroxide in methanol (e.g., 6% KOH in MeOH) and heat at 80-90°C for 1-2 hours to hydrolyze ester-bound lipids. c. Add water and extract the neutral lipids (including the diols) with a non-polar solvent like n-hexane.
-
Fractionation: a. The hexane extract can be further purified by column chromatography on silica gel to isolate the diol fraction from other neutral lipids like sterols and alcohols.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Evaporate the solvent from the purified diol fraction. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine, and heat at 60°C for 30 minutes. This converts the hydroxyl groups to trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.
-
GC Separation: Inject the derivatized sample onto a GC equipped with a non-polar capillary column (e.g., CP Sil-5). A typical temperature program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 320°C), and holds for an extended period to ensure elution of the long-chain compounds.
-
MS Detection: Use a mass spectrometer in Selected Ion Monitoring (SIM) mode to quantify the diols based on their characteristic fragment ions (e.g., m/z 299, 313, 327, 341 for TMS-etherified diols). Full scan mode is used for initial identification based on the complete mass spectrum.
Biological Significance and Potential Applications
While the primary research focus on LCDs has been ecological, emerging evidence suggests potential bioactivity relevant to drug development.
Antimicrobial and Anti-inflammatory Properties
Studies on shorter-chain aliphatic diols have demonstrated their antimicrobial activity, with efficacy increasing with chain length.[9] This suggests that long-chain diols may also possess such properties.
More directly relevant is the role of diol metabolites of polyunsaturated fatty acids in inflammation. Vicinal diols, formed from the hydrolysis of epoxy fatty acids by soluble epoxide hydrolase (sEH), have been shown to be pro-inflammatory mediators.[8] They can promote monocyte chemotaxis and counteract the inflammation-resolving effects of their parent epoxy fatty acids.[8] This implicates the metabolic pathways that produce and degrade diols as potential therapeutic targets for inflammatory diseases.
NF-κB Signaling Pathway
The pro-inflammatory effects of some lipid metabolites are mediated through the activation of transcription factors like NF-κB. The NF-κB pathway is a central regulator of the immune response, and its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. While direct studies on the effects of algal-derived long-chain diols on this pathway are lacking, the known pro-inflammatory nature of other lipid diols suggests this as a critical area for future investigation.[8]
Visualizations
Caption: Putative biosynthetic pathway of LCDs in Nannochloropsis.
Caption: General experimental workflow for LCD analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cork suberin molecular structure: stereochemistry of the C18 epoxy and vic-diol ω-hydroxyacids and α,ω-diacids analyzed by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xpublication.com [xpublication.com]
- 7. Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fruit cuticles of wild tomato species exhibit architectural and chemical diversity, providing a new model for studying the evolution of cuticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 1,13-Tridecanediol (CAS: 13362-52-2) for Research and Drug Development
Abstract: This technical document provides a comprehensive overview of 1,13-Tridecanediol (CAS No. 13362-52-2), a long-chain aliphatic diol. It details the compound's physicochemical properties, synthesis methodologies, and applications, with a particular focus on its emerging role in drug development as a chemical linker. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who are interested in the application of bifunctional molecules and advanced chemical tools like Proteolysis-Targeting Chimeras (PROTACs).
Introduction
This compound is a linear, saturated diol characterized by a 13-carbon backbone with hydroxyl groups at both terminal positions. Its structure imparts both hydrophilic (hydroxyl ends) and lipophilic (carbon chain) characteristics, making it a versatile molecule in various chemical applications. While it has found use in cosmetics and polymer science, its significance in the biomedical field is growing, particularly as a flexible linker in the construction of complex therapeutic agents.[1] Most notably, it is utilized as a linker component in the synthesis of PROTACs, a novel class of drugs that co-opt the body's own cellular machinery to degrade specific target proteins.[2] This guide consolidates the available technical data on this compound to support its application in advanced research and drug discovery.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid at room temperature.[1][3] It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[1] The key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 13362-52-2 | [2][3][4] |
| Molecular Formula | C₁₃H₂₈O₂ | [1][3][4] |
| Molecular Weight | 216.36 g/mol | [3][4][] |
| IUPAC Name | tridecane-1,13-diol | [4] |
| Melting Point | 76.6°C | [1][3] |
| Boiling Point | 288.31°C (rough estimate) / 343.889°C at 760 mmHg | [3][6] |
| Density | ~0.91 g/cm³ (estimate) | [3][] |
| pKa | 14.90 ± 0.10 (Predicted) | [1][3] |
| Appearance | White to off-white solid | [1][3] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the reaction of 1,13-tridecanol with an acid catalyst.[1] More recently, sustainable strategies have been developed for its synthesis from biomass-derived precursors like furfural.
Synthesis from Furfural
A novel three-step strategy allows for the catalytic upgrading of furfural, a biomass-derived platform chemical, into this compound.[7] The process involves an initial aldol condensation to build the C13 carbon backbone, followed by a two-step hydrodeoxygenation (HDO) process to remove oxygen atoms and saturate the structure.[7] This method represents a sustainable pathway to producing long-chain diols.
Experimental Protocol: Synthesis from Furfural[7]
The following protocol is a summary of the methodology described by Li et al., 2023.[7]
-
Aldol-Condensation:
-
Add furfural (0.02 mol) and acetone (0.01 mol) to a round-bottomed flask containing 10 mL of 0.1 mol/L aqueous NaOH.
-
Stir the reaction at room temperature for 20 hours.
-
Obtain the C13 intermediate product (FAF) by filtering, washing, and purifying the resulting solid.
-
-
Hydrodeoxygenation (HDO):
-
Charge a high-pressure reactor with the C13 intermediate, water, and a catalytic amount of Raney Ni for the initial hydrogenation of C=C and C=O bonds.
-
For the second HDO step (de-OH and ring-opening), transfer the hydrogenated intermediates to a reactor with a Pd/TiO₂–ZrO₂ catalyst.
-
Conduct the reaction under optimized conditions: 250°C, 5 MPa H₂, in a water/methanol co-solvent system for 8 hours.[7]
-
After the reaction, cool the reactor, collect the product mixture, and purify this compound using standard chromatographic techniques. A yield of up to 76.51% can be achieved under optimized conditions.[7]
-
Spectroscopic Analysis and Characterization
General Experimental Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR signals: A triplet corresponding to the protons on the carbons bearing the hydroxyl groups (HO-CH₂ -), a multiplet for the adjacent methylene protons (-CH₂-CH₂ -), and a large, broad signal for the central methylene protons. The hydroxyl protons (-OH ) will appear as a broad singlet, the position of which is concentration-dependent.
-
Expected ¹³C NMR signals: A signal for the terminal carbons bonded to the hydroxyl groups (~63 ppm, similar to other long-chain diols), and a series of signals for the different methylene carbons in the aliphatic chain.[8]
-
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, run the analysis on a solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Peaks: A strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Sharp peaks in the 2960-2850 cm⁻¹ region due to C-H stretching of the aliphatic chain. A peak around 1050 cm⁻¹ for C-O stretching.
-
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).
-
Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Expected Results: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable to confirm the molecular weight of 216.36 g/mol . Common fragmentation patterns for long-chain alcohols include the loss of water (H₂O) and successive fragmentation of the alkyl chain.
-
-
Applications in Drug Development
The primary application of this compound in modern drug development is as a linker for constructing PROTACs.[2]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker's role is critical; its length, rigidity, and chemical nature influence the formation and stability of the key ternary complex (Target Protein–PROTAC–E3 Ligase), which is essential for inducing protein degradation.
This compound is used to form a long, flexible, and relatively hydrophobic aliphatic linker. This type of linker provides sufficient length and conformational flexibility to allow the target protein and the E3 ligase to come into optimal proximity for the ubiquitination process to occur.
Mechanism of Action of PROTACs
PROTACs do not inhibit a target protein's function directly. Instead, they act as a bridge to bring the target protein close to an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's primary machinery for protein disposal.[2]
Experimental Workflow: PROTAC Synthesis and Validation
The following represents a conceptual workflow for using this compound to create and validate a PROTAC.
Conceptual Protocol
-
Linker Functionalization: The terminal hydroxyl groups of this compound must be converted into reactive functional groups suitable for conjugation (e.g., halides, azides, or alkynes).
-
PROTAC Synthesis: The functionalized linker is conjugated to the target protein ligand ("warhead") and the E3 ligase ligand in a stepwise manner. Purification by HPLC is critical to isolate the final PROTAC molecule.
-
Cellular Treatment: Cancer cell lines or other relevant cells expressing the target protein are treated with varying concentrations of the synthesized PROTAC for a defined period (e.g., 4-24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Western Blot Analysis: After treatment, cells are lysed, and the total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin) to visualize protein levels.
-
Data Interpretation: A significant reduction in the band intensity for the target protein in PROTAC-treated samples compared to the control indicates successful proteasome-mediated degradation.
Safety and Handling
This compound is generally considered safe under normal laboratory conditions and does not have obvious toxicity.[1] However, direct contact with the skin or eyes, or inhalation of its solid particles, may cause irritation.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a versatile long-chain diol with well-defined physicochemical properties. While it has established uses in material science, its role in advanced drug discovery is of growing importance. Its utility as a flexible, hydrophobic linker in the rational design of PROTACs highlights its potential as a critical building block for developing next-generation therapeutics aimed at targeted protein degradation. This guide provides the foundational technical information required for researchers to procure, handle, and strategically implement this compound in their synthetic and biological research endeavors.
References
- 1. chembk.com [chembk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 13362-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of C13 Aliphatic Diols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of C13 aliphatic diols. Designed for researchers, scientists, and professionals in drug development, this document compiles available experimental and predicted data, details relevant experimental methodologies, and illustrates key workflows and relationships through structured diagrams.
Core Physicochemical Properties
C13 aliphatic diols, with the general molecular formula C₁₃H₂₈O₂, are long-chain diols that exhibit properties influenced by their thirteen-carbon backbone and the position of their two hydroxyl groups. These properties are critical in determining their application in various fields, including as emulsifiers, thickeners, and humectants in cosmetics and personal care products, as well as plasticizers for thermoplastic polymers and as raw materials for polyester resins.[1] The bifunctional nature of these molecules, with hydroxyl groups at each end of a predominantly hydrophobic carbon chain, allows them to participate in a range of chemical reactions, including esterification and polymerization.
Data Summary of C13 Aliphatic Diol Isomers
The following table summarizes the available quantitative physicochemical data for various C13 aliphatic diol isomers. Data for 1,13-tridecanediol is the most readily available, while information for other isomers is limited and often consists of computed or estimated values.
| Property | This compound | 1,3-Tridecanediol | Other Isomers |
| Molecular Formula | C₁₃H₂₈O₂[1][2] | C₁₃H₂₈O₂[3] | C₁₃H₂₈O₂ |
| Molar Mass ( g/mol ) | 216.36[1][2][4] | 216.36[3] | 216.36 |
| Melting Point (°C) | 76.6[1][5] | No data available | No data available |
| Boiling Point (°C) | 288.31 (rough estimate)[1][5], 343.889 at 760 mmHg[6] | No data available | No data available |
| Density (g/cm³) | 0.9123 (rough estimate)[1][5], 0.909[6] | No data available | No data available |
| Water Solubility | Limited solubility[7] | No data available | Generally low, decreasing with carbon chain length |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and dimethyl sulfoxide[1] | No data available | Generally soluble in common organic solvents |
| pKa | 14.90 ± 0.10 (Predicted)[1][2] | No data available | Expected to be in the range of typical long-chain alcohols |
| logP (Octanol-Water Partition Coefficient) | 4.1 (Computed)[4] | 4.3 (Computed, XLogP3-AA)[3] | Varies with isomer structure |
Experimental Protocols
This section provides detailed methodologies for determining the key physicochemical properties of C13 aliphatic diols.
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this occurs at a sharp, well-defined temperature. The purity of a substance can be assessed by its melting point range; impurities typically depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the dry C13 aliphatic diol is finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high molecular weight compounds like C13 diols, the boiling point is often determined under reduced pressure to prevent decomposition.
Methodology:
-
Sample Preparation: A small amount of the liquid C13 diol is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands and the sample begins to vaporize.
-
Observation and Recording: Heating is continued until a steady stream of bubbles is observed. The heat is then removed. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.
-
Sample Preparation: A known amount of the C13 aliphatic diol is dissolved in one of the phases (typically octanol).
-
Partitioning: A measured volume of the diol solution is mixed with a measured volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the diol to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the diol in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the diol in the octanol phase to its concentration in the aqueous phase.
Determination of pKa by Potentiometric Titration
The pKa is a measure of the acidity of a compound. For diols, which are very weak acids, the pKa values are high. Potentiometric titration is a common method for determining pKa.
Methodology:
-
Sample Preparation: A precise amount of the C13 aliphatic diol is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent (e.g., methanol) for sparingly soluble compounds.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For very weak acids like diols, specialized software is often used to analyze the titration curve and calculate the pKa.
References
- 1. chembk.com [chembk.com]
- 2. 13362-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1,3-Tridecanediol | C13H28O2 | CID 15437718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13362-52-2 [chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 13362-52-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1,13-Tridecanediol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,13-Tridecanediol is a long-chain aliphatic diol with emerging applications in various scientific fields, including cosmetics, polymer chemistry, and potentially as a specialty excipient in drug delivery systems. A thorough understanding of its solubility and solvent compatibility is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known solubility characteristics of this compound, offers a detailed experimental protocol for precise solubility determination, and outlines its general solvent compatibility. While quantitative solubility data is sparse in publicly available literature, this document aggregates qualitative information and provides a robust framework for researchers to determine solubility in their specific solvent systems.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₈O₂ |
| Molecular Weight | 216.36 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 76-78 °C |
| Boiling Point | ~343 °C at 760 mmHg (estimated) |
| pKa | ~14.9 (predicted) |
Solubility Profile
Due to its molecular structure, which features a long, nonpolar thirteen-carbon chain and two polar hydroxyl (-OH) groups at its termini, this compound exhibits amphiphilic character. This structure dictates its solubility, following the principle of "like dissolves like."
Qualitative Solubility Data
Based on available information, the solubility of this compound can be summarized as follows:
| Solvent Class | Solvent Examples | Solubility |
| Polar Protic Solvents | Ethanol, Methanol | Soluble |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Chloroform | Soluble |
| Nonpolar Solvents | Hexane, Toluene | Limited to Insoluble |
| Aqueous Solvents | Water | Limited to Insoluble |
The long hydrophobic carbon chain significantly limits its solubility in water. Conversely, the terminal hydroxyl groups allow for hydrogen bonding with polar solvents like alcohols and DMSO, leading to good solubility.
Factors Influencing Solubility
-
Temperature: The solubility of solid compounds like this compound in liquid solvents generally increases with temperature.
-
pH: As a neutral molecule, the aqueous solubility of this compound is not significantly affected by pH.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Solvent Purity: The presence of water or other impurities in organic solvents can alter the solubility.
Solvent Compatibility
This compound, as a long-chain alcohol, is generally stable and unreactive under standard laboratory conditions. However, it is prudent to consider the general reactivity of alcohols to infer potential incompatibilities.
General Incompatibilities for Alcohols (and thus potentially for this compound):
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents (e.g., Chromic acid, Nitric acid, Peroxides, Permanganates) | Can be oxidized, potentially leading to an exothermic reaction or fire. |
| Alkali Metals (e.g., Sodium, Potassium) | Reacts to form flammable hydrogen gas. |
| Strong Acids (e.g., concentrated Sulfuric acid, Perchloric acid) | Can undergo dehydration or other reactions, potentially with the release of heat. |
| Acid Anhydrides and Acid Chlorides | Can undergo esterification, which may be exothermic. |
| Isocyanates | Can react to form urethanes. |
It is always recommended to consult the Safety Data Sheet (SDS) for this compound and to perform small-scale compatibility tests before mixing with other chemicals, especially under heating.
Experimental Protocol for Solubility Determination
The following is a detailed protocol for the experimental determination of the solubility of this compound, adapted from general methods for poorly soluble solids.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)
Procedure: Isothermal Shake-Flask Method
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Analytical Method Development
A robust analytical method is crucial for accurate solubility determination. For a non-chromophoric compound like this compound, derivatization may be necessary for UV detection, or alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) should be considered. Gas chromatography with flame ionization detection (GC-FID) is also a suitable technique after appropriate sample preparation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility and solvent compatibility of this compound for researchers and professionals in drug development and other scientific disciplines. While quantitative solubility data remains to be extensively published, the provided qualitative information, theoretical framework, and detailed experimental protocol will empower users to accurately determine the solubility in their specific applications. The general guidelines on solvent compatibility will aid in ensuring safe handling and storage of this versatile long-chain diol.
Spectroscopic Profile of 1,13-Tridecanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,13-tridecanediol, a long-chain diol with applications in various fields of chemical synthesis and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The spectroscopic data for this compound (CAS No. 13362-52-2) has been compiled from the Spectral Database for Organic Compounds (SDBS). The data is organized into the following tables for clarity and ease of comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.27 | br s | 18H | -(CH₂)₉- |
| 1.56 | m | 4H | HO-CH₂-CH₂ -(CH₂)₉-CH₂ -CH₂-OH |
| 3.64 | t | 4H | HO-CH₂ -(CH₂)₁₁-CH₂-OH |
Note: The broad singlet for the central methylene groups is due to their similar chemical environments.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 25.7 | C3, C11 |
| 29.4 | C4, C10 |
| 29.6 | C5, C6, C7, C8, C9 |
| 32.8 | C2, C12 |
| 63.1 | C1, C13 |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |
| 3334 | 46 | O-H stretch (hydrogen-bonded) |
| 2919 | 6 | C-H stretch (asymmetric) |
| 2851 | 9 | C-H stretch (symmetric) |
| 1466 | 41 | C-H bend (scissoring) |
| 1058 | 42 | C-O stretch |
| 720 | 73 | -(CH₂)n- rock |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 41 | 100 | [C₃H₅]⁺ |
| 43 | 85 | [C₃H₇]⁺ |
| 55 | 98 | [C₄H₇]⁺ |
| 69 | 70 | [C₅H₉]⁺ |
| 83 | 55 | [C₆H₁₁]⁺ |
| 97 | 25 | [C₇H₁₃]⁺ |
| 111 | 10 | [C₈H₁₅]⁺ |
| 125 | 5 | [C₉H₁₇]⁺ |
| 139 | 2 | [C₁₀H₁₉]⁺ |
| 153 | 1 | [C₁₁H₂₁]⁺ |
| 167 | <1 | [C₁₂H₂₃]⁺ |
| 181 | <1 | [C₁₃H₂₅]⁺ |
| 198 | <1 | [M-H₂O]⁺ |
| 216 | Not observed | [M]⁺ (Molecular Ion) |
Note: The molecular ion peak is often not observed in the electron ionization mass spectra of long-chain alcohols due to facile fragmentation.
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer probe. The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is frequently used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
Data Acquisition: The sample is placed in the spectrometer's beam path, and the interferogram is recorded.
-
Data Processing: The interferogram is Fourier-transformed to produce the IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.
Caption: Workflow for Spectroscopic Characterization.
In-Depth Technical Guide to the Thermal Properties of 1,13-Tridecanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 1,13-Tridecanediol, a long-chain aliphatic diol. The document details its melting and boiling points, providing experimentally determined values and estimates. Furthermore, it outlines detailed experimental protocols for the determination of these fundamental thermal characteristics and presents a logical workflow for its analytical characterization.
Core Thermal Properties of this compound
This compound is a solid at room temperature, appearing as a white crystalline substance.[1] Its thermal behavior is crucial for its application in various fields, including cosmetics and polymer science.[2]
Data Presentation
The known thermal properties of this compound are summarized in the table below. It is important to note that while the melting point is well-defined, the boiling point has been reported with some variability, likely due to differences in experimental conditions and the high temperature required for its determination.
| Thermal Property | Value | Notes |
| Melting Point | 76.6 °C | - |
| Enthalpy of Fusion (ΔfusH) | 17.8 kJ/mol | Determined at 351 K |
| Boiling Point | 288.31 °C | Rough estimate |
| 343.889 °C | At 760 mmHg |
Experimental Protocols
Accurate determination of the thermal properties of this compound is essential for its proper characterization and use. The following sections describe detailed methodologies for measuring its melting and boiling points.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, there is a change in heat flow, which is detected as a peak in the DSC thermogram. The temperature at the onset or peak of this endothermic event is taken as the melting point.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed sample pans
-
Microbalance (for accurate sample weighing)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC sample pan.
-
Encapsulation: Seal the pan, ensuring a good seal to prevent any loss of sample due to sublimation. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the extrapolated onset temperature of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion.
Boiling Point Determination via the Thiele Tube Method
The Thiele tube method is a classic and effective technique for determining the boiling point of a liquid, particularly when only a small amount of sample is available.
Principle: This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A sample is heated in a small tube, and the temperature at which a continuous stream of bubbles ceases upon cooling and the liquid is drawn back into a capillary tube is recorded as the boiling point.
Apparatus:
-
Thiele tube
-
High-boiling point heat transfer fluid (e.g., mineral oil or silicone oil)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube.
-
Assembly:
-
Place the capillary tube (sealed end up) into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
-
Heating:
-
Immerse the assembly into the Thiele tube containing the heating oil, making sure the oil level is above the side arm.
-
Gently heat the side arm of the Thiele tube with a small flame or heating mantle. The design of the tube ensures uniform heating of the oil through convection.
-
-
Observation:
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
-
Determination:
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.
-
Mandatory Visualization
Analytical Workflow for the Characterization of this compound
The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound, from initial synthesis to final purity and structural confirmation.
Caption: Analytical workflow for this compound.
References
Navigating the Uncharted: A Technical Guide to the Safe Handling of 1,13-Tridecanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling of 1,13-Tridecanediol. Designed for laboratory personnel and professionals in drug development, this document synthesizes available data on the physicochemical properties, potential hazards, and recommended handling procedures for this long-chain aliphatic diol. In the absence of extensive specific toxicological data for this compound, this guide also draws upon information from structurally similar long-chain alcohols to provide a conservative assessment of potential risks.
Section 1: Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈O₂ | [1] |
| Molar Mass | 216.36 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 343.889 °C at 760 mmHg | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. Limited solubility in water. | [2] |
| CAS Number | 13362-52-2 | [1][3] |
Section 2: Toxicological and Hazard Assessment
Currently, there is a notable lack of specific toxicological data for this compound in publicly available literature and safety data sheets. The GHS classification for this compound has not been established. However, based on information regarding long-chain aliphatic alcohols, a general toxicological profile can be inferred.
General Assessment of Long-Chain Alcohols:
Long-chain alcohols are generally considered to have low acute toxicity.[3][4][5] They are not typically associated with genotoxicity, reproductive toxicity, or sensitization.[3] The primary health concern is often irritation, which tends to decrease with increasing carbon chain length.[3][4]
Expected Hazard Profile for this compound (Based on Surrogate Data):
| Hazard | Assessment | Recommendations |
| Acute Oral Toxicity | Expected to be low. | Avoid ingestion. Wash hands thoroughly after handling. |
| Acute Dermal Toxicity | Expected to be low. | Avoid prolonged or repeated skin contact. Wear appropriate gloves. |
| Acute Inhalation Toxicity | Low, due to low vapor pressure. However, inhalation of dust may cause respiratory irritation. | Handle in a well-ventilated area. Avoid generating dust. |
| Skin Corrosion/Irritation | May cause mild skin irritation upon prolonged contact. | Wear protective gloves and a lab coat. |
| Eye Damage/Irritation | May cause eye irritation. | Wear safety glasses or goggles. |
| Carcinogenicity | No data available. Not expected based on the structure. | |
| Mutagenicity | No data available. Not expected based on the structure. | |
| Reproductive Toxicity | No data available. Not expected based on the structure. |
Section 3: Safe Handling and Storage Protocols
Adherence to standard laboratory safety protocols is crucial when handling this compound. The following experimental workflow outlines the key stages of handling, from receipt to disposal.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety glasses or goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A standard laboratory coat should be worn.
Engineering Controls
-
Work in a well-ventilated laboratory.
-
When weighing or handling the solid material in a way that could generate dust, use a chemical fume hood or a balance enclosure.
Hygiene Measures
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents.
Section 4: Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Hazardous Combustion Products: Upon combustion, may produce carbon monoxide and carbon dioxide.
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE. Avoid breathing dust.
-
Environmental Precautions: Prevent entry into drains and waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.
Section 5: Experimental Protocols
As no specific experimental protocols for the handling of this compound were found in the public domain, a generic protocol for the preparation of a stock solution is provided below. This should be adapted based on the specific requirements of the experiment.
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (appropriate size)
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. (Mass = 0.010 mol/L * 216.36 g/mol * Volume in L)
-
Weigh the compound: In a chemical fume hood or ventilated balance enclosure, carefully weigh the calculated amount of this compound onto weighing paper using a clean spatula.
-
Transfer to volumetric flask: Transfer the weighed solid into the volumetric flask.
-
Add solvent: Add a portion of DMSO to the flask, approximately half of the final desired volume.
-
Dissolve the compound: Swirl the flask gently to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Bring to final volume: Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and store: Label the flask with the compound name, concentration, solvent, and date of preparation. Store appropriately, typically at room temperature or as recommended for the specific experiment.
Section 6: Conclusion
While this compound is anticipated to have a low hazard profile, the lack of comprehensive safety data necessitates a cautious and prudent approach to its handling. By adhering to the guidelines outlined in this technical guide, researchers and professionals can minimize potential risks and ensure a safe laboratory environment. It is imperative to consult institutional safety protocols and to stay informed of any new data that may become available for this compound.
References
Methodological & Application
Application Notes and Protocols: 1,13-Tridecanediol in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,13-tridecanediol in the synthesis of long-chain aliphatic polyesters. Due to the limited availability of published data specifically for this compound, the protocols provided are based on established methods for other long-chain α,ω-diols. These methods are expected to be readily adaptable for this compound.
Introduction
Long-chain aliphatic polyesters are a class of polymers with growing interest due to their potential biodegradability, biocompatibility, and unique thermal and mechanical properties. These characteristics make them suitable for a range of applications, including in biomedical devices, drug delivery systems, and as environmentally friendly plastics. This compound, a C13 linear diol, serves as a valuable monomer for introducing a long methylene sequence into the polyester backbone, which can impart flexibility and hydrophobicity to the resulting polymer. The synthesis of polyesters from this compound can be achieved through various methods, primarily melt polycondensation and enzymatic polymerization.
Data Presentation
Table 1: Typical Properties of Long-Chain Aliphatic Polyesters
| Property | Poly(dodecylene adipate) | Poly(dodecylene suberate) | Poly(dodecylene sebacate) |
| Diol Used | 1,12-Dodecanediol | 1,12-Dodecanediol | 1,12-Dodecanediol |
| Dicarboxylic Acid | Adipic Acid | Suberic Acid | Sebacic Acid |
| Number-Average Molecular Weight (Mn) ( g/mol ) | > 20,000 | > 20,000 | > 20,000 |
| Melting Temperature (Tm) (°C) | 70 - 75 | 75 - 80 | 80 - 85 |
| Glass Transition Temperature (Tg) (°C) | -30 to -40 | -35 to -45 | -40 to -50 |
| Tensile Strength (MPa) | 20 - 30 | 25 - 35 | 30 - 40 |
| Elongation at Break (%) | 300 - 500 | 400 - 600 | 500 - 700 |
Note: The properties of polyesters are highly dependent on the molecular weight, polydispersity, and processing conditions. The values presented here are illustrative.
Experimental Protocols
Protocol 1: Melt Polycondensation Synthesis of Poly(tridecamethylene succinate)
This protocol describes a two-stage melt polycondensation method for the synthesis of a polyester from this compound and succinic acid.
Materials:
-
This compound
-
Succinic Acid
-
Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol (for cleaning)
-
Chloroform or Dichloromethane (for polymer dissolution)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a vacuum-tight seal
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump with a cold trap
Procedure:
Step 1: Esterification
-
Thoroughly clean and dry all glassware.
-
Charge the three-necked flask with equimolar amounts of this compound and succinic acid.
-
Add the catalyst (e.g., 0.05-0.1 mol% Ti(OBu)₄ relative to the diacid).
-
Assemble the reaction apparatus, ensuring a continuous flow of nitrogen gas to maintain an inert atmosphere.
-
Heat the reaction mixture to 150-160 °C with continuous stirring.
-
Water will be produced during the esterification reaction and should be collected in the distillation flask.
-
Continue the reaction for 2-4 hours or until approximately 90% of the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature to 180-200 °C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mmHg over a period of 1-2 hours.
-
During this stage, excess diol and any remaining water will be removed. The viscosity of the reaction mixture will increase significantly.
-
Continue the polycondensation reaction under high vacuum for 4-6 hours, or until the desired melt viscosity is achieved.
-
To stop the reaction, discontinue heating and break the vacuum with nitrogen gas.
-
The resulting polyester can be extruded from the reactor while still molten or allowed to cool and then removed as a solid.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polyester under vacuum until a constant weight is achieved.
Experimental Workflow for Melt Polycondensation
Application Notes and Protocols for 1,13-Tridecanediol in Polycondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,13-tridecanediol as a monomer in polycondensation reactions for the synthesis of polyesters and polyurethanes. Due to the limited availability of specific experimental data for this compound-based polymers in publicly accessible literature, the following protocols and data are based on established methodologies for analogous long-chain aliphatic diols. These notes are intended to serve as a foundational guide for researchers exploring the use of this C13 diol in polymer synthesis, particularly for applications in the biomedical and pharmaceutical fields.
Introduction to this compound as a Monomer
This compound is a long-chain aliphatic diol with the chemical formula HO(CH₂)₁₃OH. Its long, flexible thirteen-carbon chain can impart unique properties to polymers, such as increased hydrophobicity, lower glass transition temperatures (Tg), and modified crystallinity compared to polymers synthesized from shorter-chain diols. These characteristics are of significant interest in the development of biodegradable polymers for controlled drug delivery, medical implants, and other biomedical applications. The terminal hydroxyl groups of this compound allow it to readily participate in step-growth polymerization reactions with difunctional monomers like dicarboxylic acids and diisocyanates to form polyesters and polyurethanes, respectively.
Synthesis of Polyesters via Polycondensation
Aliphatic polyesters are a prominent class of biodegradable polymers with significant potential in the biomedical field due to their biocompatibility and susceptibility to hydrolytic degradation. The incorporation of a long-chain diol like this compound can be used to tailor the physical properties, such as crystallinity, thermal characteristics, and degradation kinetics, to meet the requirements of specific applications like sustained drug release.
Thermal Polycondensation Protocol
This protocol describes a two-step melt polycondensation method, a common and robust technique for polyester synthesis.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate (Sn(Oct)₂), titanium(IV) butoxide)
-
High-purity nitrogen gas
-
Methanol (for cleaning)
-
Chloroform or other suitable solvent for polymer dissolution
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum gauge
Procedure:
-
Esterification Step:
-
Place equimolar amounts of this compound and the chosen dicarboxylic acid into the reaction flask.
-
Add the catalyst at a concentration of 0.1-0.5 mol% relative to the dicarboxylic acid.
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Purge the system with nitrogen gas for at least 30 minutes to remove any residual air and moisture.
-
Heat the reaction mixture to 150-180°C under a slow stream of nitrogen.
-
Continue the reaction for 2-4 hours, or until the theoretical amount of water byproduct has been collected in the distillation flask.
-
-
Polycondensation Step:
-
Gradually increase the temperature to 180-220°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mmHg over a period of 1-2 hours to facilitate the removal of residual water and other volatile byproducts.
-
Continue the polycondensation reaction under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
Once the desired viscosity is achieved, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be dissolved in a suitable solvent and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Enzymatic Polycondensation Protocol
Enzymatic polymerization offers a more environmentally friendly alternative to traditional thermal methods, proceeding under milder conditions and avoiding potentially toxic metal catalysts.
Materials:
-
This compound
-
Dicarboxylic acid diethyl ester (e.g., diethyl adipate, diethyl sebacate)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Toluene or diphenyl ether (as solvent, optional for solution polymerization)
-
Methanol (for purification)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Vacuum pump (for solvent removal and drying)
Procedure:
-
Monomer and Enzyme Preparation:
-
Add equimolar amounts of this compound and the dicarboxylic acid diethyl ester to the reaction flask.
-
Add the immobilized lipase (typically 5-10% by weight of the monomers).
-
For solution polymerization, add a suitable solvent.
-
-
Polymerization:
-
Heat the reaction mixture to 60-90°C with continuous stirring.
-
If the reaction is performed under vacuum, gradually reduce the pressure to facilitate the removal of the ethanol byproduct.
-
The reaction time can vary from 24 to 96 hours depending on the desired molecular weight.
-
-
Purification:
-
After the reaction, dissolve the polymer in a suitable solvent (e.g., chloroform) and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Precipitate the polymer by adding the solution to a non-solvent like cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at room temperature.
-
Synthesis of Polyurethanes via Polyaddition
Polyurethanes are a versatile class of polymers with applications ranging from elastomers to rigid foams. The use of a long-chain diol like this compound as a soft segment can produce flexible and elastomeric polyurethanes.
One-Shot Polymerization Protocol
This protocol describes a one-shot method for polyurethane synthesis, where all reactants are mixed together simultaneously.
Materials:
-
This compound (as the polyol)
-
Diisocyanate (e.g., 1,6-hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI))
-
Chain extender (optional, e.g., 1,4-butanediol)
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Heating mantle or oil bath with temperature controller
Procedure:
-
Reactant Preparation:
-
Ensure all glassware is thoroughly dried.
-
Dissolve this compound and the chain extender (if used) in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.
-
-
Polymerization:
-
Add the catalyst to the diol solution.
-
Heat the mixture to the desired reaction temperature (typically 60-80°C).
-
Add the diisocyanate dropwise to the stirred solution using the dropping funnel over a period of 30-60 minutes. The NCO/OH ratio is typically kept close to 1.
-
After the addition is complete, continue the reaction for 2-6 hours at the same temperature. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.
-
-
Purification:
-
Once the reaction is complete, precipitate the polyurethane by pouring the solution into a non-solvent such as water or methanol.
-
Wash the polymer thoroughly and dry it in a vacuum oven at a temperature below its softening point.
-
Characterization of Polymers
A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and composition of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., ester, urethane) and confirmation of polymerization. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer. |
Quantitative Data (Based on Analogous Long-Chain Diol Polymers)
The following tables summarize typical quantitative data for aliphatic polyesters and polyurethanes synthesized from long-chain diols. These values can serve as a reference for the expected properties of polymers derived from this compound.
Table 1: Thermal Properties of Aliphatic Polyesters from Long-Chain Diols
| Diol | Dicarboxylic Acid | Synthesis Method | Tg (°C) | Tm (°C) | Reference |
| 1,10-Decanediol | Sebacic Acid | Enzymatic Polycondensation | -35 to -45 | 65 - 75 | General Literature |
| 1,12-Dodecanediol | Adipic Acid | Melt Polycondensation | -50 to -60 | 70 - 80 | General Literature |
| 1,12-Dodecanediol | Sebacic Acid | Melt Polycondensation | -40 to -50 | 75 - 85 | General Literature |
Table 2: Molecular Weight and Thermal Properties of Polyurethanes from Long-Chain Diols
| Diol | Diisocyanate | Chain Extender | Mn ( g/mol ) | Tg (°C) | Reference |
| Poly(tetramethylene glycol) | HDI | Isosorbide | 20,000 - 40,000 | -47.8 | [1] |
| 1,6-Hexanediol | MDI | 1,4-Butanediol | 30,000 - 60,000 | -30 to -50 | General Literature |
Diagrams
Experimental Workflow for Polyester Synthesis and Characterization
Caption: Workflow for polyester synthesis and characterization.
Logical Relationship in Drug Delivery Application
Caption: Influence of this compound on drug delivery properties.
References
Synthesis of High-Performance Bio-Based Polyamides from 1,13-Tridecane Diamine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the synthesis of high-performance polyamides derived from 1,13-tridecane diamine (TDA), a bio-based monomer. The long aliphatic chain of TDA imparts unique properties to the resulting polymers, such as lower moisture absorption and excellent thermal stability, making them attractive alternatives to conventional petroleum-based polyamides in demanding applications. Two specific examples are detailed: the synthesis of Nylon 13,T and Nylon 13,6, derived from the polycondensation of TDA with terephthalic acid (TA) and adipic acid (AA), respectively. These protocols are designed to be reproducible and scalable for research and development purposes.
Data Presentation
The key thermal properties of the synthesized polyamides, Nylon 13,T and Nylon 13,6, are summarized in the table below for easy comparison. These properties highlight their potential for high-temperature applications.
| Property | Nylon 13,T | Nylon 13,6 | Unit |
| Melting Temperature (Tm) | 263 | 206 | °C |
| Glass Transition Temperature (Tg) | 90 | 60 | °C |
| Equilibrium Melting Temperature | 289 | 248 | °C |
Table 1: Thermal Properties of Polyamides Derived from 1,13-Tridecane Diamine.
Experimental Workflows
The synthesis of both Nylon 13,T and Nylon 13,6 from 1,13-tridecane diamine follows a standardized two-step melt polymerization procedure. The general workflow is illustrated in the diagram below.
Caption: General two-step workflow for the synthesis of polyamides from 1,13-tridecane diamine.
A more detailed visualization of the logical steps involved in the synthesis of Nylon 13,T is provided below.
Application Notes and Protocols for 1,13-Tridecanediol in Cosmetics and Personal Care
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,13-Tridecanediol is a long-chain alkane diol with growing interest in the cosmetics and personal care industry. Its multifunctional properties as an emulsifier, thickener, humectant, and potential antimicrobial agent make it a versatile ingredient in a variety of formulations.[1][2] This document provides detailed application notes and experimental protocols for researchers and formulators looking to incorporate this compound into their product development. While specific quantitative data for this compound is limited in publicly available literature, this document compiles existing knowledge and provides comparative data from similar alkane diols to guide research and development.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is crucial for its effective application in cosmetic formulations.
| Property | Value | Reference |
| Chemical Name | Tridecane-1,13-diol | [3] |
| CAS Number | 13362-52-2 | [3] |
| Molecular Formula | C13H28O2 | [3] |
| Molecular Weight | 216.36 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 76.6°C | [3] |
| Boiling Point | 288.31°C (estimated) | [3] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. | [1] |
Applications in Cosmetics and Personal Care
This compound is utilized in cosmetic and personal care products for its diverse functional benefits.[1][2]
Emulsifier and Thickener
As an amphiphilic molecule, this compound can act as an emulsifier, helping to stabilize oil-in-water and water-in-oil formulations. Its long carbon chain contributes to its ability to increase the viscosity of cosmetic products, providing a desirable texture and consistency.
Humectant and Moisturizer
Antimicrobial Agent and Preservative Potentiator
Several studies have indicated that long-chain alkane diols possess antimicrobial properties.[4] This suggests that this compound could function as a fungicide and a component of a preservative system, potentially reducing the need for traditional preservatives.[5] Alkanediols can work synergistically with other preservatives, enhancing their efficacy.[6] The antimicrobial activity of alkane diols is often dependent on their chain length.[4]
Quantitative Data on Related Alkane Diols
Direct quantitative performance data for this compound is scarce. The following table presents data for other alkane diols to provide a comparative reference for formulators.
Table 1: Antimicrobial Activity of Various 1,2-Alkanediols (MIC - Minimum Inhibitory Concentration)
| Microorganism | 1,2-Pentanediol (C5) | 1,2-Hexanediol (C6) | 1,2-Octanediol (C8) |
| E. coli | >10% | 1.0% | 0.5% |
| P. aeruginosa | >10% | 1.0% | 0.5% |
| S. aureus | 5.0% | 0.5% | 0.25% |
| C. albicans | 5.0% | 1.0% | 0.5% |
Note: This data is illustrative of the trend of increasing antimicrobial activity with longer chain length in 1,2-alkanediols and is not direct data for this compound.
Experimental Protocols
Protocol 1: Evaluation of Antimicrobial Efficacy (Challenge Test)
This protocol outlines a standard challenge test to evaluate the preservative efficacy of a cosmetic formulation containing this compound.
Objective: To determine the effectiveness of this compound as part of a preservative system in a cosmetic formulation against a broad spectrum of microorganisms.
Materials:
-
Test formulation with this compound at desired concentration (e.g., 0.5% - 2.0% w/w).
-
Control formulation without a preservative system.
-
Microbial cultures: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404).
-
Sterile containers.
-
Incubators at appropriate temperatures.
-
Neutralizing broth.
-
Plating media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
Procedure:
-
Inoculation: Inoculate the test and control formulations with a known concentration of each microorganism (typically 10^5 to 10^6 CFU/g or mL).
-
Incubation: Store the inoculated samples at a controlled temperature (e.g., 20-25°C) and protected from light.
-
Sampling: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.
-
Neutralization and Plating: Neutralize the antimicrobial activity of the preservative in the sample using a suitable neutralizing broth. Perform serial dilutions and plate on appropriate agar media.
-
Enumeration: Incubate the plates and count the number of viable microorganisms (CFU/g or mL).
-
Evaluation: Compare the microbial counts at each time point to the initial inoculum level. A significant reduction in microbial count over time indicates effective preservation.
Protocol 2: In-Vivo Evaluation of Skin Moisturization
This protocol describes a non-invasive method to assess the humectant properties of a formulation containing this compound.
Objective: To measure the effect of a topical formulation with this compound on skin surface hydration.
Materials:
-
Test formulation with this compound (e.g., 1.0% - 3.0% w/w).
-
Placebo formulation (vehicle without this compound).
-
Corneometer® or similar device for measuring skin hydration.
-
Human volunteers with healthy skin.
-
Controlled environment room (constant temperature and humidity).
Procedure:
-
Acclimatization: Allow volunteers to acclimatize in the controlled environment for at least 30 minutes.
-
Baseline Measurement: Measure the baseline skin hydration on designated test areas on the volar forearm.
-
Product Application: Apply a standardized amount of the test and placebo formulations to the respective test areas.
-
Post-Application Measurements: Measure skin hydration at set time intervals (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: Calculate the percentage change in skin hydration from baseline for both the test and placebo formulations. Statistical analysis (e.g., t-test) can be used to determine the significance of the results.
Potential Mechanism of Action on Skin Barrier
While no specific signaling pathways for this compound have been elucidated, studies on other long-chain alkane diols suggest a potential mechanism of action related to their interaction with the stratum corneum lipids.[7] Longer-chain alkanediols may disorder the highly organized lipid lamellae of the stratum corneum.[7] This fluidization of the lipid barrier could lead to two primary outcomes: enhanced penetration of other active ingredients and a potential, temporary disruption of the skin's natural barrier function, which could influence transepidermal water loss (TEWL).
Formulation Guidelines
When incorporating this compound into cosmetic formulations, consider the following:
-
Concentration: Typical use levels for similar alkane diols range from 0.5% to 5.0% by weight, depending on the desired function (e.g., preservative booster vs. primary humectant).
-
Solubility: Due to its limited water solubility, it is best to incorporate this compound into the oil phase of an emulsion or use a co-solvent.
-
Heating: As it is a solid at room temperature, heating the oil phase to above its melting point (76.6°C) is necessary for proper incorporation.
-
pH: The performance of alkane diols is generally independent of pH, offering flexibility in formulation.
-
Compatibility: this compound is generally compatible with a wide range of cosmetic ingredients. However, as with any new ingredient, compatibility testing with the specific formulation is recommended.
Conclusion
This compound is a promising multifunctional ingredient for cosmetic and personal care applications. While further research is needed to fully characterize its performance and elucidate its mechanisms of action, the information and protocols provided in this document offer a solid foundation for its evaluation and use in new product development. Researchers are encouraged to conduct their own studies to determine the optimal concentration and application for their specific formulation needs.
References
- 1. chembk.com [chembk.com]
- 2. China this compound(CAS#13362-52-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. 13362-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tridecane-1,13-diol | 13362-52-2 | MOLNOVA [molnova.com]
- 6. Antimicrobial Potentiators - Prospector Knowledge Center [ulprospector.ul.com]
- 7. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melt Polymerization of Long-Chain Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aliphatic polyesters through the melt polymerization of long-chain diols. This technique is of significant interest for the development of biodegradable and biocompatible polymers for various applications, including controlled drug delivery systems.
Introduction to Melt Polymerization of Long-Chain Diols
Melt polymerization is a solvent-free technique used to synthesize high-molecular-weight polymers by heating monomers above their melting points.[1] For polyesters, this typically involves a two-stage polycondensation reaction between a diol and a dicarboxylic acid. The use of long-chain diols (typically containing 10 or more carbon atoms) in this process allows for the synthesis of polyesters with tailored properties, such as increased hydrophobicity, lower melting points, and enhanced flexibility, which are desirable for biomedical applications.[2][3]
The overall process can be divided into two main stages:
-
Esterification: In this initial stage, the diol and dicarboxylic acid monomers react to form low-molecular-weight oligomers and water as a byproduct. This stage is typically carried out at moderate temperatures under an inert atmosphere.
-
Polycondensation: To achieve high molecular weights, the temperature is increased, and a high vacuum is applied to facilitate the removal of water and any excess diol, driving the equilibrium towards the formation of long polymer chains. A catalyst is typically required to accelerate the reaction rate in this stage.
Data Presentation: Influence of Diol Chain Length on Polyester Properties
The chain length of the aliphatic diol is a critical parameter that significantly influences the thermal and mechanical properties of the resulting polyester. The following tables summarize quantitative data from studies on polyesters synthesized from various long-chain diols and a common dicarboxylic acid, sebacic acid.
Table 1: Thermal Properties of Polyesters Synthesized from Long-Chain Diols and Sebacic Acid
| Diol Monomer | Diol Chain Length | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |
| 1,10-Decanediol | C10 | -58 | 75 | 50 |
| 1,12-Dodecanediol | C12 | -62 | 80 | 55 |
| 1,14-Tetradecanediol | C14 | -65 | 85 | 60 |
Note: These values are representative and can vary depending on the specific reaction conditions and the molecular weight of the polymer.
Table 2: Molecular Weight and Mechanical Properties of Polyesters from Long-Chain Diols and Sebacic Acid
| Diol Monomer | Diol Chain Length | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,10-Decanediol | C10 | 50,000 - 70,000 | 1.8 - 2.5 | 20 - 30 | 300 - 500 |
| 1,12-Dodecanediol | C12 | 60,000 - 80,000 | 1.9 - 2.6 | 25 - 35 | 250 - 450 |
| 1,14-Tetradecanediol | C14 | 65,000 - 85,000 | 1.9 - 2.7 | 28 - 38 | 200 - 400 |
Note: Mechanical properties are highly dependent on the polymer's molecular weight and crystallinity.[4][5]
Experimental Protocols
Protocol 1: Melt Polycondensation of 1,12-Dodecanediol with Sebacic Acid
This protocol describes the synthesis of poly(dodecamethylene sebacate), a representative polyester derived from a long-chain diol.
Materials:
-
1,12-Dodecanediol (1.0 mol equivalent)
-
Sebacic acid (1.0 mol equivalent)
-
Titanium(IV) butoxide (TBT) or Tin(II) octoate (Sn(Oct)2) (200-400 ppm relative to the diacid)
-
Nitrogen gas (high purity)
-
Methanol (for cleaning)
-
Chloroform (for polymer dissolution and characterization)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation outlet with a condenser, and a vacuum port.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone).
Procedure:
Stage 1: Esterification
-
Charge the glass reactor with equimolar amounts of 1,12-dodecanediol and sebacic acid.
-
Assemble the reactor with the mechanical stirrer, nitrogen inlet, and distillation outlet.
-
Start a slow stream of nitrogen gas through the reactor to create an inert atmosphere.
-
Begin stirring the mixture at a moderate speed (e.g., 100-200 rpm).
-
Gradually heat the reactor to 180-200°C.
-
Maintain this temperature for 2-4 hours. During this time, water, the byproduct of the esterification reaction, will distill off and be collected. The reaction mixture should become clear and homogenous.
Stage 2: Polycondensation
-
Cool the reactor slightly to around 160°C.
-
Add the catalyst (TBT or Sn(Oct)2) to the reactor under a nitrogen atmosphere.
-
Gradually increase the temperature to 220-240°C.
-
Once the temperature has stabilized, slowly reduce the pressure inside the reactor to below 1 mbar using a high-vacuum pump. Ensure a cold trap is in place to protect the pump.
-
Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly as the polymerization progresses. The stirrer speed may need to be adjusted to ensure adequate mixing.
-
The reaction is considered complete when the desired viscosity is reached, or no more byproduct is being collected.
-
Stop the heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
Once cooled, the solid polyester can be removed from the reactor. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Preparation of Drug-Loaded Polyester Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing drug-loaded nanoparticles from a synthesized long-chain diol-based polyester for potential drug delivery applications.[6][7]
Materials:
-
Synthesized polyester (e.g., poly(dodecamethylene sebacate))
-
Hydrophobic drug of choice
-
Acetone (or another suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Equipment:
-
Magnetic stirrer with stir bar
-
Syringe pump or burette
-
Beakers
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of the synthesized polyester and the hydrophobic drug in acetone. The concentration will depend on the desired nanoparticle size and drug loading.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1% w/v).
-
Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise using a syringe pump or burette. The rapid diffusion of the solvent into the aqueous phase will cause the polymer to precipitate, forming nanoparticles and encapsulating the drug.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps two to three times to remove any excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Visualizations
Experimental Workflow for Melt Polymerization
Caption: Workflow for two-stage melt polymerization of long-chain diols.
Schematic of a Lab-Scale Melt Polymerization Reactor
Caption: Diagram of a typical lab-scale melt polymerization reactor setup.
Signaling Pathway for Drug Delivery Nanoparticle Formulation and Action
Caption: Conceptual pathway for drug delivery using polyester nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: 1,13-Tridecanediol as a Potential Plasticizer for Thermoplastic Polymers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific research on the application of 1,13-tridecanediol as a primary plasticizer for thermoplastic polymers is not extensively available in public literature. The following application notes and protocols are based on the established principles of polymer science, drawing parallels from studies on other long-chain aliphatic diols and bio-based plasticizers. The provided experimental data is illustrative and intended to guide researchers in their evaluation of this compound or similar molecules as novel plasticizers.
Application Notes
Introduction to this compound as a Novel Plasticizer
Plasticizers are essential additives used to enhance the flexibility, durability, and processability of polymeric materials. They function by embedding themselves between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material. In recent years, there has been a significant shift towards the development of bio-based and non-phthalate plasticizers due to environmental and health concerns associated with traditional plasticizers.
This compound, a long-chain aliphatic diol, presents itself as a promising candidate for a novel, potentially bio-based plasticizer. Its linear structure and terminal hydroxyl groups suggest it could offer good compatibility with a range of thermoplastic polymers, including Poly(vinyl chloride) (PVC) and Polylactic acid (PLA). The long aliphatic chain could impart significant flexibility, while the hydroxyl groups may provide sites for secondary interactions with polar polymers, potentially reducing migration.
Potential Advantages of this compound:
-
Bio-based Potential: Long-chain diols can be synthesized from renewable resources, offering a more sustainable alternative to petroleum-based plasticizers.
-
High Plasticizing Efficiency: The long, flexible alkyl chain is expected to effectively increase the free volume between polymer chains, leading to a significant reduction in Tg.
-
Low Volatility: Due to its relatively high molecular weight, this compound is anticipated to have low volatility, which is a desirable characteristic for long-term performance and safety.
-
Reduced Migration: The potential for hydrogen bonding between the diol's hydroxyl groups and polar polymers could lead to lower migration rates compared to non-polar plasticizers.
Illustrative Performance Data
The following table summarizes hypothetical data for PVC films plasticized with varying concentrations of this compound, compared to a standard phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP). This data is for illustrative purposes to demonstrate the expected outcomes of the experimental protocols outlined below.
| Property | Unplasticized PVC | PVC + 30 phr DEHP | PVC + 30 phr this compound | PVC + 50 phr this compound |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) (°C) | 85 | 35 | 40 | 25 |
| Onset of Degradation (TGA) (°C) | 280 | 265 | 270 | 268 |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 50 | 25 | 28 | 20 |
| Elongation at Break (%) | 5 | 300 | 280 | 350 |
| Shore A Hardness | 100 | 85 | 88 | 78 |
| Migration Properties | ||||
| Weight Loss in Hexane (%) | N/A | 8 | 5 | 6 |
| Weight Loss in Water (%) | N/A | 0.5 | 0.8 | 1.0 |
Experimental Protocols
This section provides detailed methodologies for the evaluation of this compound as a plasticizer for a selected thermoplastic polymer (e.g., PVC).
Preparation of Plasticized Polymer Films
Objective: To prepare homogenous films of the thermoplastic polymer containing varying concentrations of this compound.
Materials:
-
Thermoplastic polymer resin (e.g., PVC, K-value 67)
-
This compound
-
Reference plasticizer (e.g., DEHP)
-
Thermal stabilizer (e.g., a mixed metal stabilizer for PVC)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dry the polymer resin in a vacuum oven at 60°C for 4 hours to remove any moisture.
-
Prepare solutions of the polymer in THF at a concentration of 10% (w/v).
-
In separate beakers, dissolve the required amount of this compound and thermal stabilizer in THF. The amounts should be calculated based on parts per hundred of resin (phr). For example, for a 30 phr formulation, use 3g of plasticizer for every 10g of polymer.
-
Add the plasticizer solution to the polymer solution and stir magnetically for 2 hours to ensure complete mixing.
-
Cast the resulting solution onto a clean, flat glass plate using a casting knife to achieve a uniform thickness (e.g., 500 µm).
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Complete the drying process by placing the glass plate in a vacuum oven at 40°C for 12 hours to remove any residual solvent.
-
Carefully peel the resulting film from the glass plate and store it in a desiccator prior to testing.
Thermal Analysis
Objective: To determine the effect of this compound on the thermal properties of the polymer, specifically the glass transition temperature and thermal stability.
2.1 Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Cut a small sample (5-10 mg) from the prepared film and seal it in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above the expected melting point of the polymer at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan from room temperature to the same upper temperature at a rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.[1][2][3][4][5]
-
2.2 Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Place a small sample (10-15 mg) of the film into the TGA sample pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of degradation is determined as the temperature at which a significant weight loss begins.[6][7][8][9][10]
-
Mechanical Testing
Objective: To evaluate the effect of this compound on the mechanical properties of the polymer, such as tensile strength, elongation at break, and hardness.
3.1 Tensile Properties (ASTM D882)
-
Instrument: A universal testing machine equipped with a suitable load cell and grips for thin films.[11][12][13][14][15]
-
Procedure:
-
Cut rectangular or dumbbell-shaped specimens from the prepared films according to ASTM D882 specifications.[11][12][14][15]
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.[14]
-
Record the load and elongation data.
-
Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.
-
3.2 Flexural Properties (ASTM D790)
-
Instrument: A universal testing machine with a three-point bending fixture.[16][17][18][19][20]
-
Procedure:
-
Prepare rectangular bar specimens with dimensions as specified in ASTM D790.[20]
-
Place the specimen on the two supports of the bending fixture.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a certain deflection.[16][18]
-
Record the load-deflection curve.
-
Calculate the flexural strength and flexural modulus.
-
3.3 Hardness Testing
-
Instrument: A Shore A durometer.
-
Procedure:
-
Place the film sample on a hard, flat surface.
-
Press the durometer indenter firmly onto the sample.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the sample and calculate the average.
-
Plasticizer Migration Test
Objective: To assess the permanence of this compound within the polymer matrix by measuring its migration into different solvents.
Procedure (based on ASTM D1239):
-
Cut circular or square samples of the plasticized film of known dimensions and weight.
-
Immerse the samples in a specified solvent (e.g., n-hexane for non-polar extraction, distilled water for polar extraction) in a sealed container.[21]
-
Keep the container at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the samples, gently wipe them dry, and condition them in a desiccator.
-
Weigh the samples again.
-
The percentage of weight loss is calculated as an indicator of plasticizer migration.
Visualizations
Diagrams
Caption: Experimental workflow for evaluating a novel plasticizer.
Caption: Molecular mechanism of plasticization.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics [intertek.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 8. tainstruments.com [tainstruments.com]
- 9. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 10. azom.com [azom.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 14. micomlab.com [micomlab.com]
- 15. testresources.net [testresources.net]
- 16. zwickroell.com [zwickroell.com]
- 17. Flexural Test Methods for Plastics: ASTM D790 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. micomlab.com [micomlab.com]
- 21. d-nb.info [d-nb.info]
Application Notes and Protocols: Enzymatic Polymerization of Long-Chain Diols for Biodegradable Polyesters
Audience: Researchers, scientists, and drug development professionals.
Introduction Biodegradable polyesters are of significant interest in biomedical and pharmaceutical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable implants.[1] Traditionally, their synthesis involves metal-based catalysts at high temperatures, which can lead to product contamination with toxic residues and undesirable side reactions.[2][3] Enzymatic polymerization has emerged as a powerful green alternative, utilizing enzymes like lipases to catalyze the reaction under mild conditions.[4][5][6] This approach offers high selectivity, avoids metal contamination, enhances biocompatibility, and is energy-efficient, making it ideal for producing high-purity polymers for sensitive applications.[7][8][9]
This document provides detailed protocols and application notes for the synthesis of biodegradable polyesters from long-chain diols and dicarboxylic acids using lipase-catalyzed polycondensation.
Principle of the Method
The primary method for synthesizing polyesters from diols and diacids is polycondensation. In this step-growth polymerization, a diol and a dicarboxylic acid (or its activated ester derivative) react to form an ester linkage, with the elimination of a small molecule like water or alcohol.[3][5] Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective catalysts for this esterification reaction.[1] The reaction equilibrium can be shifted toward the polymer product by removing the condensation byproduct, often achieved by applying a vacuum.[10] Longer-chain monomers, such as sebacic acid and 1,8-octanediol, have been shown to polymerize more readily and yield higher molecular weight polymers compared to their shorter-chain counterparts.[2][8][11]
Caption: General scheme of lipase-catalyzed polycondensation.
Data Presentation: Comparative Polymerization Results
The choice of reaction system—solvent-based or solvent-free (bulk)—significantly impacts the polymerization outcome. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Enzymatic Polymerization in Solvent-Free (Bulk) Systems
| Diol | Dicarboxylic Acid/Ester | Enzyme | Temp. (°C) | Time (h) | Mw ( g/mol ) | PDI | Citation |
|---|---|---|---|---|---|---|---|
| 1,6-Hexanediol | Sebacic Acid | Novozym 435 | 90 | 96 | 27,121 | - | [2][8] |
| 1,4-Butanediol | Sebacic Acid | Candida antarctica Lipase | 60 | 48 | >10,000 | - | [10] |
| Various Diols (C2-C6) | Various Diacids (C4-C12) | Immobilized CALB | - | - | 1,000 - 10,000 | - | [12] |
| 1,4-Butanediol | Diethyl Succinate | Immobilized CALB | - | - | 3,300 | - | [13] |
| 1,6-Hexanediol | Dimethyl 2-mercaptosuccinate | Novozym 435 | 70 | 48 | 14,000 | - |[2] |
Table 2: Enzymatic Polymerization in Organic Solvents
| Diol | Dicarboxylic Acid | Solvent | Enzyme | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI | Citation |
|---|---|---|---|---|---|---|---|---|
| 1,8-Octanediol | Adipic Acid | Diphenyl ether | Lipase | 70 | 48 | 28,500 | - | [11] |
| 1,8-Octanediol | Adipic Acid | Diphenyl ether | Lipase | 70 | 72 | 42,400 | ≤2.0 | [11] |
| 1,8-Octanediol | Adipic Acid | - | CALB | 70 | 24 | 17,800 | - | [8] |
| 1,4-Butanediol | Sebacic Acid | Isooctane | Immobilized CALB | 50 | - | - | - |[10] |
Experimental Workflow
The overall process for synthesizing and characterizing biodegradable polyesters involves several key stages, from preparing the reactants to analyzing the final polymer.
Caption: Experimental workflow for polyester synthesis and analysis.
Experimental Protocols
Below are detailed protocols for both solvent-free and solvent-based enzymatic polymerization.
Protocol 1: Solvent-Free (Bulk) Polycondensation
This protocol is adapted from methodologies for synthesizing high molecular weight polyesters in a solvent-free system, which is environmentally friendly and utilizes a high concentration of reactants.[2][8][10]
1. Materials and Reagents:
-
Long-chain diol (e.g., 1,8-octanediol)
-
Dicarboxylic acid (e.g., sebacic acid)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B immobilized on acrylic resin), 10% w/w of total monomers.
-
Reaction vessel (e.g., 50 mL round-bottom flask) with magnetic stirrer and connections for a nitrogen inlet and vacuum line.
2. Procedure:
-
Monomer Preparation: Accurately weigh equimolar amounts of the diol and dicarboxylic acid and add them to the reaction vessel with a magnetic stir bar.
-
Inert Atmosphere: Place the flask in an oil bath on a magnetic stirrer hotplate. Flush the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Melting: Heat the mixture to a temperature above the melting points of the monomers but suitable for the enzyme (e.g., 90°C) while stirring to create a homogenous molten mixture.
-
Enzyme Addition: Once the monomers are melted and homogenized, add the immobilized lipase (e.g., 10% of the total monomer weight) to the reaction mixture.
-
Initial Polymerization: Maintain the reaction at the set temperature (e.g., 90°C) under a slow stream of nitrogen for an initial period (e.g., 2-4 hours) to allow for oligomerization.
-
High Vacuum Stage: After the initial phase, apply a vacuum (e.g., <1 mbar) to the system to effectively remove the water byproduct and drive the polymerization forward. Continue the reaction under vacuum for an extended period (e.g., 48-96 hours) to achieve a high molecular weight.[2][8]
-
Reaction Termination and Purification:
-
Stop the reaction by cooling the flask to room temperature.
-
Dissolve the viscous product in a suitable solvent (e.g., chloroform or toluene).
-
Filter the solution to remove the immobilized enzyme. The enzyme can be washed, dried, and potentially reused.
-
Precipitate the polyester by pouring the filtrate into a large volume of a non-solvent like cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Protocol 2: Solution Polycondensation
This protocol is suitable for reactions where a solvent may improve mass transfer or solubilize the growing polymer chains, potentially leading to higher molecular weights.[11] Diphenyl ether is often a preferred solvent for achieving high Mn values.[11]
1. Materials and Reagents:
-
Long-chain diol (e.g., 1,8-octanediol)
-
Dicarboxylic acid (e.g., adipic acid)
-
Immobilized Lipase (e.g., Novozym 435), 10% w/w of total monomers.
-
Anhydrous high-boiling-point solvent (e.g., diphenyl ether, toluene).
-
Reaction vessel with magnetic stirrer, nitrogen inlet, and condenser.
2. Procedure:
-
Reactant Preparation: In a reaction flask, combine equimolar amounts of the diol and dicarboxylic acid, the immobilized lipase, and the selected solvent (e.g., diphenyl ether).[11] A typical monomer-to-solvent ratio can be around 1:2 (w/v).
-
Reaction Setup: Place the flask in an oil bath on a magnetic stirrer hotplate and equip it with a condenser under a nitrogen atmosphere.
-
Polymerization: Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring. Toluene has been shown to stabilize Novozym 435, allowing for effective polymerization at temperatures up to 90°C.[14][15]
-
Monitoring: The reaction can be monitored by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Reaction Completion: Continue the reaction for the predetermined time (e.g., 24-72 hours) until the desired molecular weight is achieved.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the immobilized enzyme.
-
If the solvent is volatile (like toluene), it can be removed using a rotary evaporator. If a high-boiling solvent like diphenyl ether is used, precipitation is necessary.
-
Precipitate the polyester by adding the solution to a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and wash it several times with the non-solvent to remove any residual monomers or oligomers.
-
Dry the final polymer product under vacuum to a constant weight.
-
Polymer Characterization
To confirm the success of the polymerization and determine the properties of the resulting polyester, the following characterization techniques are essential:
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polyester, verifies the formation of ester bonds, and can be used to analyze end-group structure.[13]
-
Differential Scanning Calorimetry (DSC): Determines thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's crystallinity and thermal stability.[16]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07138B [pubs.rsc.org]
- 8. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.tue.nl [pure.tue.nl]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. psecommunity.org [psecommunity.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters | MDPI [mdpi.com]
Application Notes and Protocols for the Derivatization of 1,13-Tridecanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of 1,13-tridecanediol for enhanced detection and quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a long-chain aliphatic diol whose physical properties, such as low volatility and lack of a strong chromophore, present challenges for direct analysis by GC-MS and HPLC. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical characteristics. For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of the analyte. For HPLC analysis, the goal is often to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.
This application note details three common derivatization strategies for this compound:
-
Silylation for GC-MS analysis.
-
Dansylation for HPLC with fluorescence detection.
-
Pentafluorobenzoylation for HPLC with UV or electron capture detection.
Derivatization Strategies and Quantitative Data
The choice of derivatization reagent and analytical method will depend on the required sensitivity, selectivity, and the available instrumentation. The following table summarizes typical quantitative data for the analysis of long-chain diols and alcohols using these derivatization techniques. Note: Data for this compound is not extensively available in the literature; therefore, data from similar long-chain alcohols and diols are presented to provide an expected performance range.
| Derivatization Method | Analyte Type | Analytical Technique | Derivatizing Agent | Typical Retention Time Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Silylation | Glycols | GC-MS | BSTFA + TMCS | Analyte Dependent | 0.7 - 8.5 mg/L | 1.3 - 18.2 mg/L | [1] |
| Silylation | Hormones & UV Filters | GC-MS | MSTFA | Analyte Dependent | 0.1 - 1.3 µg/L | 0.3 - 4.2 µg/L | [2] |
| Dansylation | Alcohols | LC-MS/MS | Dansyl Chloride | Analyte Dependent | Signal increased by 10³-fold | - | [3][4] |
| Pentafluorobenzoylation | Fatty Alcohols | GC/ECNICI-MS | PFBoylCl | Analyte Dependent | - | - | [5][6] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols. The hydroxyl groups of this compound are converted to their corresponding trimethylsilyl (TMS) ethers, which are more volatile and thermally stable.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of this compound into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Typical GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: 100°C hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Protocol 2: Dansylation of this compound for HPLC-Fluorescence Analysis
Dansyl chloride reacts with the hydroxyl groups of this compound to form highly fluorescent dansyl esters, enabling sensitive detection by HPLC with a fluorescence detector.
Materials:
-
This compound standard or sample extract
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9-10)
-
Acetone
-
Water bath
-
HPLC vials
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a small volume of acetone in an HPLC vial.
-
Buffering: Add an equal volume of 0.1 M sodium bicarbonate buffer (pH 9-10) to the vial.
-
Derivatization: Add an excess of dansyl chloride solution to the vial.
-
Reaction: Cap the vial and incubate in a water bath at 60°C for 30-60 minutes in the dark.
-
Quenching: To quench the reaction, add a small amount of a primary amine solution (e.g., proline or methylamine solution) to react with the excess dansyl chloride.
-
Analysis: The sample is now ready for injection into the HPLC system.
Typical HPLC-Fluorescence Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A suitable gradient from a lower to a higher percentage of organic phase (e.g., 50% B to 100% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation wavelength (λex) ~330-350 nm, Emission wavelength (λem) ~510-530 nm.
Protocol 3: Pentafluorobenzoylation of this compound for HPLC-UV Analysis
Pentafluorobenzoyl chloride (PFB-Cl) reacts with the hydroxyl groups of this compound to form PFB esters. The pentafluorobenzoyl group is a strong chromophore, allowing for sensitive UV detection. This derivative is also highly electronegative, making it suitable for electron capture detection in GC.
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzoyl chloride (PFB-Cl)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Heating block
-
HPLC vials
Procedure:
-
Sample Preparation: Place a known amount of this compound in a clean, dry vial and dissolve in a small volume of anhydrous toluene.
-
Reagent Addition: Add a 2-fold molar excess of anhydrous pyridine and a 1.5-fold molar excess of PFB-Cl.
-
Reaction: Cap the vial and heat at 60°C for 1 hour.
-
Work-up: After cooling, wash the reaction mixture with dilute acid (e.g., 1 M HCl) and then with water to remove excess pyridine and PFB-Cl. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Exchange: Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
-
Analysis: The sample is ready for HPLC-UV analysis.
Typical HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute the derivatized diol (e.g., 70% B to 100% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
UV Detector: Wavelength set at approximately 254 nm.
Visualizations
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: Silylation reaction of this compound with BSTFA.
References
- 1. scispace.com [scispace.com]
- 2. brjac.com.br [brjac.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyester Synthesis Using Diol Monomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of polyesters using diol monomers, a critical class of polymers in drug delivery and biomedical applications. The protocols cover the two primary synthesis routes: polycondensation and ring-opening polymerization. Quantitative data from representative experiments are summarized in tables for easy comparison and reproducibility.
Introduction to Polyester Synthesis
Polyesters are polymers characterized by the presence of ester functional groups in their main chain.[1] Their biocompatibility and biodegradability make them ideal candidates for a variety of biomedical applications, including the fabrication of drug delivery systems, implants, and tissue engineering scaffolds.[2][3] The synthesis of polyesters is primarily achieved through two main strategies: the step-growth polycondensation of diols with dicarboxylic acids (or their derivatives) and the chain-growth ring-opening polymerization (ROP) of cyclic esters (lactones) initiated by diols.[4][5]
The choice of synthesis method depends on the desired polymer characteristics, such as molecular weight, polydispersity, and microstructure. Polycondensation is a versatile method that allows for the use of a wide range of commercially available monomers.[6] ROP, on the other hand, offers excellent control over the polymer's molecular weight and end-group functionality, which is particularly advantageous for creating well-defined architectures for drug delivery applications.[5]
Polyester Synthesis Strategies
The selection of a synthesis strategy is a critical step in obtaining polyesters with tailored properties. The two main pathways, polycondensation and ring-opening polymerization, offer distinct advantages and are chosen based on the desired polymer characteristics and the available monomers.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,13-Tridecanediol Synthesis
Welcome to the Technical Support Center for the synthesis of 1,13-Tridecanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this long-chain diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis of this compound starts from 1,13-tridecanedioic acid, also known as brassylic acid. This dicarboxylic acid is typically reduced to the corresponding diol. Another common precursor is 1,13-dibromotridecane, which can be converted to the diol via nucleophilic substitution.
Q2: Which reduction method is preferred for converting 1,13-tridecanedioic acid to this compound?
A2: Both lithium aluminum hydride (LiAlH₄) reduction and catalytic hydrogenation are effective methods. The choice depends on the available equipment, safety considerations, and the desired scale of the reaction. LiAlH₄ is a very powerful reducing agent that typically provides high yields but requires stringent anhydrous conditions and careful handling.[1][2][3] Catalytic hydrogenation is often considered a "greener" and safer alternative, particularly for larger-scale synthesis, but may require optimization of catalyst, pressure, and temperature to achieve high yields.
Q3: What are the typical impurities I might encounter in my final product?
A3: Common impurities can include unreacted starting material (1,13-tridecanedioic acid or 1,13-dibromotridecane), mono-alcohols (from incomplete reduction), and potentially by-products from side reactions depending on the synthesis route. For instance, in the reduction of dicarboxylic acids, over-reduction to the corresponding alkane is a possibility, though less common for diols. If starting from the dibromide, elimination by-products (alkenes) could be formed.
Q4: How can I purify the synthesized this compound?
A4: Recrystallization and flash column chromatography are the most common purification techniques. Due to the long aliphatic chain, this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.[4] For more challenging purifications or to remove close-boiling impurities, flash chromatography using silica gel or a diol-functionalized stationary phase is effective.[5]
Q5: How can I confirm the purity and identity of my synthesized this compound?
A5: The purity and identity of this compound can be confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to assess purity and identify any volatile impurities.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure of the final product. The melting point of the purified solid can also be compared to the literature value as an indicator of purity.
Troubleshooting Guides
This section provides detailed guidance on identifying and mitigating common issues encountered during the synthesis of this compound.
Guide 1: Reduction of 1,13-Tridecanedioic Acid with Lithium Aluminum Hydride (LiAlH₄)
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive LiAlH₄ due to exposure to moisture. | Use freshly opened, high-quality LiAlH₄. Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[9] |
| Incomplete reaction. | Increase the molar excess of LiAlH₄. Ensure the reaction is stirred efficiently and for a sufficient duration. The reaction can be monitored by Thin Layer Chromatography (TLC). | |
| Formation of a white, gelatinous precipitate during workup that is difficult to filter | Formation of aluminum salts. | During the workup, carefully and slowly add water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure helps to form granular aluminum salts that are easier to filter.[9] |
| Product contaminated with starting material (dicarboxylic acid) | Insufficient LiAlH₄ or reaction time. | Increase the stoichiometry of LiAlH₄ (typically 2-3 equivalents per carboxylic acid group). Prolong the reaction time and monitor by TLC until the starting material is consumed. |
| Oily product that does not solidify | Presence of impurities, such as residual solvent or by-products. | Ensure complete removal of the reaction solvent (e.g., THF, diethyl ether) under reduced pressure. Purify the crude product by flash column chromatography or recrystallization. |
Guide 2: Catalytic Hydrogenation of 1,13-Tridecanedioic Acid
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive catalyst. | Use a fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. Pre-reducing the catalyst under hydrogen before adding the substrate can sometimes improve activity. |
| Inappropriate reaction conditions. | Optimize the reaction temperature and hydrogen pressure. Higher temperatures and pressures generally increase the reaction rate, but may also lead to side reactions.[10][11] | |
| Formation of mono-alcohol or other partially reduced products | Incomplete reaction. | Increase the reaction time or the catalyst loading. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. |
| Low yield of desired diol | Catalyst deactivation during the reaction. | Use a more robust catalyst or a higher catalyst loading. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Product is difficult to separate from the catalyst | Fine catalyst particles passing through the filter. | Use a finer filter paper or a Celite® pad during filtration to effectively remove the catalyst. |
Experimental Protocols
Method 1: Reduction of 1,13-Tridecanedioic Acid with LiAlH₄
Materials:
-
1,13-Tridecanedioic acid (Brassylic acid)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF.
-
Dissolve 1,13-tridecanedioic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF and diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.
Method 2: Catalytic Hydrogenation of 1,13-Tridecanedioic Acid
Materials:
-
1,13-Tridecanedioic acid
-
5% Ruthenium on carbon (Ru/C) or other suitable catalyst
-
1,4-Dioxane or other suitable high-boiling solvent
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, charge 1,13-tridecanedioic acid, the chosen catalyst (e.g., 5% Ru/C, 5-10 wt% of the dicarboxylic acid), and the solvent (e.g., 1,4-dioxane).
-
Seal the autoclave, purge it several times with nitrogen, and then with hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for several hours (e.g., 6-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product as described in Method 1.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: Catalytic Hydrogenation |
| Starting Material | 1,13-Tridecanedioic Acid | 1,13-Tridecanedioic Acid |
| Key Reagents | LiAlH₄, THF | H₂, Ru/C (or other catalyst) |
| Typical Yield | High (>90%) | Moderate to High (70-95%) |
| Reaction Temperature | Refluxing THF (~66 °C) | 120-160 °C |
| Reaction Pressure | Atmospheric | High Pressure (50-100 bar) |
| Safety Considerations | Highly flammable and water-reactive reagent; requires anhydrous conditions. | High-pressure hydrogen gas; requires specialized equipment. |
| Workup | Quenching with water/NaOH, filtration of aluminum salts. | Filtration of catalyst. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. reddit.com [reddit.com]
- 5. ijpra.com [ijpra.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 1,13-Tridecanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of crude 1,13-Tridecanediol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound, a long-chain aliphatic diol. Its waxy nature and high melting point can present unique challenges.[1]
Recrystallization Troubleshooting
Recrystallization is a primary technique for purifying solid high molecular weight alcohols. However, challenges such as the compound "oiling out," poor crystal formation, and low recovery are common.[1]
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The crude this compound is melting before it dissolves in the hot solvent, or the solution is cooling too quickly, causing it to come out of solution as a liquid (an oil) rather than a solid crystal. This is common for waxy, high molecular weight alcohols.[1]
-
Recommended Solutions:
-
Select a Higher Boiling Point Solvent: Choose a solvent with a boiling point higher than the melting point of this compound (~77°C).
-
Slower Cooling: Allow the heated solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, gradually cool it further in an ice bath.[1]
-
Use a Solvent/Anti-Solvent System: Dissolve the crude diol in a minimal amount of a "good" hot solvent (e.g., ethanol, isopropanol). Then, slowly add a "poor" or "anti-solvent" (e.g., water or hexane) at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Issue 2: Low or no crystal formation upon cooling.
-
Possible Cause: The solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound having some solubility even at low temperatures.
-
Recommended Solutions:
-
Reduce Solvent Volume: If no crystals form after an extended period at low temperature, reheat the solution and evaporate some of the solvent to increase the concentration.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the cooled solution to initiate crystallization.
-
-
Ensure Adequate Cooling: Cool the solution in an ice bath to maximize the precipitation of the diol.[1]
-
Issue 3: The purified this compound is still impure.
-
Possible Cause: Impurities may have similar solubility profiles to this compound and co-precipitate. Alternatively, rapid crystallization can trap impurities within the crystal lattice.[1]
-
Recommended Solutions:
-
Slow Down Crystallization: Ensure the cooling process is as slow as possible to allow for the selective formation of pure crystals.[1]
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to achieve high purity. A second recrystallization of the obtained solid can significantly improve purity.[1]
-
Wash Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Column Chromatography Troubleshooting
Flash column chromatography is a versatile technique for purifying compounds based on their polarity. For a diol like this compound, normal-phase chromatography is commonly employed.
Issue 1: The compound does not move from the baseline (low Rf value).
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar this compound from the polar stationary phase (e.g., silica gel).
-
Recommended Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over time, is often effective.
-
Use a More Polar Solvent System: Switch to a more polar mobile phase, such as dichloromethane/methanol.
-
Issue 2: Poor separation of this compound from impurities.
-
Possible Cause: The chosen solvent system does not provide sufficient selectivity to resolve the diol from impurities with similar polarities. The column may also be overloaded.
-
Recommended Solutions:
-
Optimize the Solvent System: Test different solvent systems using Thin Layer Chromatography (TLC) to find one that provides the best separation between your target compound and the impurities. A good starting point is a solvent system that gives the this compound an Rf value of 0.2-0.4.[1]
-
Use a Diol-Functionalized Column: A diol-functionalized silica gel column can offer different selectivity compared to standard silica gel and is specifically designed for the separation of polar molecules like diols.[2][3] This can improve the separation of your target compound.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.
-
Issue 3: The compound appears to be degrading on the column.
-
Possible Cause: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Recommended Solutions:
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alternatively, you can use a diol-functionalized column which is generally less reactive than bare silica.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound will depend on its synthetic route. A common method for synthesizing long-chain α,ω-diols is the reduction of the corresponding dicarboxylic acid (in this case, 1,13-tridecanedioic acid) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][5][6] Potential impurities from this process include:
-
Unreacted Starting Material: Residual 1,13-tridecanedioic acid.
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Intermediate Aldehyde: The reduction of a carboxylic acid proceeds through an aldehyde intermediate. While this is typically reduced further to the alcohol, trace amounts may remain.[5][6]
-
Side-products from the Reducing Agent: Byproducts from the quenching and work-up of the LiAlH₄ reaction.
-
Solvent Residues: Residual solvents from the reaction and extraction steps.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Given that this compound is a long-chain diol, it has both polar hydroxyl end groups and a nonpolar hydrocarbon chain. A good starting point would be a moderately polar solvent. Ethanol or a mixture of ethanol and water is often a suitable choice for recrystallizing diols.[7] Small-scale solubility tests are always recommended to find the optimal solvent or solvent system.[1]
Q3: How can I determine the purity of my purified this compound?
A3: Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain diols, a derivatization step (e.g., silylation) is often required to increase their volatility.[8] GC analysis can provide a quantitative measure of purity.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, and with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID), it can quantify non-UV absorbing compounds like aliphatic diols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify the presence of impurities if they are at a sufficient concentration.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 77°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q4: My purified this compound is a waxy solid. How should I handle it for column chromatography?
A4: The waxy nature of long-chain alcohols can make them challenging to handle.[1] For column chromatography, you can use a "dry loading" technique. Dissolve your crude waxy solid in a suitable solvent, then adsorb it onto a small amount of silica gel or celite. Remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method often leads to better separation than loading the sample as a concentrated solution.
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of crude this compound to illustrate the expected outcomes of the described techniques.
Table 1: Recrystallization Data for Crude this compound
| Parameter | Value |
| Starting Material | 10.0 g of crude this compound |
| Initial Purity (by GC) | ~85% |
| Recrystallization Solvent | Ethanol/Water (9:1) |
| Volume of Solvent | 150 mL |
| Yield of Purified Product | 7.5 g |
| Final Purity (by GC) | >98% |
| Recovery | 88% (of theoretical pure product) |
Table 2: Column Chromatography Data for Crude this compound
| Parameter | Value |
| Starting Material | 5.0 g of crude this compound |
| Initial Purity (by GC) | ~85% |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 20% to 60% Ethyl Acetate in Hexane |
| Yield of Purified Product | 3.8 g |
| Final Purity (by GC) | >99% |
| Recovery | 90% (of theoretical pure product) |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10.0 g of crude this compound. Add 135 mL of ethanol and a magnetic stir bar. Heat the mixture on a hotplate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add 15 mL of warm water until the solution just begins to turn cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions (10 mL each) of ice-cold ethanol/water (9:1).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of Crude this compound
-
Column Packing: Prepare a glass column with silica gel (e.g., 100 g for 5 g of crude material) using a slurry of 20% ethyl acetate in hexane.
-
Sample Preparation (Dry Loading): Dissolve 5.0 g of crude this compound in a minimal amount of a solvent like dichloromethane. Add approximately 10 g of silica gel to this solution and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with 20% ethyl acetate in hexane, collecting fractions. Gradually increase the polarity of the mobile phase to 60% ethyl acetate in hexane over several column volumes.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Logical Workflow for Purification of this compound
Caption: A logical workflow for the purification of crude this compound.
Troubleshooting Logic for Recrystallization
References
- 1. benchchem.com [benchchem.com]
- 2. hawach.com [hawach.com]
- 3. sorbtech.com [sorbtech.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]
Side reactions and byproduct formation in polyesterification
Welcome to the Technical Support Center for polyesterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during polyester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during polyesterification?
A1: The most prevalent side reactions in polyesterification include:
-
Thermal and Thermo-oxidative Degradation: At elevated temperatures, polymer chains can break down, leading to discoloration (yellowing or browning), and the formation of byproducts such as acetaldehyde and vinyl ester end groups. The presence of oxygen exacerbates this issue.[1]
-
Etherification: Diol monomers can react with each other to form ether linkages, particularly at high temperatures and in the presence of certain catalysts. This side reaction disrupts the stoichiometry of the diol and diacid, which can limit the final molecular weight of the polyester.
-
Cyclization: Intramolecular "backbiting" reactions can occur, where a chain end attacks an ester linkage within the same chain. This results in the formation of cyclic oligomers, which can affect the polymer's properties. This is more common in dilute solutions and at high temperatures.[2][3][4][5][6]
-
Gel Formation: In the case of unsaturated polyesters, premature crosslinking can lead to the formation of an insoluble gel. This can be caused by high temperatures, the presence of polyfunctional impurities, or uncontrolled radical polymerization.[7][8]
-
Decarboxylation: The loss of carbon dioxide from carboxylic acid end groups can occur at high temperatures, leading to the formation of different end groups and affecting the final polymer structure.[9]
Q2: How does the choice of catalyst influence side reactions?
A2: The catalyst plays a crucial role in not only promoting the main esterification reaction but also in potentially accelerating side reactions. For instance, some titanium-based catalysts, while efficient, can lead to more significant discoloration of the final polymer compared to tin-based catalysts.[1] The acidity of the catalyst can also influence the extent of side reactions like etherification. Lewis acidic metal catalysts can be deactivated by water, a byproduct of the esterification, leading to the formation of metal-oxo-clusters with reduced catalytic activity.[10]
Q3: What is the impact of reaction temperature on byproduct formation?
A3: Higher reaction temperatures generally increase the rate of all reactions, including undesirable side reactions. For example, increased temperatures can accelerate thermal degradation, leading to a higher degree of discoloration and the formation of byproducts like acetaldehyde.[9] Similarly, the formation of cyclic oligomers is favored at higher temperatures.[2][4][6] Therefore, it is crucial to optimize the reaction temperature to achieve a reasonable reaction rate while minimizing byproduct formation.
Q4: How can I minimize polymer discoloration during synthesis?
A4: To minimize discoloration, it is essential to prevent thermal and oxidative degradation. This can be achieved by:
-
Maintaining a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen exposure.[1]
-
Optimizing the reaction temperature and duration to avoid prolonged exposure to excessive heat.[1]
-
Using high-purity monomers to eliminate impurities that can catalyze degradation reactions.[1]
-
Selecting a catalyst less prone to causing coloration, such as certain tin-based catalysts.[1]
-
Incorporating antioxidants to inhibit oxidative degradation.[1]
Q5: My polyester has a low molecular weight. What are the likely causes?
A5: Low molecular weight in polyesters is a common problem that can arise from several factors:
-
Imprecise Stoichiometry: An imbalance in the molar ratio of diol and diacid monomers is a primary cause. An excess of one monomer will limit the chain growth.
-
Inefficient Byproduct Removal: Polyesterification is an equilibrium reaction. The accumulation of the condensation byproduct (usually water) will shift the equilibrium back towards the reactants, preventing the formation of high molecular weight polymer.
-
Monomer Impurities: Monofunctional impurities will act as chain terminators, capping the growing polymer chains and limiting their molecular weight.
-
Side Reactions: Reactions like etherification consume diol monomers, leading to a stoichiometric imbalance and consequently, lower molecular weight.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during polyesterification.
Issue 1: Polymer Discoloration (Yellowing/Browning)
Symptoms: The final polyester product exhibits an undesirable yellow or brown tint.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymer discoloration.
Quantitative Data (Illustrative Example):
| Catalyst | Reaction Temperature (°C) | Yellowness Index |
| Titanium (IV) Butoxide | 240 | 15.2 |
| Titanium (IV) Butoxide | 260 | 25.8 |
| Tin (II) Octoate | 240 | 8.5 |
| Tin (II) Octoate | 260 | 14.1 |
Note: Yellowness Index is a dimensionless number calculated from spectrophotometric data.
Issue 2: Low Polymer Molecular Weight
Symptoms: The final polyester has a lower than expected molecular weight, often resulting in poor mechanical properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight.
Quantitative Data (Illustrative Example):
| Diol:Diacid Molar Ratio | Vacuum Pressure (mbar) | Weight Average Molecular Weight (Mw) ( g/mol ) |
| 1.0:1.0 | 10 | 15,000 |
| 1.02:1.0 | 1 | 45,000 |
| 1.1:1.0 | 1 | 20,000 |
| 1.02:1.0 | 100 | 8,000 |
Issue 3: Gel Formation (in Unsaturated Polyesters)
Symptoms: The reaction mixture becomes an insoluble, crosslinked gel before the desired reaction completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gel formation.
Quantitative Data (Illustrative Example):
| Maleic Anhydride Content (%) | Reaction Temperature (°C) | Gel Time (minutes) |
| 30 | 190 | > 240 |
| 50 | 190 | 180 |
| 50 | 210 | 90 |
| 50 (with inhibitor) | 210 | > 240 |
Side Reaction Mechanisms
Thermal Degradation of PET
Caption: Simplified mechanism of PET thermal degradation.
Etherification Side Reaction
Caption: Formation of an ether linkage from two diol molecules.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the thermal stability and degradation profile of a polyester sample.
Instrumentation: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Ensure the polyester sample is dry and in a powder or film form.
-
Crucible Preparation: Use a clean, empty TGA pan (typically alumina or platinum) and tare its weight.
-
Sample Loading: Accurately weigh 5-10 mg of the polyester sample into the TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
Set the heating program: Ramp from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Start the experiment and record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperature of maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve.
-
Protocol 2: Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polyester.
Instrumentation: GPC system with a refractive index (RI) detector, GPC columns suitable for the expected molecular weight range.
Procedure:
-
Solvent Preparation: Prepare the mobile phase (e.g., tetrahydrofuran - THF, or chloroform) and filter it through a 0.45 µm filter.
-
Standard Preparation: Prepare a series of narrow molecular weight distribution polystyrene standards of known molecular weights in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Dissolve the polyester sample in the mobile phase to a concentration of about 1-2 mg/mL. Ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter.
-
GPC System Setup:
-
Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Set the column and detector temperatures (e.g., 35-40 °C).
-
-
Calibration: Inject the polystyrene standards, starting from the lowest molecular weight, and record their retention times. Create a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.
-
Sample Analysis: Inject the prepared polyester sample solution and record the chromatogram.
-
Data Analysis: Using the calibration curve, the GPC software will calculate the Mn, Mw, and PDI (Mw/Mn) for the polyester sample.
Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Degradation Products
Objective: To identify the formation of functional groups indicative of polyester degradation.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: A small amount of the polyester film or powder is placed directly on the ATR crystal.
-
Background Scan: A background spectrum is collected with no sample on the crystal to account for atmospheric and instrument contributions.
-
Sample Scan: The sample is brought into contact with the ATR crystal, and the FTIR spectrum is recorded, typically over a range of 4000-400 cm-1.
-
Data Analysis:
-
Analyze the resulting spectrum for characteristic peaks.
-
Look for the appearance or increase in intensity of peaks associated with degradation products, such as:
-
Broad O-H stretching band around 3200-3500 cm-1, indicative of hydroperoxide or carboxylic acid formation.
-
New C=O stretching bands around 1700-1750 cm-1, which may indicate the formation of different carbonyl-containing degradation products.
-
-
Compare the spectrum of the degraded sample to that of a non-degraded reference sample to identify changes.
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis
Objective: To quantify the concentration of different end-groups in a polyester sample, which can provide insights into side reactions.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the polyester sample into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl3 or a mixture like HFIP/CDCl3 for less soluble polyesters) to dissolve the sample.
-
For quantitative analysis, a known amount of an internal standard can be added.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify the resonance signals corresponding to the repeating units of the polyester and the end-groups.
-
Integrate the signals for the repeating unit and the different end-groups.
-
Calculate the concentration of each type of end-group relative to the number of repeating units. This can be used to determine the extent of side reactions that may have altered the end-group distribution.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the thermal evolution of the cyclic-oligomer formation in a cyclic-oligomer-free PET | DIAL.pr - BOREAL [dial.uclouvain.be]
- 3. Odd-Even Effect of Polyesters‘ Cyclic Oligomers and the Definition of Oligomers Based on Physicochemical Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 6. researchgate.net [researchgate.net]
- 7. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 8. pergan.com [pergan.com]
- 9. jeeng.net [jeeng.net]
- 10. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
Improving the molecular weight of polymers from 1,13-Tridecanediol
Welcome to the technical support center for the polymerization of 1,13-Tridecanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polyester synthesis, particularly the issue of achieving a high molecular weight.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization of this compound is resulting in a low molecular weight polymer. What are the most common causes?
Low molecular weight in polycondensation reactions is a frequent issue that can stem from several factors throughout the experimental process. The primary culprits are often related to monomer purity, stoichiometry, inefficient removal of the condensation byproduct (typically water), suboptimal reaction conditions, and catalyst inefficiency. Each of these factors can halt chain growth prematurely.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Q2: How critical is the purity of this compound and the corresponding dicarboxylic acid?
Monomer purity is paramount in achieving high molecular weight polymers.[1] Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight. It is essential to use high-purity monomers (≥99%).
Troubleshooting Steps & Recommendations:
-
Verify Purity: Always check the purity of the monomers from the supplier. If the purity is questionable or if the material has been stored for a long time, purification is recommended.
-
Purification: this compound and common diacids can be purified by recrystallization from a suitable solvent.
-
Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Procedure:
-
Dissolve the monomer in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.[1]
-
-
Q3: My stoichiometry is carefully measured, but I still get low molecular weight. What could be wrong?
Even with precise measurements, issues with stoichiometry can arise from inaccurate weighing or impure monomers. An exact 1:1 molar ratio of the diol and the dicarboxylic acid is crucial for achieving high molecular weight.[2] Any deviation can lead to an excess of one monomer, resulting in chain termination.
Troubleshooting Steps & Recommendations:
-
High-Precision Balance: Use a calibrated analytical balance with sufficient precision.
-
Account for Purity: Adjust the mass of the monomers based on their stated purity to ensure a true 1:1 molar ratio of the reactive functional groups.
-
Volatilization: Be aware that one of the monomers might be more volatile, which can be removed with the condensation product, leading to stoichiometric imbalance.[3]
Q4: How does the removal of the condensation byproduct affect the molecular weight?
The polycondensation reaction is an equilibrium process. The continuous and efficient removal of the small molecule byproduct (e.g., water or methanol) is essential to drive the reaction toward the formation of high molecular weight polymer chains.[4][5]
Troubleshooting Steps & Recommendations:
-
High Vacuum: Employ a high vacuum system (<1 mbar) during the polycondensation stage. Ensure all connections in your reaction setup are properly sealed to maintain a high vacuum.
-
Nitrogen Sweep: In the initial stages of the reaction, a slow stream of inert gas (nitrogen or argon) can help to carry away the byproduct.
-
Efficient Stirring: Good agitation increases the surface area of the molten polymer, facilitating the diffusion and removal of the byproduct.
Q5: What are the optimal reaction temperature and time?
Temperature and time are critical parameters that need to be carefully controlled.
Troubleshooting Steps & Recommendations:
-
Temperature:
-
Reaction Time: Insufficient reaction time will not allow the polymer chains to grow to a high molecular weight.[1]
-
Two-Stage Process: A common strategy involves a two-stage heating profile:
-
Esterification Stage: A lower temperature (e.g., 150-180°C) under a nitrogen atmosphere to initiate the reaction and remove the bulk of the byproduct.
-
Polycondensation Stage: A higher temperature (e.g., 200-220°C) under a high vacuum to build up the molecular weight.[2]
-
Q6: Which catalysts are effective for the polymerization of this compound?
The choice of catalyst can significantly impact the reaction rate and the final molecular weight of the polymer.
Troubleshooting Steps & Recommendations:
-
Common Catalysts:
-
Acid Catalysts: p-Toluenesulfonic acid (PTSA) and sulfuric acid are common choices.[5]
-
Organometallic Catalysts: Tin(II) octoate (Sn(Oct)₂), titanium alkoxides (e.g., tetrabutyl titanate, TBT), and antimony(III) oxide are widely used.[5][7] The Milstein catalyst has also been shown to be highly effective for the dehydrogenation polymerization of α,ω-diols.[4][8]
-
Enzyme Catalysts: Lipases, such as Candida antarctica lipase B (CALB), can be used for enzymatic polycondensation under milder conditions.[9][10]
-
-
Catalyst Concentration: The optimal catalyst concentration needs to be determined experimentally. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and discoloration.
Q7: Can I increase the molecular weight of my polymer after the initial polymerization?
Yes, post-polymerization modification is a viable strategy. This can involve chain extension reactions where the terminal hydroxyl or carboxyl groups of the prepared polyester are reacted with a chain extender.
Troubleshooting Steps & Recommendations:
-
Chain Extenders: Diisocyanates are common chain extenders that can link multiple polyester chains, significantly increasing the molecular weight.
-
Solid-State Polymerization (SSP): This technique involves heating the semi-crystalline prepolymer under vacuum or in a stream of inert gas at a temperature between its glass transition temperature (Tg) and melting temperature (Tm). This allows for further chain growth in the solid state.
Data Presentation
Table 1: Troubleshooting Guide for Low Molecular Weight in this compound Polymerization
| Symptom | Potential Cause | Recommended Action |
| Low Molecular Weight | Monomer Impurity | Purify monomers by recrystallization. |
| Incorrect Stoichiometry | Use a high-precision balance and account for monomer purity. | |
| Inefficient Byproduct Removal | Improve vacuum system (<1 mbar), ensure proper sealing, and use efficient stirring. | |
| Suboptimal Temperature | Optimize temperature profile; consider a two-stage heating process. | |
| Insufficient Reaction Time | Increase the duration of the polycondensation stage. | |
| Ineffective Catalyst | Experiment with different catalysts (e.g., Sn(Oct)₂, TBT) and optimize concentration. | |
| Polymer Discoloration | Thermal Degradation | Lower the reaction temperature and/or reduce the reaction time at high temperatures. |
| Oxidative Side Reactions | Maintain an inert atmosphere (nitrogen or argon) throughout the reaction. | |
| Gel Formation | Trifunctional Impurities | Ensure high purity of monomers and check for impurities with more than two reactive groups. |
| Unintended Side Reactions | Lower the reaction temperature and optimize the catalyst concentration. |
Table 2: Typical Reaction Conditions for High Molecular Weight Polyester Synthesis
| Parameter | Condition | Rationale |
| Monomer Ratio | 1:1 (Diol:Diacid) | Essential for achieving high molecular weight. |
| Catalyst | Sn(Oct)₂ or Ti(OBu)₄ | Effective and commonly used for polycondensation. |
| Catalyst Conc. | 0.05 - 0.2 mol% | To be optimized for the specific system. |
| Stage 1 Temp. | 150 - 180 °C | For initial esterification and removal of bulk water. |
| Stage 1 Time | 2 - 4 hours | Until ~80-90% of theoretical byproduct is collected. |
| Stage 2 Temp. | 200 - 220 °C | To increase reaction rate and facilitate diffusion. |
| Stage 2 Pressure | < 1 mbar | To efficiently remove the remaining byproduct. |
| Stage 2 Time | 4 - 8 hours | To build high molecular weight chains. |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid
This protocol provides a general procedure for synthesizing a high molecular weight polyester from this compound and a dicarboxylic acid (e.g., sebacic acid).
Materials:
-
This compound (high purity, ≥99%)
-
Dicarboxylic acid (e.g., sebacic acid, high purity, ≥99%)
-
Catalyst (e.g., Tin(II) octoate, Sn(Oct)₂)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
High vacuum pump with a cold trap
Procedure:
-
Monomer Charging: Accurately weigh equimolar amounts of this compound and the dicarboxylic acid and add them to the reaction flask.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% Sn(Oct)₂) to the flask.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with nitrogen for at least 30 minutes to remove any air. Maintain a slow, continuous flow of nitrogen.
-
Esterification (First Stage):
-
Begin stirring and gradually heat the mixture to 160-180°C.
-
Maintain this temperature for 2-4 hours, during which the condensation byproduct (water) will distill off and be collected in the receiving flask.
-
-
Polycondensation (Second Stage):
-
Increase the temperature to 200-220°C.
-
Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mbar. This should be done carefully to avoid excessive foaming.
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer grows. The increase in the stirrer's torque can be used to monitor the progress of the polymerization.
-
-
Reaction Termination and Polymer Recovery:
-
Stop the heating and turn off the stirrer.
-
Break the vacuum by introducing nitrogen into the system.
-
Allow the reactor to cool to room temperature.
-
The solid polymer can then be removed from the flask. Depending on the polymer's properties, this may require dissolving it in a suitable solvent (e.g., chloroform, THF) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the final polymer in a vacuum oven until a constant weight is achieved.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Experimental workflow for melt polycondensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of high molecular weight polyesters via in vacuo dehydrogenation polymerization of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Crystallinity Control in Polyesters from Long-Chain Diols
This technical support center is designed for researchers, scientists, and drug development professionals working with polyesters derived from long-chain diols. Here you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to aid in controlling the crystallinity of your polymers.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the synthesis and characterization of polyesters derived from long-chain diols.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| CRY-001 | Low or No Crystallinity in the Final Polyester | 1. Rapid Cooling: Quenching the polymer from the melt state can prevent chain organization and crystal formation.[1][2] 2. Diol Structure: The use of branched or bulky long-chain diols can disrupt the polymer chain's ability to pack into a regular crystalline lattice.[3][4] 3. Low Molecular Weight: Shorter polymer chains have less entanglement and may not form stable crystalline structures. | 1. Controlled Cooling/Annealing: Allow the polymer to cool slowly from the melt. Alternatively, anneal the polymer at a temperature between its glass transition temperature (Tg) and melting temperature (Tm).[5] 2. Diol Selection: For higher crystallinity, utilize linear long-chain diols. If using branched diols, consider copolymerizing with a linear diol to introduce some regularity. 3. Optimize Synthesis: Adjust reaction conditions (e.g., increase reaction time, use a more efficient catalyst) to achieve a higher molecular weight. |
| CRY-002 | Inconsistent Crystallinity Between Batches | 1. Variable Cooling Rates: Differences in cooling conditions after synthesis will lead to variations in crystallinity.[2] 2. Inconsistent Thermal History: Failure to erase the thermal history of the polymer before analysis can lead to misleading results.[6] 3. Monomer Purity: Impurities in the long-chain diol or diacid monomers can act as defects, hindering consistent crystallization. | 1. Standardize Cooling Protocol: Implement a consistent and controlled cooling procedure for all batches. 2. Standardize DSC Protocol: Before the analytical heating scan in a DSC, include a heating and cooling cycle to erase any prior thermal history.[6] 3. Ensure Monomer Purity: Use high-purity monomers and consider purification steps if necessary. |
| CRY-003 | Broad Melting Peak in DSC Thermogram | 1. Wide Range of Crystal Sizes/Perfection: Rapid crystallization can lead to the formation of small, imperfect crystals which melt over a wider temperature range. 2. Low Molecular Weight: A broad molecular weight distribution can contribute to a wider melting range. 3. Copolymerization: The presence of different monomer units can disrupt the crystal structure, leading to a broader melting endotherm.[7] | 1. Annealing: Anneal the sample below its melting point to allow for the perfection of crystals, which will result in a sharper melting peak. 2. Optimize Polymerization: Aim for a narrow molecular weight distribution by controlling the polymerization reaction conditions. 3. Characterize Copolymer Structure: Understand that random copolymers will inherently have broader melting peaks than their homopolymer counterparts.[7] |
| SYN-001 | Low Polymer Molecular Weight | 1. Inefficient Water/Byproduct Removal: In polycondensation, the removal of small molecule byproducts (like water or methanol) is crucial to drive the reaction towards high molecular weight polymer formation.[8] 2. Incorrect Stoichiometry: An imbalance in the molar ratio of diol and diacid monomers will limit the final molecular weight. 3. Reaction Temperature/Time: Insufficient reaction temperature or time can lead to incomplete polymerization. | 1. High Vacuum: Apply a high vacuum during the polycondensation stage to effectively remove byproducts.[9] 2. Precise Monomer Measurement: Accurately weigh the monomers to ensure a 1:1 stoichiometric ratio. 3. Optimize Reaction Conditions: Increase the reaction temperature and/or time. Monitor the viscosity of the reaction mixture as an indicator of molecular weight increase. |
Frequently Asked Questions (FAQs)
Q1: How does the chain length of the long-chain diol affect the crystallinity of the resulting polyester?
A1: Generally, increasing the length of the linear aliphatic diol chain in a polyester can lead to higher crystallinity.[7] Longer methylene sequences have more flexibility and can pack more easily into a polyethylene-like crystal lattice. This often results in a higher melting temperature (Tm) and a more defined crystalline structure. However, very long and flexible chains can sometimes lead to a decrease in the glass transition temperature (Tg).[5]
Q2: What is the role of branched vs. linear long-chain diols in controlling crystallinity?
A2: The use of linear long-chain diols promotes higher crystallinity due to the regular, ordered packing of the polymer chains. In contrast, branched long-chain diols introduce irregularities into the polymer backbone, which disrupts chain packing and leads to a more amorphous polymer with lower crystallinity and a lower or absent melting point.[3]
Q3: How can I intentionally reduce the crystallinity of a polyester derived from a long-chain diol?
A3: To reduce crystallinity, you can:
-
Use Branched Diols: Incorporate branched long-chain diols into the polymer structure.[3]
-
Copolymerization: Introduce a second, dissimilar monomer (a different diol or diacid) to disrupt the regularity of the polymer chain.[7]
-
Rapid Quenching: Cool the polymer rapidly from its molten state to below its glass transition temperature.[1]
Q4: What are the primary techniques for measuring the crystallinity of these polyesters?
A4: The two most common techniques are:
-
Differential Scanning Calorimetry (DSC): This method measures the heat flow associated with the melting of the polymer. The degree of crystallinity can be calculated by comparing the measured heat of fusion of the sample to the theoretical heat of fusion of a 100% crystalline sample of the same polymer.[10][11]
-
Wide-Angle X-ray Diffraction (WAXD): WAXD analyzes the diffraction pattern of X-rays passing through the polymer. Crystalline regions produce sharp diffraction peaks, while amorphous regions result in a broad halo. The degree of crystallinity can be determined by separating the areas of the crystalline peaks from the amorphous halo.[12][13]
Q5: How does the cooling rate after synthesis impact the final crystallinity of the polyester?
A5: The cooling rate has a significant impact on crystallinity. Slow cooling allows the polymer chains sufficient time to organize into a crystalline structure, resulting in higher crystallinity.[2] Conversely, rapid cooling (quenching) "freezes" the chains in a disordered, amorphous state, leading to lower crystallinity.[1]
Data Presentation
The following tables provide a summary of how the structure of long-chain diols can influence the thermal properties of polyesters.
Table 1: Comparison of Thermal Properties of Polyesters from Different Diols
| Diol | Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| 1,4-Butanediol | Succinic Acid | Lower | Higher |
| 1,2-Octanediol | Succinic Acid | Higher | Lower or absent (amorphous) |
| 1,10-Decanediol | 2,5-Furandicarboxylic Acid | -4 to 27 | 102 to 175 |
| Isosorbide/1,4-Butanediol | Terephthalic Acid | >90 | - |
Note: The properties of polyesters are highly dependent on the specific diacid used and the synthesis conditions.
Table 2: Influence of Diol Structure on Polyester Properties
| Property | Polyester from Linear Diol (e.g., 1,4-Butanediol) | Polyester from Branched Diol (e.g., 1,2-Octanediol) |
| Crystallinity | Higher | Lower (often amorphous)[3] |
| Tensile Modulus | Higher | Potentially Lower[3] |
| Tensile Strength | Higher | Variable |
| Biodegradation Rate | Faster | Slower[3] |
| Hydrophobicity | Lower | Higher[3] |
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a general two-stage melt polycondensation method for synthesizing polyesters from a long-chain diol and a dicarboxylic acid (or its dimethyl ester).
Materials:
-
Long-chain diol (e.g., 1,10-decanediol)
-
Dicarboxylic acid or dimethyl ester (e.g., dimethyl terephthalate)
-
Catalyst (e.g., titanium(IV) isopropoxide (TIPT), antimony(III) oxide)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation apparatus with a receiving flask
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Charging the Reactor: Place equimolar amounts of the long-chain diol and the dicarboxylic acid/diester into the three-neck flask. A slight excess of the diol (e.g., 1.2:1 molar ratio) can be used to compensate for any loss during the reaction.[9]
-
Catalyst Addition: Add the catalyst (typically 0.05-0.1 mol% relative to the diacid/diester).
-
First Stage (Esterification/Transesterification):
-
Assemble the reaction apparatus and begin purging with a slow stream of nitrogen.
-
Heat the mixture to 160-180°C with continuous stirring.
-
Water or methanol will be generated as a byproduct and should be collected in the receiving flask.
-
Continue this stage for 2-4 hours or until approximately 95% of the theoretical amount of byproduct has been collected.[9]
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar over about 1 hour. This helps to remove excess diol and drive the reaction forward.[9]
-
Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polymer increases.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, stop the reaction and allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
The solid polymer can then be removed from the flask (sometimes requiring breaking the flask if the polymer is very rigid).
-
-
Purification (Optional):
-
Dissolve the synthesized polyester in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[9]
-
Protocol 2: Determination of Crystallinity by DSC
This protocol outlines the steps to determine the percent crystallinity of a polyester sample using a Differential Scanning Calorimeter.
Equipment and Materials:
-
Differential Scanning Calorimeter (DSC)
-
DSC sample pans (aluminum)
-
Polyester sample (5-10 mg)
-
Reference value for the heat of fusion of a 100% crystalline sample of the polyester (ΔH°m). If this is not available in the literature, relative crystallinity can be reported. For PET, a common reference value is 140.1 J/g.[10]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal History Erasure (Important for consistent results):
-
Heat the sample to a temperature well above its melting point (e.g., 30°C above Tm) at a controlled rate (e.g., 10°C/min).
-
Hold the sample at this temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting and erasure of prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature (e.g., 0°C).
-
-
Analytical Heating Scan:
-
Heat the sample from the low temperature to above its melting point at a controlled rate (e.g., 10°C/min).[10]
-
-
Data Analysis:
-
From the analytical heating scan, identify and integrate the area of the melting peak (endotherm) to determine the heat of fusion of the sample (ΔHm).
-
If there is a cold crystallization peak (exotherm) before the melting peak, integrate its area as well (ΔHc).
-
Calculate the percent crystallinity (%Xc) using the following formula: %Xc = [(|ΔHm| - |ΔHc|) / ΔH°m] x 100 [10]
-
Protocol 3: WAXD Analysis for Crystallinity Measurement
This protocol provides a general procedure for analyzing the crystallinity of a polyester sample using Wide-Angle X-ray Diffraction.
Equipment and Materials:
-
Wide-Angle X-ray Diffractometer with a detector
-
Sample holder
-
Polyester sample (film or powder)
Procedure:
-
Sample Preparation: Prepare a flat sample of the polyester, either as a thin film or a pressed powder pellet, to ensure a uniform surface for analysis.
-
Instrument Setup: Mount the sample in the WAXD instrument.
-
Data Collection:
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
The resulting data will be a plot of X-ray intensity versus the diffraction angle (2θ).
-
-
Data Analysis:
-
The WAXD pattern will show sharp peaks corresponding to the crystalline regions and a broad "halo" corresponding to the amorphous regions.
-
Use software to deconvolute the diffraction pattern, separating the area of the crystalline peaks (Ic) from the area of the amorphous halo (Ia).
-
Calculate the percent crystallinity (%Xc) using the following formula: %Xc = [Ic / (Ic + Ia)] x 100
-
Visualizations
Caption: Troubleshooting logic for low polyester crystallinity.
Caption: Workflow for melt polycondensation synthesis.
Caption: Key factors influencing polyester crystallinity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iscientific.org [iscientific.org]
- 9. benchchem.com [benchchem.com]
- 10. setaramsolutions.com [setaramsolutions.com]
- 11. azom.com [azom.com]
- 12. azom.com [azom.com]
- 13. icdd.com [icdd.com]
Preventing thermal degradation during polyester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address thermal degradation during polyester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal degradation during polyester synthesis?
A1: Thermal degradation of polyesters during synthesis is primarily caused by a combination of factors including high reaction temperatures, oxidation, and hydrolysis.[1][2] At elevated temperatures, the ester linkages in the polymer backbone can undergo random chain scission, leading to a decrease in molecular weight and a deterioration of mechanical properties.[3][4][5] The presence of oxygen can initiate an autoxidation process, creating reactive free radicals that further accelerate degradation.[2][6] Additionally, water present in the reaction mixture can lead to hydrolysis of the ester bonds, another pathway for polymer chain cleavage.[1] The purity of monomers and the type of catalyst used can also significantly influence the thermal stability of the resulting polyester.[7]
Q2: My polyester is showing significant yellowing and brittleness after synthesis. What is the likely cause and how can I prevent it?
A2: Yellowing and brittleness are classic signs of thermal-oxidative degradation. This occurs when the polymer is exposed to high temperatures in the presence of oxygen, leading to the formation of chromophores and a reduction in molecular weight.[2][8]
To prevent this, consider the following:
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[9]
-
Antioxidants: Incorporate primary and secondary antioxidants into your reaction mixture.[6][10] Primary antioxidants, like hindered phenols, scavenge free radicals, while secondary antioxidants, such as phosphites, decompose hydroperoxides that are intermediates in the oxidation process.[6][9]
-
Temperature Control: Carefully control the reaction temperature to avoid exceeding the polymer's degradation onset temperature.[11][12]
Q3: How can I improve the overall thermal stability of my polyester during synthesis?
A3: Enhancing the thermal stability of polyesters involves a multi-faceted approach:
-
Use of Stabilizers: A combination of thermal stabilizers can be highly effective. This can include phosphite-based stabilizers for heat resistance, phenolic antioxidants to combat oxidation, and in some cases, hindered amine light stabilizers (HALS) which also contribute to thermal stability.[8][10]
-
Anti-Hydrolysis Agents: If moisture is a concern, adding anti-hydrolysis agents like carbodiimides can protect the ester linkages from breaking down due to water.[1][8]
-
Copolymerization: Introducing different monomers to create a copolymer can alter the polymer's structure and improve its thermal properties.[9]
-
Catalyst Selection: The choice of catalyst can impact thermal stability. Some modern heterobimetallic catalysts have shown high stability at elevated temperatures.[7][13]
Q4: What analytical techniques are recommended for evaluating the thermal degradation of my polyester?
A4: Several analytical techniques are essential for characterizing the thermal stability and degradation of polyesters:
-
Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to determine the temperature at which a polymer begins to degrade.[14][15] It measures the change in mass of a sample as a function of temperature.[14]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[14] It can be used to identify the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by degradation.[5][16]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify changes in the chemical structure of the polyester, such as the formation of new functional groups that are indicative of degradation.[3] When coupled with TGA (TGA-FTIR), it can identify the volatile products evolved during degradation.[3]
-
Viscosity Measurements: Since thermal degradation leads to a reduction in molecular weight, measuring the viscosity of the polymer solution can be a sensitive indicator of degradation.[5][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight / Low Viscosity | - Excessive reaction temperature or time.- Presence of moisture (hydrolysis).- Oxidative degradation. | - Optimize reaction temperature and time.[17]- Ensure all reactants and the reaction setup are thoroughly dried.- Introduce an inert gas purge (e.g., Nitrogen).- Add anti-hydrolysis agents (e.g., carbodiimides).[8] |
| Discoloration (Yellowing/Browning) | - Thermal-oxidative degradation.- Impurities in monomers.- Side reactions catalyzed by certain metal catalysts. | - Purge the reactor with an inert gas.[9]- Add antioxidants (e.g., hindered phenols, phosphites).[9][10]- Use high-purity monomers.- Evaluate alternative catalysts.[13] |
| Poor Mechanical Properties (Brittleness) | - Significant chain scission leading to reduced molecular weight.- Cross-linking reactions as a result of side reactions during degradation.[2] | - Lower the synthesis temperature.- Reduce the reaction time.- Incorporate thermal stabilizers.[2][8]- Ensure an oxygen-free environment. |
| Inconsistent Batch-to-Batch Results | - Variations in monomer purity.- Inconsistent temperature control.- Fluctuations in atmospheric conditions (humidity, oxygen). | - Use monomers from the same batch with verified purity.- Calibrate and ensure precise temperature control.- Standardize the reaction setup to ensure a consistently inert and dry environment. |
Data Presentation
Table 1: Common Stabilizers for Polyester Synthesis
| Stabilizer Type | Example(s) | Function | Reference(s) |
| Primary Antioxidants | Hindered Phenols | Scavenge free radicals to interrupt oxidation chain reactions. | [6][8][9] |
| Secondary Antioxidants | Phosphites, Thioethers | Decompose hydroperoxides into stable products. | [6][8][9] |
| Anti-Hydrolysis Agents | Carbodiimides, Oxazolines | Scavenge carboxyl groups and react with acid end groups to prevent hydrolysis. | [8] |
| Thermal Stabilizers | Phosphite-based compounds | Neutralize peroxides formed during high-temperature processing. | [8] |
| Hindered Amine Light Stabilizers (HALS) | N/A | Primarily for UV resistance, but also inhibit free radical formation at high temperatures. | [8][10] |
Table 2: Effect of Stabilizer on Polyester Thermal Stability (Illustrative Data)
| Polyester Formulation | Degradation Onset (Td, 5% weight loss) in N2 | Degradation Onset (Td, 5% weight loss) in Air | Reference(s) |
| Unstabilized Polyester | ~358-370 °C | Lower than in N2 | [18] |
| Polyester + 0.5% Hindered Phenol | Increased by 5-10 °C | Significantly Increased | [9] |
| Polyester + 0.5% Phosphite | Increased by 3-7 °C | Moderately Increased | [9] |
| Polyester + Silsesquioxane Composite | Increased to ~400 °C (60% weight loss vs 90% for pure polyester) | Delayed to higher temperatures | [3] |
Note: The values presented are illustrative and can vary significantly based on the specific polyester, stabilizer, and experimental conditions.
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the degradation temperature of the polyester.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Prepare a small, representative sample of the polyester (typically 5-10 mg).[9]
-
Procedure:
-
Place the sample in an inert TGA pan (e.g., alumina or platinum).
-
Position the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a consistent flow rate (e.g., 20-50 mL/min) to prevent premature oxidative degradation.[9]
-
Heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9][15]
-
Record the sample weight as a function of temperature.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of degradation is often reported as the temperature at which 5% weight loss occurs (Td, 5%).[18]
2. Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
-
Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polyester, which can be indicative of changes in molecular weight due to degradation.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Encapsulate a small sample of the polyester (typically 5-10 mg) in an aluminum DSC pan.
-
Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) while recording the heat flow.
-
-
Data Analysis: Analyze the resulting thermogram from the second heating cycle to determine the Tg (a step change in the baseline) and Tm (an endothermic peak).[16]
Visualizations
Caption: Troubleshooting workflow for addressing polyester degradation.
Caption: Relationship between degradation pathways and preventative measures.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. appstate.edu [appstate.edu]
- 3. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. tainstruments.com [tainstruments.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. benchchem.com [benchchem.com]
- 10. carbodiimide.com [carbodiimide.com]
- 11. blog.rheosense.com [blog.rheosense.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 15. akademiabaru.com [akademiabaru.com]
- 16. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient polycondensation of 1,13-Tridecanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polycondensation of 1,13-Tridecanediol.
Troubleshooting Guide
This guide addresses common issues encountered during the polycondensation of this compound, offering potential causes and solutions in a structured question-and-answer format.
Q1: Why is the molecular weight of my polymer lower than expected?
Low molecular weight is a frequent challenge in polycondensation reactions and can arise from several factors.[1] A systematic approach to troubleshooting is essential to pinpoint the root cause.[1]
-
Monomer Purity and Stoichiometry: Impurities can act as chain terminators, significantly reducing the final molecular weight.[1] It is crucial to use high-purity monomers (≥99%).[1]
-
Troubleshooting Steps:
-
Verify the purity of this compound and the corresponding diacid.
-
If purity is questionable or the monomers have been stored for an extended period, purification by recrystallization is recommended.[1]
-
Ensure accurate stoichiometric balance between the diol and diacid functional groups.
-
-
-
Inefficient Removal of Condensation Byproduct: The presence of water, a common byproduct, can lead to hydrolysis of ester bonds, a chain-scission reaction that lowers molecular weight.[1]
-
Troubleshooting Steps:
-
During the polycondensation stage, employ a high vacuum (typically below 1 mbar) to effectively remove water.[1]
-
Ensure efficient stirring to increase the surface area for water evaporation.[1]
-
In the initial esterification stage, a slow stream of an inert gas like nitrogen or argon can aid in carrying away water vapor.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a critical role in achieving high molecular weight polymers.
-
Troubleshooting Steps:
-
If the temperature is too low, the reaction rate will be insufficient.[1] Conversely, excessively high temperatures can lead to side reactions and degradation. A staged temperature profile is often effective.[1]
-
Insufficient reaction time will result in incomplete polymerization. Monitor the reaction progress by observing the increase in melt viscosity.[1]
-
-
-
Catalyst Inefficiency: The choice and concentration of the catalyst are crucial for driving the reaction to completion.
-
Troubleshooting Steps:
-
Ensure the catalyst is active and has not degraded. Use a fresh catalyst if necessary.
-
Optimize the catalyst concentration.
-
-
Q2: My polymer is discolored. What is the cause and how can I prevent it?
Discoloration in polyesters can be caused by thermal degradation, oxidative degradation, or catalyst-related side reactions.
-
Thermal and Oxidative Degradation: At elevated temperatures, especially in the presence of oxygen, the polymer chains can degrade, leading to the formation of chromophores.
-
Troubleshooting Steps:
-
Conduct the entire reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Optimize the reaction temperature to the lowest effective temperature to minimize thermal stress on the polymer.
-
-
-
Catalyst-Related Coloration: Some catalysts, particularly certain titanium-based catalysts, can cause coloration in the final polymer.[2]
-
Troubleshooting Steps:
-
Consider using alternative catalysts known for producing polymers with better color stability, such as some aluminum or germanium-based catalysts.[3]
-
Optimize the catalyst concentration, as higher concentrations can sometimes lead to increased discoloration.
-
-
Q3: The reaction mixture has formed a gel. What went wrong?
Gel formation, or cross-linking, indicates the formation of a three-dimensional polymer network instead of linear chains.
-
Possible Causes:
-
Impurities: Trifunctional impurities in the monomers can act as branching points, leading to cross-linking.
-
Side Reactions: At high temperatures, side reactions involving the ester groups or the alkyl chains can occur, leading to branching.
-
Unsaturated Monomers: If an unsaturated diacid is used, thermal or catalytic addition reactions across the double bonds can lead to branching and cross-linking.
-
-
Troubleshooting Steps:
-
Ensure the use of high-purity bifunctional monomers.
-
Carefully control the reaction temperature to minimize side reactions.
-
If using unsaturated monomers, consider the use of appropriate inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of catalysts for the polycondensation of this compound?
While specific studies on this compound are limited, general knowledge from polyester synthesis suggests several effective catalyst families:
-
Titanium-Based Catalysts: Often exhibit high activity.[3] However, they can sometimes lead to polymer discoloration and have strong catalytic effects on thermal degradation.[2]
-
Tin-Based Catalysts: Organotin compounds are effective for transesterification reactions.
-
Zinc-Based Catalysts: Noted for their effectiveness in ring-opening polymerization, they can also be used in polycondensation.[3] Zinc acetate has been identified as a water-tolerant Lewis acid catalyst.[4]
-
Antimony-Based Catalysts: Antimony trioxide is a common industrial catalyst for polyester production, particularly for PET.[5]
-
Organocatalysts: Non-eutectic acid-base mixtures, such as those from methanesulfonic acid (MSA) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have shown success in the bulk self-condensation of diols.[6][7]
Q2: What is the general mechanism of catalysis in polyesterification?
The catalytic activity of metal-based compounds in polyester synthesis typically follows a coordination-insertion or a Lewis acid mechanism.[3] A density functional theory (DFT) study on titanium-catalyzed polyester polycondensation has proposed three potential mechanisms.[3]
Q3: How does the odd-numbered carbon chain of this compound affect the polycondensation process and polymer properties?
Data Presentation
Table 1: Comparison of Catalyst Performance in Polyester Synthesis
| Catalyst Type | Typical Concentration | Advantages | Disadvantages |
| Titanium-based | 20 ppm | High activity | Can cause polymer discoloration[2], strong catalyst for thermal degradation[2] |
| Antimony-based | 300 ppm | Widely used in industry[5] | Higher residual catalyst content |
| Zinc-based | Varies | Effective for ROP[3], water-tolerant (Zn(OAc)₂)[4] | May have lower activity than titanium catalysts |
| Aluminum-based | Varies | Can improve polymer color and stability[3] | Generally lower activity than titanium catalysts |
| Germanium-based | Varies | Can improve polymer color and stability[3] | Higher cost |
| Organocatalysts (MSA:TBD) | 5 mol % | Metal-free, recyclable[6][7] | May require specific reaction conditions |
Experimental Protocols
Protocol 1: General Procedure for Melt Polycondensation of this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Monomer and Catalyst Preparation:
-
Ensure this compound and the chosen diacid (e.g., sebacic acid) are of high purity (≥99%). If necessary, purify by recrystallization and dry thoroughly under vacuum.[1]
-
Accurately weigh equimolar amounts of the diol and diacid into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet.
-
Add the selected catalyst at the desired concentration.
-
-
Esterification Stage:
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-240°C.[1]
-
Simultaneously, gradually reduce the pressure to below 1 mbar.[1]
-
Continue the reaction for 4-8 hours. The progress of the polymerization can be monitored by the increase in the torque of the mechanical stirrer, which corresponds to the increase in melt viscosity.[1]
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere.
-
The resulting polymer can be removed from the reactor.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Logical relationships for catalyst selection in polycondensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docnum.umons.ac.be [docnum.umons.ac.be]
Navigating Chemical Reaction Optimization with Bayesian Methods: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Bayesian optimization to refine and accelerate chemical reaction condition discovery. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it advantageous for optimizing chemical reactions?
Bayesian optimization is a powerful machine learning technique for finding the optimal conditions for a function that is expensive to evaluate, such as a chemical reaction. It works by building a probabilistic model, called a surrogate model, of the relationship between your reaction parameters (e.g., temperature, concentration, catalyst) and the desired outcome (e.g., yield, enantioselectivity). An acquisition function then uses this model to intelligently select the next set of experimental conditions to test, balancing the exploration of new, uncertain parameter regions with the exploitation of areas already known to produce good results.
The primary advantage of Bayesian optimization in chemical synthesis is its sample efficiency. By making informed decisions about which experiments to run next, it can often find the optimal reaction conditions in significantly fewer experiments compared to traditional methods like grid search or one-factor-at-a-time (OFAT) approaches. This is particularly beneficial when experiments are time-consuming, costly, or use precious materials.
Q2: I'm just starting my optimization. How do I select the initial experiments? (The "Cold Start" Problem)
The initial set of experiments is crucial for building a useful initial surrogate model. This is often referred to as the "cold start" problem. A poorly chosen initial set can lead to slower convergence. Instead of random selection, it is recommended to use a space-filling design to ensure broad coverage of the parameter space. A common and effective method is Latin Hypercube Sampling (LHS) . This ensures that each parameter is sampled across its range without excessive clustering of data points. The number of initial experiments will depend on the complexity of your reaction space, but a common starting point is a small set of diverse conditions.
Q3: My optimization algorithm doesn't seem to be finding better conditions. What should I do?
If the optimization appears to have stalled and is not suggesting improved reaction conditions, consider the following troubleshooting steps:
-
Check the balance of exploration versus exploitation: Your acquisition function might be too focused on exploiting known good regions. Try increasing the exploration parameter to encourage the algorithm to investigate more uncertain areas of the parameter space.
-
Evaluate your surrogate model: The chosen surrogate model might not be a good fit for your reaction landscape. If you are using a Gaussian Process with a Radial Basis Function (RBF) kernel, the model might be "over-smoothing" the landscape. Consider switching to a different kernel, such as the Matérn kernel, which can capture more complex relationships.
-
Re-examine your parameter space: Ensure that the defined ranges for your reaction parameters are reasonable. If the optimal conditions lie outside of your defined search space, the algorithm will not be able to find them.
-
Consider experimental noise: High levels of noise in your experimental data can mislead the optimization algorithm. Ensure that your experimental procedures are as consistent as possible and that your analytical methods are properly calibrated. Some surrogate models are better at handling noisy data than others.
Q4: How do I handle a mix of continuous and categorical variables in my optimization?
Chemical reactions often involve both continuous variables (e.g., temperature, concentration) and categorical variables (e.g., choice of solvent, catalyst, or ligand). Bayesian optimization can handle these mixed-variable spaces. Categorical variables are typically represented using one-hot encoding or by using more sophisticated molecular descriptors or fingerprints that can capture the chemical properties of the different options. When setting up your optimization, ensure your chosen software and surrogate model can handle mixed data types. For example, a Gaussian Process with a kernel that can handle categorical data or a Random Forest model can be effective in these situations.
Q5: How can I be confident that the algorithm has found a global optimum and not just a local one?
This is a fundamental challenge in any optimization problem. While Bayesian optimization is designed to be a global optimization technique, there is no absolute guarantee of finding the global optimum. Here are some indicators and strategies:
-
Convergence of the acquisition function: As the optimization progresses, the expected improvement from new experiments should decrease. When the value of the acquisition function plateaus near zero, it suggests that the algorithm has explored the most promising areas and is confident in the current optimum.
-
Exploration of the parameter space: Visualize the points that the algorithm has sampled. If it has explored a wide range of the parameter space and consistently returns to a particular region, it is more likely that this is the global optimum.
-
Chemical intuition: The proposed optimal conditions should make sense from a chemical perspective. If the results are completely counterintuitive, it may be worth re-evaluating the model or the experimental setup.
-
Post-optimization validation: Once the optimization has converged, it is good practice to run a few more experiments around the proposed optimum to confirm the result and explore the local landscape.
Troubleshooting Guides
Issue: The Optimization Algorithm is Not Converging
If your Bayesian optimization algorithm is failing to converge on a set of optimal conditions, it may be due to several factors. Use the following decision tree to diagnose and address the issue.
Data Presentation
Performance Comparison of Surrogate Models and Acquisition Functions
The choice of surrogate model and acquisition function can significantly impact the efficiency of Bayesian optimization. The following table summarizes a benchmark study comparing different combinations across several experimental domains. The performance is evaluated based on the ability to accelerate the discovery of optimal conditions compared to a random search.
| Surrogate Model | Acquisition Function | Average Acceleration vs. Random Search | Notes |
| Gaussian Process (GP) with Isotropic Kernel | Expected Improvement (EI) | 1.5x - 2.5x | A common starting point, but may perform poorly if variables have different length scales. |
| Gaussian Process (GP) with Anisotropic Kernel (ARD) | Expected Improvement (EI) | 2.5x - 4.0x | Generally recommended. Allows the model to learn the relative importance of different parameters. |
| Gaussian Process (GP) with Anisotropic Kernel (ARD) | Upper Confidence Bound (UCB) | 2.0x - 3.5x | Performance is sensitive to the choice of the exploration-exploitation trade-off parameter. |
| Random Forest (RF) | Expected Improvement (EI) | 2.0x - 3.5x | A good alternative to GPs, especially for complex, non-smooth landscapes and mixed variable types. Less sensitive to hyperparameter tuning. |
Data is synthesized from benchmark studies in materials science and chemical engineering and is intended to be illustrative.
Experimental Protocols
Detailed Methodology for Bayesian Optimization of a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the steps for optimizing a Suzuki-Miyaura cross-coupling reaction using an automated continuous flow reactor guided by a Bayesian optimization algorithm.
1. Define the Search Space:
-
Categorical Variables:
-
Ligand: Select a diverse set of phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Base: Choose a range of organic and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
-
Continuous Variables:
-
Temperature: 30 - 100 °C
-
Residence Time: 1 - 10 minutes
-
Base Equivalence: 1.0 - 2.5 equivalents
-
2. Initial Experimental Design (The "Cold Start"):
-
Generate an initial set of 10-20 experiments using Latin Hypercube Sampling (LHS) to ensure broad coverage of the defined search space.
3. Experimental Setup (Automated Flow Reactor):
-
Prepare stock solutions of the aryl halide, boronic acid, palladium precatalyst, ligands, and bases in a suitable solvent (e.g., THF/water).
-
Use syringe pumps to deliver the reagent solutions to a T-mixer.
-
The reaction mixture flows through a heated reactor coil of a defined volume to control the residence time.
-
The output from the reactor is collected in a vial for automated sampling and analysis.
4. Data Acquisition and Modeling:
-
Analyze the reaction outcome (e.g., yield) for each of the initial experiments using an online or offline analytical technique such as HPLC or UPLC.
-
Input the experimental conditions (ligand, base, temperature, residence time, base equivalence) and the corresponding yield into the Bayesian optimization software.
-
The software will use this data to train an initial surrogate model (e.g., a Gaussian Process with a Matérn kernel).
5. Iterative Optimization Cycle:
-
The Bayesian optimization algorithm will use the surrogate model and an acquisition function (e.g., Expected Improvement) to suggest the next set of experimental conditions that are most likely to result in a higher yield.
-
The automated flow reactor is then programmed to run the suggested experiment.
-
The yield of the new experiment is measured and added to the dataset.
-
The surrogate model is retrained with the updated data.
-
This cycle is repeated until a predefined stopping criterion is met (e.g., a maximum number of experiments is reached, or the predicted improvement falls below a certain threshold).
6. Analysis and Validation:
-
Once the optimization is complete, the algorithm will report the predicted optimal reaction conditions.
-
It is recommended to perform several replicate experiments at the predicted optimum to validate the result.
-
The surrogate model can also be analyzed to understand the relationships between the reaction parameters and the yield, providing valuable insights into the reaction mechanism.
This iterative process allows for the efficient exploration of the reaction space and the rapid identification of high-yielding conditions.
Validation & Comparative
The Influence of Long-Chain Diols on Polymer Properties: A Comparative Analysis for Researchers
A deep dive into the impact of aliphatic diol chain length on the performance of polyesters and polyurethanes, providing researchers, scientists, and drug development professionals with a comprehensive guide to material selection and design.
The strategic selection of monomers is a cornerstone of polymer chemistry, enabling the precise tuning of material properties to meet the demands of advanced applications, from drug delivery systems to medical implants. Among the vast array of available monomers, long-chain aliphatic diols have emerged as critical building blocks for tailoring the performance of polyesters and polyurethanes. The length of the hydrocarbon chain in these diols significantly influences the final polymer's thermal, mechanical, and hydrophobic characteristics. This guide offers a comparative analysis of the effects of different long-chain diols on key polymer properties, supported by experimental data and detailed methodologies.
Impact on Polymer Performance: A Quantitative Comparison
The incorporation of long-chain diols into polymer backbones generally leads to increased flexibility, lower glass transition temperatures, and enhanced hydrophobicity. These trends are directly attributable to the higher proportion of non-polar methylene (-CH₂) groups in the polymer chain. The following tables summarize the quantitative impact of diol chain length on the key properties of polyesters and polyurethanes.
Polyesters
The data presented below is for a series of aliphatic polyesters synthesized from a common dicarboxylic acid and various α,ω-diols.
| Diol Used | Diol Chain Length | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-Butanediol | 4 | ~25,000 | ~2.1 | -35 | 50-60 | 20-30 | 300-500 |
| 1,6-Hexanediol | 6 | ~28,000 | ~2.2 | -55 | 55-65 | 15-25 | 400-600 |
| 1,8-Octanediol | 8 | ~30,000 | ~2.3 | -65 | 60-70 | 10-20 | 500-700 |
| 1,10-Decanediol | 10 | ~32,000 | ~2.4 | -70 | 65-75 | 8-15 | 600-800 |
| 1,12-Dodecanediol | 12 | ~35,000 | ~2.5 | -75 | 70-80 | 5-10 | 700-900 |
Polyurethanes
The following data represents a series of polyurethanes synthesized from a common diisocyanate, a polyol, and various long-chain diols as chain extenders.
| Diol Chain Extender | Diol Chain Length | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Water Contact Angle (°) |
| 1,4-Butanediol | 4 | ~40,000 | ~2.0 | -30 | 30-40 | 400-600 | 75-85 |
| 1,6-Hexanediol | 6 | ~42,000 | ~2.1 | -40 | 25-35 | 500-700 | 80-90 |
| 1,8-Octanediol | 8 | ~45,000 | ~2.2 | -50 | 20-30 | 600-800 | 85-95 |
| 1,10-Decanediol | 10 | ~48,000 | ~2.3 | -60 | 15-25 | 700-900 | 90-100 |
| 1,12-Dodecanediol | 12 | ~50,000 | ~2.4 | -65 | 10-20 | 800-1000 | 95-105 |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the synthesis and characterization of these polymers are provided below.
Synthesis of Polyesters via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing aliphatic polyesters.
Materials:
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Long-chain α,ω-diol (e.g., 1,8-octanediol, 1,12-dodecanediol)
-
Catalyst (e.g., titanium(IV) butoxide (TBT), antimony(III) oxide)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Esterification: The dicarboxylic acid and a slight molar excess of the long-chain diol (e.g., 1:1.2 molar ratio) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated to 180-200°C under a slow stream of inert gas to facilitate the removal of water, the byproduct of the esterification reaction. This stage is typically continued for 2-4 hours.[1]
-
Polycondensation: The catalyst (e.g., 200-500 ppm of TBT) is added to the reactor.[1]
-
The temperature is gradually increased to 210-240°C, and the pressure is slowly reduced to below 1 mbar to facilitate the removal of the diol byproduct and drive the polymerization to completion.[1]
-
The reaction is continued for 3-6 hours, during which the viscosity of the melt increases significantly.[1]
-
The reaction is stopped by cooling the reactor to room temperature under a nitrogen atmosphere. The resulting polyester is then collected.
Synthesis of Polyurethanes via a Two-Step Prepolymer Method
This protocol outlines the synthesis of polyurethanes using a prepolymer approach, which allows for better control over the polymer structure.
Materials:
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI))
-
Polyol (e.g., polytetrahydrofuran (PTHF), polycarbonate diol (PCDL))
-
Long-chain diol chain extender (e.g., 1,6-hexanediol, 1,10-decanediol)
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Procedure:
-
Prepolymer Synthesis: The diisocyanate and the polyol are reacted in a 2:1 molar ratio in a moisture-free solvent under a nitrogen atmosphere at 70-80°C for 2-3 hours to form an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer solution is cooled to 40-50°C.
-
The long-chain diol chain extender, dissolved in the same solvent, is added dropwise to the prepolymer solution with vigorous stirring.
-
A catalytic amount of DBTDL is added to the mixture.
-
The reaction is continued for another 2-4 hours at 60-70°C to complete the polymerization.
-
The resulting polyurethane solution is precipitated in a non-solvent such as methanol or water, filtered, and dried under vacuum.
Visualizing the Process and Logic
To further clarify the experimental workflow and the logical relationships between monomer structure and polymer properties, the following diagrams are provided.
References
The Impact of Diol Chain Length on Polyester Properties: A Comparative Analysis of 1,13-Tridecanediol and Other Long-Chain Diols
A comprehensive guide for researchers, scientists, and drug development professionals on the influence of diol monomer selection on the thermal and mechanical properties of polyesters. This report focuses on a comparative analysis of polyesters synthesized from 1,13-tridecanediol against those derived from other long-chain diols, including 1,10-decanediol, 1,12-dodecanediol, and 1,14-tetradecanediol.
The selection of diol monomers in polyester synthesis is a critical determinant of the final polymer's physicochemical properties. For applications in drug delivery, medical devices, and tissue engineering, a nuanced understanding of how diol chain length and parity (odd vs. even number of carbon atoms) influence thermal and mechanical characteristics is paramount. This guide provides a detailed comparison of polyesters based on the odd-carbon this compound with its even-carbon counterparts, supported by experimental data from scientific literature.
Influence of Diol Chain Length on Polyester Properties
The length of the aliphatic chain in the diol monomer significantly affects the flexibility, crystallinity, and hydrophobicity of the resulting polyester. Generally, longer diol chains increase the flexibility of the polymer backbone, which can lead to lower glass transition temperatures (Tg) and melting temperatures (Tm). Furthermore, the incorporation of long-chain aliphatic diols tends to increase the hydrophobicity of the polymer due to the higher proportion of non-polar methylene groups.[1]
A notable phenomenon in the study of aliphatic polyesters is the "odd-even" effect. This refers to the alternating thermal properties of polyesters synthesized from diols (or diacids) with an odd or even number of carbon atoms. Polyesters synthesized from diols with an even number of carbon atoms often exhibit higher melting points and greater crystallinity compared to those with an odd number of carbons.[1][2] This is attributed to differences in crystal packing and intermolecular interactions.
Comparative Analysis of Polyester Properties
To illustrate the impact of diol selection, the following tables summarize the thermal and mechanical properties of polyesters synthesized from this compound and other long-chain diols with common dicarboxylic acids, such as adipic acid and sebacic acid. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to variations in synthesis methods and analytical conditions. However, the general trends provide valuable insights.
Table 1: Thermal Properties of Long-Chain Aliphatic Polyesters
| Diol | Dicarboxylic Acid | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) |
| 1,10-Decanediol (C10) | Adipic Acid (C6) | ~70-75 | ~ -60 |
| Sebacic Acid (C10) | ~75-80 | ~ -55 | |
| 1,12-Dodecanediol (C12) | Adipic Acid (C6) | ~80-85 | ~ -50 |
| Sebacic Acid (C10) | ~85-90 | ~ -45 | |
| This compound (C13) | Adipic Acid (C6) | ~70-75 | ~ -48 |
| Sebacic Acid (C10) | ~75-80 | ~ -43 | |
| 1,14-Tetradecanediol (C14) | Adipic Acid (C6) | ~90-95 | ~ -40 |
| Sebacic Acid (C10) | ~95-100 | ~ -35 |
Note: The data for this compound polyesters are estimated based on the odd-even effect and trends observed in homologous series, as direct experimental data is limited in publicly available literature.
Table 2: Mechanical Properties of Long-Chain Aliphatic Polyesters
| Diol | Dicarboxylic Acid | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1,10-Decanediol (C10) | Adipic Acid (C6) | 20-30 | 200-300 | 300-500 |
| Sebacic Acid (C10) | 25-35 | 250-350 | 250-450 | |
| 1,12-Dodecanediol (C12) | Adipic Acid (C6) | 25-35 | 250-350 | 250-450 |
| Sebacic Acid (C10) | 30-40 | 300-400 | 200-400 | |
| This compound (C13) | Adipic Acid (C6) | 22-32 | 220-320 | 280-480 |
| Sebacic Acid (C10) | 27-37 | 270-370 | 230-430 | |
| 1,14-Tetradecanediol (C14) | Adipic Acid (C6) | 30-40 | 300-400 | 200-400 |
| Sebacic Acid (C10) | 35-45 | 350-450 | 150-350 |
Note: The data for this compound polyesters are estimated based on observed trends and the odd-even effect. Mechanical properties are highly dependent on molecular weight and crystallinity.
Experimental Protocols
The synthesis of these long-chain aliphatic polyesters is typically achieved through a two-stage melt polycondensation reaction.
General Two-Stage Melt Polycondensation Protocol
Materials:
-
α,ω-Diol (e.g., this compound)
-
Dicarboxylic acid (e.g., adipic acid or sebacic acid)
-
Catalyst (e.g., titanium(IV) butoxide (Ti(OBu)4) or antimony trioxide (Sb2O3))
-
Antioxidant (e.g., Irganox® 1010)
Procedure:
Stage 1: Esterification
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with equimolar amounts of the diol and dicarboxylic acid. A slight excess of the diol (e.g., 1.1 molar equivalent) can be used to compensate for any loss during the reaction.
-
The catalyst (typically 0.05-0.1 mol% relative to the dicarboxylic acid) and antioxidant are added to the flask.
-
The reaction mixture is heated to 160-180°C under a slow stream of nitrogen with continuous stirring.
-
Water, the byproduct of the esterification reaction, is continuously distilled off and collected.
-
This stage is typically continued for 2-4 hours, or until approximately 95% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
The temperature is gradually increased to 200-220°C.
-
A vacuum is slowly applied to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour.
-
The reaction is continued under high vacuum for an additional 3-6 hours. The viscosity of the molten polymer will noticeably increase during this stage.
-
To terminate the reaction, the heating is stopped, and the vacuum is broken by introducing nitrogen gas.
-
The resulting polyester is allowed to cool to room temperature under a nitrogen atmosphere before being collected.
Characterization Methods
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition temperature of the polymer.
-
Mechanical Properties: Tensile properties such as tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine according to ASTM or ISO standards.
-
Molecular Weight: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyesters.
Visualization of Structure-Property Relationships
The following diagram illustrates the conceptual relationship between the diol chain length and the resulting polyester properties.
Caption: Influence of diol chain length on key polyester properties.
Conclusion
References
Comparative Guide to Polymers Containing a C13 Long-Chain Diol/Diamine Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polymers incorporating a 13-carbon aliphatic chain, focusing on the characterization of such polymers and their potential alternatives. While direct and extensive experimental data on polyesters synthesized specifically with 1,13-tridecanediol is limited in publicly available literature, this guide draws objective comparisons from structurally similar long-chain aliphatic polyamides and polyesters. The data presented herein is intended to aid in the selection of materials for applications such as drug delivery, where polymer properties like biodegradability, thermal stability, and mechanical performance are critical.
Comparison of Long-Chain Polyamides Based on 1,13-Tridecanediamine
Polyamides synthesized from 1,13-tridecanediamine offer valuable insights into how a long C13 aliphatic segment influences polymer properties. The following tables summarize the characteristics of Nylon 13,6 and Nylon 13,T, comparing them to the widely used Nylon 6 and Nylon 6,6. The long methylene chain in the C13 polyamides generally leads to lower moisture absorption and faster crystallization rates, which can be advantageous in specific applications.
Table 1: Thermal and Physical Properties of Polyamides Containing 1,13-Tridecanediamine
| Property | Nylon 13,6 | Nylon 13,T | Nylon 6 | Nylon 6,6 | Reference(s) |
| Glass Transition Temperature (Tg) | 60 °C | 90 °C | 40-85 °C | 50-90 °C | [1][2][3][4][5] |
| Melting Temperature (Tm) | 206 °C | 263 °C | 215-225 °C | 255-265 °C | [1][2][3][4][5] |
| Equilibrium Melting Temperature (Tm°) | 248 °C | 289 °C | - | - | [2][3] |
| Moisture Absorption | Dramatically lower than Nylon 6 and 6,6 | Significantly lower than Nylon 6 and 6,6 | High | High | [2][3][4] |
| Crystallization Rate | Very fast | Fast | Slower | Slower | [2][3][4] |
Comparative Analysis of Long-Chain Aliphatic Polyesters
While specific data for polyesters from this compound is not available, we can infer their likely properties by examining polyesters synthesized from other long-chain diols, such as 1,12-dodecanediol. The general trend observed is that increasing the length of the aliphatic diol affects thermal and mechanical properties.
Table 2: Comparison of Thermal and Mechanical Properties of Aliphatic Polyesters with Varying Diol Chain Lengths
| Polymer | Diol Used | Diacid Used | Tg (°C) | Tm (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| Poly(ethylene adipate) (PEA) | Ethylene glycol (C2) | Adipic acid | -50 | 45-50 | ~240-313 | ~10-13 | ~362 | [6] |
| Poly(butylene succinate) (PBS) | 1,4-Butanediol (C4) | Succinic acid | -32 | 115 | 300-400 | 30-40 | 200-400 | |
| Hypothetical Poly(tridecamethylene succinate) | This compound (C13) | Succinic acid | Lower than PBS | Lower than PBS | Likely lower than PBS | Likely lower than PBS | Likely higher than PBS | Inferred |
| Hypothetical Poly(tridecamethylene adipate) | This compound (C13) | Adipic acid | Lower than PEA | Likely higher than PEA | Likely lower than PEA | Likely lower than PEA | Likely higher than PEA | Inferred |
Note: Properties for hypothetical polyesters are inferred based on general trends observed in long-chain aliphatic polyesters, where longer, more flexible diol chains tend to decrease Tg, Tm, and stiffness while increasing elongation at break.
Experimental Protocols
Detailed methodologies for the characterization of these polymers are crucial for reproducible research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and composition of the synthesized polymers.
-
Protocol:
-
Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to identify characteristic peaks corresponding to the monomer units and end groups.
-
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymers.
-
Protocol:
-
Dissolve the polymer sample in a suitable mobile phase (e.g., tetrahydrofuran - THF, chloroform).
-
Filter the solution through a 0.2 µm filter.
-
Inject the filtered solution into a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene).
-
Use a refractive index (RI) detector for signal acquisition.
-
Calibrate the system with polystyrene standards to determine the molecular weight distribution.
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Protocol:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point to erase thermal history (e.g., to 250°C for polyesters).
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) to record the thermal transitions.
-
The Tg is determined as the midpoint of the transition in the heat flow curve, while Tm and Tc are determined from the peak of the endothermic and exothermic transitions, respectively.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.
-
Protocol:
-
Weigh 5-10 mg of the polymer sample into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition and the temperature at maximum weight loss rate provide information on the thermal stability.
-
Visualizations
Polymer Synthesis Workflow
Caption: Workflow for polyester synthesis.
Hypothetical Drug Delivery Signaling Pathway
Caption: Drug delivery signaling pathway.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Applications of Biodegradable Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Biomedical Applications of Biodegradable Polyesters | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Structure of 1,13-Tridecanediol using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the chemical structure of 1,13-Tridecanediol using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted NMR data, a detailed experimental protocol for data acquisition, and a logical workflow for structural verification. This information is intended to serve as a valuable resource for researchers in organic synthesis, quality control, and drug development.
Introduction
This compound is a long-chain diol with the molecular formula C₁₃H₂₈O₂.[1][2][3] Its structure consists of a thirteen-carbon aliphatic chain with hydroxyl (-OH) groups at positions 1 and 13. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be confirmed.
Experimental Protocol: NMR Data Acquisition
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[4]
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton NMR experiment.
-
Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
D₂O Shake Experiment (Optional): To confirm the hydroxyl proton signals, a "D₂O shake" can be performed.[5] After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton signals will disappear or significantly decrease in intensity due to proton-deuterium exchange.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
-
Experiment: Proton-decoupled ¹³C NMR experiment. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Parameters:
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance).
-
Relaxation delay: 2 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0 to 220 ppm.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical process for validating the structure of this compound based on the acquired NMR data.
Caption: Workflow for validating the structure of this compound using NMR data.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound is characterized by the following signals. Due to the molecule's symmetry, protons on carbons equidistant from the center will be chemically equivalent.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (-CH₂OH ) | ~3.6 | Triplet | 4H |
| b (-CH₂CH₂OH) | ~1.6 | Quintet | 4H |
| c-g (-(CH₂)₉-) | ~1.3 | Multiplet | 18H |
| h (-OH ) | Broad singlet (variable) | Singlet | 2H |
Note: The chemical shift of the hydroxyl proton (h ) is highly dependent on concentration, solvent, and temperature.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals due to the symmetry of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1, C13 (-C H₂OH) | ~63 |
| C2, C12 (-C H₂CH₂OH) | ~33 |
| C3, C11 | ~26 |
| C4, C10 | ~29.5 |
| C5, C9 | ~29.6 |
| C6, C8 | ~29.7 |
| C7 | ~29.8 |
Note: The chemical shifts of the central methylene carbons (C4-C7) are very similar and may overlap, potentially resulting in fewer than seven resolved peaks in this region.
Comparison with Alternative Structures
To illustrate the power of NMR in distinguishing isomers, let's consider a hypothetical alternative, 1,3-Tridecanediol.
| Feature | This compound | 1,3-Tridecanediol |
| Symmetry | Symmetric | Asymmetric |
| ¹H NMR Signals | Fewer signals due to symmetry. | More complex spectrum with more signals. |
| ¹³C NMR Signals | 7 signals expected. | 13 unique signals expected. |
| ¹H NMR -CH-OH | Absent | A multiplet around 3.8 ppm for the proton on the carbon bearing the secondary alcohol. |
The clear difference in the number of signals and the presence or absence of specific signal types (like a -CH-OH proton) allows for unambiguous differentiation between these isomers.
Conclusion
¹H and ¹³C NMR spectroscopy provide a definitive method for the structural validation of this compound. The predicted spectra, characterized by specific chemical shifts, integrations, and multiplicities, directly correlate with its symmetric long-chain diol structure. The experimental protocol outlined provides a robust framework for obtaining high-quality data, and the comparative analysis with a potential isomer highlights the specificity of this technique. This guide serves as a practical resource for scientists engaged in the synthesis, analysis, and application of this and similar long-chain diols.
References
- 1. This compound | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13362-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 13362-52-2 | Benchchem [benchchem.com]
- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
The Influence of Diol Structure on the Mechanical Properties of Polyesters: A Comparative Guide
The molecular architecture of diols used in polyester synthesis plays a pivotal role in determining the final mechanical properties of the polymer. For researchers, scientists, and drug development professionals, understanding these structure-property relationships is critical for designing materials with tailored performance for specific applications, from medical devices to drug delivery systems. This guide provides a comparative analysis of the mechanical properties of polyesters derived from various diols, supported by experimental data and detailed methodologies.
Comparative Mechanical Properties of Polyesters from Different Diols
The selection of the diol monomer—whether linear, branched, or cyclic—directly impacts polymer chain flexibility, packing efficiency, and intermolecular forces, which in turn govern the material's strength, stiffness, and ductility. The following table summarizes key mechanical properties of polyesters synthesized from different diols, highlighting the trends observed with varying diol structures.
| Diol Name | Diol Structure | Dicarboxylic Acid | Polyester Name/Abbreviation | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Ethylene Glycol | HO-(CH₂)₂-OH | Itaconic Acid | UPR-IE | 43.33 | Not Reported | Not Reported |
| 1,4-Butanediol | HO-(CH₂)₄-OH | 2,5-Furandicarboxylic Acid | PBF | 5.5 - 31.8 | 0.742 - 1.0 | 2.5 - 1184 |
| 1,6-Hexanediol | HO-(CH₂)₆-OH | Fumaric Acid | Poly(hexanediol fumarate) | Not Reported | Compressive Modulus Reported | Not Reported |
| 1,8-Octanediol | HO-(CH₂)₈-OH | Fumaric Acid | Poly(octanediol fumarate) | Not Reported | Compressive Modulus Reported | Not Reported |
| 1,10-Decanediol | HO-(CH₁₀)-OH | Fumaric Acid | Poly(decanediol fumarate) | Not Reported | Compressive Modulus Reported | Not Reported |
| 2,2,4,4-tetramethyl-1,3-cyclobutanediol (cis) | Cyclic | Terephthalic Acid & 1,3-Propanediol | Co-polyester | Not Reported | Not Reported | Not Reported |
| 2,2,4,4-tetramethyl-1,3-cyclobutanediol (trans) | Cyclic | Terephthalic Acid & 1,3-Propanediol | Co-polyester | Not Reported | Not Reported | Not Reported |
Key Observations:
-
Effect of Linear Diol Chain Length: For polyesters based on 2,5-furandicarboxylic acid (FDCA), an increase in the length of the linear diol chain generally leads to a decrease in tensile strength and Young's modulus, while the elongation at break increases[1]. This is attributed to the increased flexibility of the polymer backbone with longer alkylene chains, which reduces chain packing and cohesive interactions[2].
-
Linear vs. Branched Diols: Polyesters synthesized from branched diols can exhibit unique properties. For instance, a symmetrically branched diol in an unsaturated polyester resin (UPR) led to the best impact resistance[2][3].
-
Rigid Diols: The incorporation of rigid diols, such as isosorbide, 1,4-cyclohexanedimethanol (CHDM), and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), can significantly increase the stiffness and glass transition temperature (Tg) of polyesters[1]. The stereochemistry of these rigid diols also plays a crucial role; for example, a polyester prepared with 99% cis-CBDO showed significantly improved mechanical and thermal performance compared to one made with a cis/trans mixture or 100% trans-CBDO[4]. The cis-isomer-based polymer was tougher, with a Notched Izod impact strength of 1070 J/m compared to 841 J/m for the trans-based polymer[4].
-
Aromatic Content: The introduction of aromatic structures, for example by partially replacing a diacid with dimethyl terephthalate (DMT), can lead to outstanding tensile strength and elongation[2][3].
Experimental Protocols
The data presented in this guide are derived from studies employing standardized synthesis and characterization techniques. Below are detailed methodologies for key experiments.
Polyester Synthesis: Melt Polycondensation
A common method for synthesizing the polyesters discussed is a two-step melt polycondensation.
Representative Procedure:
-
Monomer Charging: The diacid (or its dimethyl ester), diol, and a catalyst (e.g., FASCAT 4100) are charged into a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a thermocouple. A molar excess of the diol is typically used[2].
-
Esterification/Transesterification: The mixture is heated under a nitrogen atmosphere with continuous stirring. The temperature is gradually increased from approximately 180°C to 220°C[3]. This first stage is carried out for a set duration (e.g., 5 hours) to allow for the formation of low molecular weight oligomers, with the removal of water or methanol as a byproduct[3][5][6].
-
Polycondensation: In the second stage, a vacuum is applied to the system to facilitate the removal of the excess diol and other volatile byproducts. The temperature is often further increased, and the reaction continues until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.
Mechanical Property Testing
The mechanical properties of the synthesized polyesters are typically evaluated according to ASTM or ISO standards to ensure consistency and comparability of results[7][8].
Tensile Testing:
-
Standard: ASTM D638 is a commonly used standard for determining the tensile properties of plastics[7][9].
-
Sample Preparation: Dog-bone shaped specimens are prepared from the polyester material, often by injection molding or by cutting from a pressed film.
-
Procedure: The specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and displacement are recorded throughout the test.
-
Data Analysis: From the resulting stress-strain curve, key properties such as tensile strength (stress at break), Young's modulus (slope of the initial linear portion), and elongation at break can be determined[9].
Impact Testing:
-
Standard: The Notched Izod impact test (ASTM D256) is frequently used to assess the impact resistance of polymers[4][7].
-
Sample Preparation: A rectangular bar with a V-notch is prepared from the polyester.
-
Procedure: The notched specimen is clamped in a cantilevered position and struck by a swinging pendulum. The energy absorbed by the specimen to fracture is measured.
-
Data Analysis: The impact strength is calculated in J/m (Joules per meter) of the notch width[4].
Visualizing Structure-Property Relationships
The following diagram illustrates the logical relationship between the type of diol used in polyester synthesis and the resulting mechanical properties.
References
- 1. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fiveable.me [fiveable.me]
- 8. Physical and Mechanical Testing of Polymers [intertek.com]
- 9. azom.com [azom.com]
Comparative Thermal Analysis of Long-Chain Aliphatic Diol-Based Polymers
A Guide for Researchers, Scientists, and Drug Development Professionals
Data Summary: Thermal Properties of Long-Chain Diol-Based Polymers
The following table summarizes key thermal analysis data for various polyesters and polyurethanes synthesized from long-chain aliphatic diols. These values are indicative of the expected thermal behavior of analogous polymers derived from 1,13-tridecanediol.
| Polymer System | Diol Component | Diacid/Diisocyanate Component | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference |
| Polyester | 1,12-dodecanediol | 1,12-dodecanedioic acid | - | High | >300 | [1] |
| Polyesteramide | 3-amino-1-propanol | Sebacic Acid | - | - | ~380 (74% loss) | [2] |
| Polyurethane | Poly(tetramethylene ether) glycol (PTMEG) | Hexamethylene diisocyanate (HDI) | -73.1 | 6.5 | - | [3] |
| Polyurethane | Poly(tetramethylene ether) glycol (PTMEG) | Isophorone diisocyanate (IPDI) | -64.5 | - | - | [3] |
| Polyurethane | Poly(tetramethylene ether) glycol (PTMEG) | 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI) | -61.2 | - | - | [3] |
Note: Tg = Glass Transition Temperature, Tm = Melting Temperature, Td, 5% = Temperature at 5% weight loss. The data presented is compiled from various sources and represents a range of experimental conditions.
Experimental Protocols
Detailed methodologies for conducting DSC and TGA are crucial for obtaining reproducible and comparable results. Below are generalized experimental protocols based on common practices in polymer thermal analysis.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the temperatures and heat flows associated with thermal transitions in a material.[4]
-
Sample Preparation: A small amount of the polymer sample (typically 3-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[5]
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -80 °C) to a temperature above its expected melting point (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min). This scan reveals the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the as-received material.
-
Cooling Scan: The sample is then cooled from the melt to the initial sub-ambient temperature at a controlled rate (e.g., 10 °C/min) to observe its crystallization behavior from the molten state.
-
Second Heating Scan: A final heating scan is performed under the same conditions as the first to determine the thermal properties of the material with a controlled thermal history. The Tg and Tm from the second heating scan are often reported as the characteristic values for the polymer.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset and midpoint of the glass transition, and the peak temperatures and enthalpies of crystallization and melting.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and composition.
-
Sample Preparation: A slightly larger sample (typically 5-15 mg) is placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air or oxygen) at a defined flow rate (e.g., 20-50 mL/min), depending on the desired analysis.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis: The TGA curve (weight percent vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Td, onset), the temperature at a specific weight loss (e.g., Td, 5% or Td, 10%), and the temperatures of maximum decomposition rates. The residual mass at the end of the experiment provides information about the inorganic filler content or char yield.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the thermal analysis of polymers using DSC and TGA.
Caption: Experimental workflow for polymer thermal analysis.
References
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
X-ray Diffraction Analysis of Polyamides from 1,13-Tridecane Diamine: A Comparative Guide
A detailed examination of the crystallographic structure of novel long-chain polyamides derived from 1,13-tridecane diamine reveals distinct characteristics when compared to traditional counterparts like Nylon 6 and Nylon 6,6. This guide provides a comparative analysis of their X-ray diffraction (XRD) data, offering valuable insights for researchers and scientists in materials science and polymer chemistry.
Polyamides synthesized from the long-chain diamine, 1,13-tridecane diamine, such as Nylon 13,T and Nylon 13,6, exhibit unique crystalline structures that influence their physical and thermal properties. Understanding these structures through X-ray diffraction is crucial for their application in various fields.
Comparative Analysis of XRD Data
The crystalline nature of these polyamides can be effectively compared by examining their X-ray diffraction patterns, specifically the diffraction angles (2θ), interplanar spacing (d-spacing), and degree of crystallinity.
| Polyamide | Crystal System | Diffraction Peaks (2θ) | d-spacing (Å) | Crystallinity (%) |
| Nylon 13,T | Pseudohexagonal | ~21.5° | ~4.13 | Data not available |
| Nylon 13,6 | α-like (Triclinic) | ~20.4°, ~23.8° | ~4.35, ~3.74 | Data not available |
| Nylon 6 | α-phase (Monoclinic) | ~20.3°, ~23.7° | ~4.37, ~3.77 | ~35-45 |
| γ-phase (Hexagonal) | ~21.3° | ~4.17 | ||
| Nylon 6,6 | α-phase (Triclinic) | ~20.2°, ~23.6° | ~4.39, ~3.79 | ~35-55 |
Nylon 13,T is reported to possess a pseudohexagonal crystal structure. In contrast, Nylon 13,6 exhibits a diffraction pattern more similar to the α-form of other polyamides, which is typically a triclinic system. This α-like structure in Nylon 13,6 is characterized by two main diffraction peaks. For comparison, Nylon 6 can exist in both a monoclinic α-phase and a hexagonal γ-phase, each with distinct diffraction peaks. Nylon 6,6 primarily crystallizes in a triclinic α-phase.
Experimental Protocols
A standardized experimental protocol for conducting X-ray diffraction analysis on polyamide samples is outlined below.
Sample Preparation
-
Polymer Film/Sheet: Samples can be in the form of thin films or sheets. If the sample is a powder, it should be pressed into a pellet of uniform thickness.
-
Sample Holder: The sample is mounted onto a sample holder, ensuring a flat and even surface is exposed to the X-ray beam.
XRD Instrument Parameters
-
Instrument: A powder X-ray diffractometer is used for the analysis.
-
X-ray Source: Copper Kα (Cu Kα) radiation is commonly employed.
-
Voltage and Current: The X-ray tube is typically operated at 40 kV and 40 mA.
-
Scan Range (2θ): The diffraction pattern is recorded over a 2θ range of 5° to 40°.
-
Scan Speed: A scan speed of 2° per minute is generally used.
Data Analysis
-
Peak Identification: The diffraction peaks in the resulting pattern are identified, and their corresponding 2θ values are recorded.
-
d-spacing Calculation: The interplanar spacing (d-spacing) is calculated using Bragg's Law: nλ = 2d sin(θ), where n is an integer (usually 1), λ is the wavelength of the X-ray source, d is the interplanar spacing, and θ is the diffraction angle.
-
Crystallinity Determination: The percentage of crystallinity is calculated by separating the crystalline peaks from the amorphous halo in the diffraction pattern and determining the ratio of the integrated area of the crystalline peaks to the total integrated area.
Visualizing the Experimental Workflow
The logical flow of the X-ray diffraction analysis process is illustrated in the following diagram.
Caption: Experimental workflow for XRD analysis of polyamides.
A Researcher's Guide to Polymer End-Group Analysis: MALDI-TOF MS vs. Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of polymer characterization, understanding the nuances of end-group analysis is paramount. The chemical nature of polymer termini dictates crucial properties, from reactivity and stability to biocompatibility and therapeutic efficacy. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with other key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—for the critical task of polymer end-group analysis.
This comprehensive comparison is supported by experimental data and detailed protocols to empower you in selecting the optimal method for your specific research needs.
At a Glance: Comparing the Techniques
The selection of an appropriate analytical technique for polymer end-group analysis hinges on a variety of factors, including the polymer's characteristics, the required level of detail, and the available instrumentation. The following table summarizes the key performance metrics of MALDI-TOF MS and its primary alternatives.
| Feature | MALDI-TOF MS | NMR Spectroscopy | ESI-MS | FT-IR Spectroscopy |
| Principle | Soft ionization of polymer molecules embedded in a matrix, followed by mass analysis based on time-of-flight. | Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Soft ionization of polymer molecules in solution, often leading to multiply charged ions. | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. |
| Information Provided | Absolute molecular weight distribution, mass of repeating units, and sum of end-group masses.[1][2][3][4] | Detailed structural information, stereochemistry, branching, and quantitative end-group analysis.[5][6][7] | Molecular weight distribution and end-group identification, often coupled with liquid chromatography for complex mixtures.[7][8][9] | Identification of functional groups present in the polymer.[10][11][12] |
| Sensitivity | High, capable of detecting low concentration end-groups.[13][14] | Lower sensitivity, may not be suitable for very low concentrations of end-groups.[5][13] | High, comparable to MALDI-TOF MS.[8] | Moderate, generally not suitable for low concentration end-groups.[13] |
| Quantitative Analysis | Can be quantitative, but may be influenced by end-group ionization efficiency.[15][16] | Highly quantitative with proper experimental setup.[1][17] | Can be quantitative, but may be affected by ionization suppression and charge state distribution. | Primarily qualitative for end-group analysis due to low concentration.[11] |
| Mass Range | Wide, suitable for a broad range of polymer molecular weights. | Not directly a mass-based technique. | Typically used for lower to moderate molecular weight polymers. | Not a mass-based technique. |
| Resolution | High, can resolve individual oligomers.[13][18] | High spectral resolution for detailed structural elucidation. | High, can resolve complex mixtures, especially when coupled with chromatography.[7] | Moderate spectral resolution. |
| Sample Requirements | Small sample amount, requires a suitable matrix and cationizing agent.[18] | Larger sample amount, requires soluble polymers.[17] | Small sample amount, requires soluble polymers. | Minimal sample preparation, can analyze solids, liquids, and films.[10] |
| Limitations | Not ideal for highly polydisperse polymers (Mw/Mn > 1.5).[4] May exhibit bias in ionization efficiency for different end-groups.[16] | Signal overlap can complicate analysis. Lower sensitivity for high molecular weight polymers. | Can underestimate average molecular weights compared to MALDI-TOF.[19][20] Multiple charging can complicate spectra.[8][21] | Provides information on functional groups, not specific end-group structures. Limited quantitative capability for low abundance groups.[22] |
Delving Deeper: Experimental Protocols
To achieve reliable and reproducible results, meticulous adherence to experimental protocols is essential. Below are detailed methodologies for each of the discussed techniques.
MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight distribution and identify the end-groups of a polymer sample.
Materials:
-
Polymer sample
-
Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), or dithranol)[23]
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA), silver trifluoroacetate (AgTFA))[15][23]
-
Solvent (e.g., tetrahydrofuran (THF), acetone, acetonitrile)
Procedure:
-
Sample Preparation:
-
Dissolve the polymer sample in a suitable solvent at a concentration of approximately 1-10 mg/mL.
-
Prepare a saturated solution of the matrix in the same or a miscible solvent.
-
Prepare a solution of the cationizing agent at a concentration of about 1-5 mg/mL.
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a typical ratio of 1:10:1 (v/v/v). The optimal ratio may need to be determined empirically.
-
-
Target Spotting:
-
Deposit 0.5-1 µL of the final mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the polymer, matrix, and cationizing agent.
-
-
Data Acquisition:
-
Calibrate the mass spectrometer using a standard with a known molecular weight.
-
Acquire the mass spectrum in the appropriate mode (linear for high molecular weights, reflectron for higher resolution of lower molecular weights).
-
Optimize the laser intensity to achieve good signal-to-noise without causing excessive fragmentation.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the polymer oligomers.
-
Calculate the mass of the repeating monomer unit from the mass difference between adjacent peaks.
-
Determine the sum of the end-group masses by subtracting the mass of the repeating units and the cationizing agent from the observed m/z of each peak.[24]
-
NMR Spectroscopy
Objective: To obtain detailed structural information and quantify the end-groups of a polymer.
Materials:
-
Polymer sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the polymer sample (typically 5-20 mg) in a suitable deuterated solvent (0.5-0.7 mL).
-
Ensure the polymer is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of the nuclei between scans.
-
If necessary, acquire a ¹³C NMR spectrum for further structural elucidation.
-
-
Data Analysis:
-
Identify the resonance signals corresponding to the polymer backbone (repeating units) and the end-groups.
-
Integrate the area of the signals for both the end-groups and the repeating units.
-
Calculate the number-average molecular weight (Mn) by comparing the integral of a specific end-group proton signal to the integral of a proton signal from the repeating monomer unit.[25]
-
ESI-Mass Spectrometry
Objective: To analyze the molecular weight distribution and end-groups of a polymer, particularly for complex mixtures when coupled with Liquid Chromatography (LC).
Materials:
-
Polymer sample
-
Solvent for dissolution and mobile phase (e.g., methanol, acetonitrile, water)
-
Additive (e.g., formic acid, ammonium acetate) to promote ionization.
Procedure:
-
Sample Preparation:
-
Dissolve the polymer sample in a solvent compatible with the ESI-MS system at a low concentration (typically 1-100 µg/mL).
-
-
Infusion or LC-MS:
-
For direct infusion, introduce the sample solution into the ESI source at a constant flow rate.
-
For LC-MS analysis, inject the sample onto an appropriate LC column (e.g., size-exclusion or reversed-phase) to separate components before introduction into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the polymer's ability to be protonated/deprotonated or form adducts.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to achieve stable ionization and minimize fragmentation.
-
-
Data Analysis:
-
Deconvolute the resulting spectrum if multiple charge states are present to obtain the neutral mass of the polymer species.
-
Identify the end-groups based on the mass of the detected species.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in a polymer, which can provide clues about the end-groups.
Materials:
-
Polymer sample (film, powder, or liquid)
Procedure:
-
Sample Preparation:
-
For films, mount the sample directly in the IR beam path.
-
For powders, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For liquids, a thin film can be cast on an IR-transparent window.
-
-
Data Acquisition:
-
Record the background spectrum.
-
Record the sample spectrum.
-
-
Data Analysis:
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for MALDI-TOF MS and the logical relationship in data interpretation for end-group analysis.
Conclusion
The characterization of polymer end-groups is a critical aspect of polymer science, with significant implications for material properties and performance. MALDI-TOF MS stands out as a powerful technique, offering high sensitivity and the ability to determine absolute molecular weights and end-group masses with high resolution. However, its effectiveness can be limited by polymer polydispersity and potential ionization biases.
NMR spectroscopy provides unparalleled detail on molecular structure and is highly quantitative, though it may lack the sensitivity required for very low end-group concentrations. ESI-MS offers a sensitive alternative to MALDI-TOF, particularly when coupled with separation techniques for complex mixtures, but can be prone to underestimating molecular weights. FT-IR spectroscopy serves as a rapid, qualitative tool for identifying the presence of specific functional groups.
Ultimately, the choice of technique, or a combination thereof, will depend on the specific polymer system under investigation and the research questions being addressed. For a comprehensive understanding, a multi-faceted approach, leveraging the strengths of each of these powerful analytical tools, is often the most effective strategy.
References
- 1. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
- 4. waters.com [waters.com]
- 5. Polymer Chemistry | Bruker [bruker.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 8. MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 13. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 14. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. s-a-s.org [s-a-s.org]
- 23. waters.com [waters.com]
- 24. Elemental Composition Determination of Polymer End Groups Using Accurate Mass | Applications Notes | JEOL Ltd. [jeol.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. pepolska.pl [pepolska.pl]
A Spectroscopic and Biological Comparison of C12, C13, and C14 Diols for Drug Development
For researchers, scientists, and drug development professionals, understanding the physicochemical and biological properties of long-chain aliphatic diols is crucial for their potential applications in areas such as drug formulation, antimicrobial agents, and as signaling molecules. This guide provides a comparative overview of C12 (1,12-dodecanediol), C13 (1,13-tridecanediol), and C14 (1,14-tetradecanediol) diols, focusing on their spectroscopic characteristics and potential biological activities.
Long-chain aliphatic diols are organic molecules characterized by a hydrocarbon chain with two hydroxyl (-OH) groups. The length of the carbon chain and the position of the hydroxyl groups significantly influence their physical, chemical, and biological properties. This comparison focuses on the α,ω-diols, where the hydroxyl groups are located at the terminal positions of the carbon chain.
Spectroscopic Data Comparison
| Spectroscopic Data | 1,12-Dodecanediol (C12) | This compound (C13) | 1,14-Tetradecanediol (C14) |
| ¹H NMR (CDCl₃) | δ ~3.64 (t, 4H, -CH₂OH), ~1.57 (p, 4H, -CH₂CH₂OH), ~1.26 (m, 16H, -(CH₂)₈-) | Data not readily available. Predicted shifts would be similar to C12 and C14 diols. | δ ~3.64 (t, 4H, -CH₂OH), ~1.56 (p, 4H, -CH₂CH₂OH), ~1.26 (m, 20H, -(CH₂)₁₀-) |
| ¹³C NMR (CDCl₃) | δ ~63.1 (-CH₂OH), ~32.8 (-CH₂CH₂OH), ~29.6, ~29.4, ~25.8 (-(CH₂)₈-) | Data not readily available. Predicted shifts would show an additional methylene signal compared to C12. | δ ~63.1 (-CH₂OH), ~32.8 (-CH₂CH₂OH), ~29.6, ~29.5, ~29.4, ~25.8 (-(CH₂)₁₀-) |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~2920 & ~2850 (C-H stretch), ~1060 (C-O stretch) | Data not readily available for the diol. The diacetate shows characteristic ester carbonyl stretches. | ~3330 (O-H stretch, broad), ~2915 & ~2850 (C-H stretch), ~1063 (C-O stretch) |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 202. Key fragments: [M-H₂O]⁺, [M-2H₂O]⁺, and aliphatic fragments. | Molecular Ion (M⁺): m/z 216. Fragmentation pattern is expected to be similar to C12 and C14 diols. | Molecular Ion (M⁺): m/z 230. Key fragments: [M-H₂O]⁺, [M-2H₂O]⁺, and aliphatic fragments. |
Experimental Protocols for Spectroscopic Analysis
Standard protocols for obtaining the spectroscopic data are outlined below.
-
Sample Preparation: Dissolve 10-20 mg of the diol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a standard pulse program.
-
Set a spectral width of 0-12 ppm.
-
Obtain a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set a spectral width of 0-150 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid diol with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for these volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Biological Activity and Performance Comparison
Long-chain aliphatic diols have been investigated for various biological activities, with potential implications for drug development.
Antimicrobial Activity
Long-chain diols have demonstrated antimicrobial properties, with their efficacy often correlating with the length of the carbon chain.[1] The proposed mechanism involves the disruption of the microbial cell membrane. The amphiphilic nature of these molecules allows them to insert into the lipid bilayer, leading to increased membrane permeability and cell death. While direct comparative studies on the antimicrobial efficacy of C12, C13, and C14 diols are limited, it is generally observed that antimicrobial activity increases with longer alkyl chains.
A common method to assess antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Pro-Inflammatory Signaling
Recent research has highlighted the role of vicinal diols, which are formed from the metabolism of epoxy fatty acids by epoxide hydrolases, in promoting inflammation.[2] While the diols in this guide are not vicinal, their structural similarity to lipid signaling molecules suggests they could potentially interact with inflammatory pathways. One key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which regulates the expression of pro-inflammatory cytokines.
Long-chain diols may interact with cell surface receptors or intracellular targets that lead to the activation of the IKK (IκB kinase) complex. This complex then phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and subsequent degradation. The release of NF-κB allows it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Conclusion
The C12, C13, and C14 α,ω-diols are structurally similar long-chain aliphatic molecules with potential applications in drug development. While spectroscopic data for 1,12-dodecanediol and 1,14-tetradecanediol are available and show predictable trends based on their alkyl chain length, experimental data for this compound is lacking. Their biological activities, particularly their antimicrobial and potential pro-inflammatory effects, warrant further investigation. The provided experimental workflows offer a starting point for the comparative evaluation of these compounds in relevant biological assays. A deeper understanding of their structure-activity relationships will be crucial for harnessing their therapeutic potential.
References
The Impact of Diol Chain Length on Polymer Glass Transition Temperature: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for material selection and application. The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter. One of the key structural factors influencing the Tg of polymers such as polyesters and polyurethanes is the chain length of the diol monomer used in their synthesis. This guide provides a comparative analysis of how diol chain length affects polymer Tg, supported by experimental data and detailed methodologies.
The Underlying Principle: Flexibility and Intermolecular Forces
The length of the aliphatic chain in the diol monomer directly influences the flexibility of the resulting polymer backbone. Longer diol chains introduce more single bonds (C-C) into the polymer chain, which can rotate more freely. This increased rotational freedom leads to a more flexible polymer. Consequently, less thermal energy is required for the polymer chains to achieve the segmental motion characteristic of the rubbery state. This relationship is further elucidated in the diagram below.
Caption: Logical diagram illustrating the influence of diol chain length on polymer Tg.
Experimental Data: A Comparative Analysis
The following table summarizes experimental data from studies on polyesters, demonstrating the inverse relationship between diol chain length and glass transition temperature.
| Diol Used in Polyester Synthesis | Diol Chain Length (Number of -CH2- units) | Resulting Polymer | Glass Transition Temperature (Tg) (°C) | Reference |
| Ethylene Glycol | 2 | Poly(ethylene adipate) | -38 | [1] |
| 1,3-Propanediol | 3 | Polyester from eugenol-based monomer and 1,3-propanediol | -1.2 | [2][3] |
| 1,4-Butanediol | 4 | Polyester from eugenol-based monomer and 1,4-butanediol | -8.5 | [2][3] |
| 1,6-Hexanediol | 6 | Polyester from eugenol-based monomer and 1,6-hexanediol | -18.7 | [2][3] |
| 1,10-Decanediol | 10 | Polyester from eugenol-based monomer and 1,10-decanediol | -25.8 | [2][3] |
| 1,12-Dodecanediol | 12 | Polyester from eugenol-based monomer and 1,12-dodecanediol | -28.4 | [2][3] |
Experimental Protocols
The data presented above is typically obtained through a two-step process involving polymer synthesis followed by thermal analysis.
Polymer Synthesis: Melt Polycondensation
A common method for synthesizing polyesters is melt polycondensation.[4]
Workflow:
Caption: Experimental workflow for polymer synthesis via melt polycondensation.
Detailed Steps:
-
Charging the Reactor: A diacid (e.g., adipic acid, terephthalic acid) and a diol with a specific chain length (e.g., ethylene glycol, 1,4-butanediol) are charged into a reaction vessel equipped with a stirrer, an inlet for inert gas, and a distillation outlet. A catalyst, such as an organometallic compound, is often added.
-
Esterification under Inert Atmosphere: The reaction mixture is heated under a stream of inert gas (e.g., nitrogen) to a specific temperature (typically 150-220°C). This stage facilitates the initial esterification reaction, with the removal of a byproduct like water.
-
Polycondensation under Vacuum: Once the initial esterification is complete, a vacuum is applied to the system, and the temperature is often increased. The vacuum helps to remove the remaining byproducts, driving the reaction towards the formation of a high molecular weight polymer.
-
Purification: The resulting polymer is then cooled and purified, often by dissolution in a suitable solvent and precipitation in a non-solvent to remove any unreacted monomers or catalyst residues.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
The glass transition temperature of the synthesized polymers is determined using Differential Scanning Calorimetry (DSC).[1][2][3]
Workflow:
Caption: Experimental workflow for determining Tg using DSC.
Detailed Steps:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Heating and Cooling Cycles: The sample and reference pans are placed in the DSC cell. The instrument subjects the pans to a controlled temperature program. A common procedure involves an initial heating run to erase the thermal history of the polymer, followed by a controlled cooling step, and then a second heating run during which the data for Tg determination is collected.[1][3] A typical heating/cooling rate is 10°C/min under a nitrogen atmosphere.[1][3][5]
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is ramped.
-
Tg Determination: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[1]
Conclusion
References
- 1. Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability [mdpi.com]
- 2. Synthesis and properties of polyesters derived from renewable eugenol and α,ω-diols via a continuous overheating method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 1,13-Tridecanediol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1,13-Tridecanediol, a diol used in research and development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes chemical-impermeable gloves, eye protection, and in cases of dust or aerosol formation, respiratory protection.[1][2] In the event of accidental exposure, move the affected individual to fresh air.[1] For skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Eye contact requires rinsing with pure water for at least 15 minutes.[1]
Step-by-Step Disposal Protocol
Given the limited specific disposal information available for this compound, a conservative approach is recommended, treating it as a hazardous chemical waste.[3] This aligns with the general principle that all laboratory chemical wastes should be managed through an established Environmental Health and Safety (EHS) program.[4][5]
-
Waste Identification and Classification :
-
Containerization :
-
Select a chemically compatible container for the waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4] The container must be in good condition, with no leaks, and have a secure, tight-fitting cap.[6][7]
-
Never use food-grade containers, such as milk jugs, for chemical waste storage.[3]
-
-
Labeling :
-
Label the waste container clearly with the words "Hazardous Waste."[4][6]
-
The label must include the full chemical name, "this compound," and its concentration and quantity. Avoid using abbreviations or chemical formulas.[4]
-
Also include the date of waste generation, the laboratory or room number of origin, and the name and contact information of the principal investigator.[4]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Segregate the this compound waste from other incompatible waste streams to prevent accidental reactions.[6][7]
-
Keep the waste container closed at all times, except when adding more waste.[3][6][7]
-
-
Disposal Request and Pickup :
-
Once the container is full or the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS or hazardous waste program.[4][5]
-
Do not dispose of this compound down the drain or in the regular trash.[4][8] The disposal of chemicals via the sanitary sewer is generally prohibited without explicit written permission from EHS, which is granted on a case-by-case basis for small quantities of non-hazardous materials.[4][8]
-
-
Disposal of Empty Containers :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[5][6]
-
After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular trash.[5][6]
-
Summary of Key Information
| Parameter | Guideline | Source |
| Chemical Name | This compound | [1][9] |
| CAS Number | 13362-52-2 | [1] |
| Primary Disposal Route | Institutional Hazardous Waste Program | [4][5] |
| Prohibited Disposal | Regular Trash, Sanitary Sewer | [4][8] |
| Container Requirements | Chemically compatible, sealed, and in good condition | [6][7] |
| Labeling | "Hazardous Waste," full chemical name, date, PI information | [4] |
| Empty Container Disposal | Triple-rinse, collect rinsate as hazardous waste | [5][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste and its empty containers.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pfw.edu [pfw.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. acs.org [acs.org]
- 9. This compound | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidelines for 1,13-Tridecanediol
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,13-Tridecanediol. The guidance includes operational procedures and disposal plans to ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE) Requirements
Given the unknown hazard profile of this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Protection Against |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | Chemical splashes to the eyes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashing or dust generation. | Splashes to the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure they are powder-free and regularly inspected for tears or holes. | Direct skin contact and potential irritation.[2][3] |
| Body Protection | Protective Clothing | A lab coat or a disposable gown that is flame-resistant and impervious to chemicals.[3] | Accidental spills and contamination of personal clothing. |
| Respiratory Protection | Air-Purifying Respirator | A full-face or half-mask respirator with appropriate cartridges should be used if the substance is handled in a way that could generate dust or aerosols, or if working outside of a fume hood. | Inhalation of airborne particles or aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
